molecular formula C3H9O6P B1203117 Sn-glycerol-1-phosphate CAS No. 5746-57-6

Sn-glycerol-1-phosphate

Cat. No.: B1203117
CAS No.: 5746-57-6
M. Wt: 172.07 g/mol
InChI Key: AWUCVROLDVIAJX-VKHMYHEASA-N
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Description

Sn-glycerol-1-phosphate (G-1-P) is the enantiomer of the sn-glycerol-3-phosphate (G-3-P) found in bacteria and eukaryotes, and it forms the universal glycerophosphate backbone of phospholipids in Archaea . This stereochemical distinction is considered one of the most fundamental biochemical differences between the domains of life and is a key feature of the "lipid divide" . In archaeal lipid biosynthesis, G-1-P is synthesized from dihydroxyacetone phosphate (DHAP) by the enzyme this compound dehydrogenase (EC 1.1.1.261), an enzyme that has been identified across diverse archaeal species but is generally absent in bacteria and eukaryotes . This compound is the essential starting material for the biosynthesis of archeol and caldarchaeol, the core structures of archaeal ether lipids . The biosynthetic pathway proceeds with the sequential addition of geranylgeranyl groups to G-1-P via specific prenyltransferases to form archaetidic acid, the foundational intermediate for various polar ether lipids found in archaeal membranes . This product is presented for research applications, such as the study of archaeal biology, membrane biochemistry, and the evolution of lipid biosynthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUCVROLDVIAJX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315267
Record name L-α-Glycerophosphate
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Molecular Weight

172.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5746-57-6
Record name L-α-Glycerophosphate
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URL https://commonchemistry.cas.org/detail?cas_rn=5746-57-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1-phosphate, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-α-Glycerophosphate
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Record name GLYCERYL 1-PHOSPHATE, (S)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sn-glycerol-1-phosphate biosynthesis pathway in archaea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Sn-Glycerol-1-Phosphate Biosynthesis Pathway in Archaea

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cell membranes of Archaea are fundamentally different from those of Bacteria and Eukarya, a distinction known as the "lipid divide."[1][2][3] This divergence is rooted in the stereochemistry of the glycerol (B35011) phosphate (B84403) backbone of their membrane lipids. While Bacteria and Eukarya utilize sn-glycerol-3-phosphate (G3P), Archaea employ its enantiomer, this compound (G1P).[1][2][4][5] Furthermore, archaeal lipids feature isoprenoid chains linked by ether bonds to the G1P backbone, contrasting with the ester-linked fatty acids in the other domains.[1][2][4][5] This guide provides a detailed examination of the core biosynthetic pathway for G1P, the foundational step in the assembly of the unique archaeal membrane. It covers the key enzyme, this compound dehydrogenase (G1PDH), presents quantitative kinetic data, outlines relevant experimental protocols, and discusses the implications for drug development.

Introduction: The Archaeal Lipid Divide

The unique composition of archaeal membrane lipids is a defining characteristic of this domain of life.[1][2][3] These membranes are constructed from isoprenoid chains attached via ether linkages to a this compound (G1P) backbone.[1][2][5] This chemical architecture imparts exceptional stability, enabling archaea to thrive in extreme environments characterized by high temperatures, low pH, or high salinity.[2][6]

The biosynthesis of this G1P backbone is the critical first committed step that distinguishes archaeal lipid synthesis. The enzyme responsible, this compound dehydrogenase (G1PDH), is unique to Archaea and is not homologous to the glycerol-3-phosphate dehydrogenase found in Bacteria and Eukarya.[7][8] Understanding this pathway is crucial for comprehending archaeal evolution, physiology, and for identifying potential targets for novel antimicrobial agents.

The Core Biosynthesis Pathway of this compound

The synthesis of G1P in archaea is a single, stereospecific enzymatic reaction. The precursor molecule is dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis and gluconeogenesis.[9][10] The enzyme G1PDH catalyzes the reduction of DHAP using NAD(P)H as a cofactor to produce G1P.[7][10][11] This reaction is foundational for all subsequent steps in archaeal lipid biosynthesis.[4][9]

G1P_Biosynthesis cluster_enzyme This compound Dehydrogenase (G1PDH) DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P NAD(P)H -> NAD(P)+

Caption: The core reaction for this compound (G1P) synthesis.

Key Enzyme: this compound Dehydrogenase (G1PDH)

G1PDH (EC 1.1.1.261) is the key enzyme responsible for the production of the G1P backbone.[8][12] Extensive research has characterized its function, structure, and kinetics.

Function and Mechanism

G1PDH is an oxidoreductase that catalyzes the stereospecific transfer of a hydride ion from the pro-R side of NAD(P)H to the C2 carbonyl of DHAP, forming G1P.[7][11] The enzyme is highly specific for DHAP and shows a strong preference for producing the G1P enantiomer, which is essential for maintaining the chiral purity of archaeal membranes.[7][9] Structural studies of the G1PDH from Methanocaldococcus jannaschii reveal that a Zn2+ ion in the active site is crucial for catalysis, coordinating the substrate and facilitating the reaction.[7][11]

Quantitative Data

Biochemical characterization of G1PDH from the hyperthermophilic methanogen Methanocaldococcus jannaschii has provided key kinetic parameters for the enzyme.

ParameterValueSubstrateConditionsReference
Km 0.17 ± 0.02 mMDihydroxyacetone PhosphatepH 7.0, 65°C[7]
Km 0.019 ± 0.002 mMNADPHpH 7.0, 65°C[7]
Km 0.53 ± 0.05 mMNADHpH 7.0, 65°C[7]
kcat 11.1 ± 0.3 s-1Dihydroxyacetone Phosphatewith NADPH[7]
kcat 1.7 ± 0.1 s-1Dihydroxyacetone Phosphatewith NADH[7]
pH Optimum ~ 6.0-Reduction of DHAP[7]
Cation Specificity Zn2+-Essential for catalysis[7]

G1P in the Broader Archaeal Ether Lipid Biosynthesis Pathway

G1P is the precursor for the synthesis of the core archaeal lipids, archaeol (B159478) and caldarchaeol.[1][5] Following its synthesis, G1P enters a series of reactions catalyzed by membrane-associated enzymes to form the complete diether or tetraether lipid structure.

  • First Ether Bond Formation: Geranylgeranylglyceryl phosphate (GGGP) synthase catalyzes the attachment of a geranylgeranyl group from geranylgeranyl diphosphate (B83284) (GGPP) to the sn-3 position of G1P, forming the first ether bond.[1][2][13]

  • Second Ether Bond Formation: Di-O-geranylgeranylglyceryl phosphate (DGGGP) synthase attaches a second geranylgeranyl group to the sn-2 position of GGGP.[1][2]

  • Activation for Head Group Attachment: The resulting DGGGP is activated by cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by CDP-archaeol synthase (CarS), forming CDP-archaeol.[1][4] This activated intermediate is the substrate for the attachment of various polar head groups (e.g., glycerol, serine, inositol).[4]

Ether_Lipid_Pathway Archaeal Ether Lipid Biosynthesis DHAP DHAP G1P This compound (G1P) DHAP->G1P GGGP Geranylgeranylglyceryl Phosphate (GGGP) G1P->GGGP GGPP Geranylgeranyl Diphosphate (GGPP) GGGPS GGGP Synthase GGPP->GGGPS DGGGPS DGGGP Synthase GGPP->DGGGPS DGGGP Di-geranylgeranylglyceryl Phosphate (DGGGP) GGGP->DGGGP CDP_Archaeol CDP-Archaeol DGGGP->CDP_Archaeol Polar_Lipids Archaeal Polar Lipids (e.g., Archaeatidylglycerol) CDP_Archaeol->Polar_Lipids G1PDH G1P Dehydrogenase CarS CDP-Archaeol Synthase Headgroup_Enz Headgroup Attachment Enzymes

Caption: Overview of the archaeal ether lipid biosynthesis pathway starting from DHAP.

Metabolic Regulation: A Tale of Two Enantiomers

In archaea, DHAP stands at a critical metabolic crossroads. It can be reduced to G1P for lipid biosynthesis or, in many heterotrophic archaea, be involved in pathways utilizing glycerol as a carbon source, which proceeds via G3P.[9][14] Archaea that catabolize external glycerol first phosphorylate it to G3P using a glycerol kinase.[9][15][16] This G3P is then oxidized to DHAP by a G3P dehydrogenase.[9][15] This elegant separation, using G1P exclusively for anabolism (lipid synthesis) and G3P for catabolism, prevents futile cycles and allows for independent regulation of these two crucial metabolic functions.[9][14]

Metabolic_Bifurcation cluster_anabolism Lipid Biosynthesis cluster_catabolism Glycerol Catabolism DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound DHAP->G1P G1P Dehydrogenase (Anabolism) Lipids Archaeal Ether Lipids G1P->Lipids G3P sn-Glycerol-3-Phosphate G3P->DHAP G3P Dehydrogenase (Catabolism) Glycerol Exogenous Glycerol Glycerol->G3P Glycerol Kinase

Caption: Metabolic separation of G1P (anabolic) and G3P (catabolic) pathways at DHAP.

Experimental Protocols

Preparation of Cell-Free Homogenate for Enzyme Assays

This protocol is adapted from methods used for studying G1P-forming activities in various archaea.[9][17]

  • Cell Harvesting: Grow archaeal cells to the late logarithmic phase. Harvest cells by centrifugation (e.g., 10,000 x g for 15 min at 4°C).

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M KCl for halophiles or 50 mM potassium phosphate, pH 7.0 for methanogens).

  • Lysis: Resuspend the cell pellet in the same buffer containing 10 mM 2-mercaptoethanol (B42355) and a protease inhibitor cocktail. Lyse the cells by sonication on ice or by passing them through a French pressure cell.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 min at 4°C) to remove cell debris and membranes.

  • Supernatant Collection: The resulting supernatant is the cell-free homogenate (cytosolic fraction) and can be used for enzyme activity assays. Determine the total protein concentration using a standard method like the Bradford assay.

Assay for this compound Dehydrogenase (G1PDH) Activity

This spectrophotometric assay measures the oxidation of NAD(P)H, which is coupled to the reduction of DHAP. The protocol is based on the characterization of M. jannaschii G1PDH.[7]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM MES buffer (pH 6.0)

    • 2 mM Dihydroxyacetone phosphate (DHAP)

    • 0.2 mM NADPH or NADH

    • (Optional) 100 µM ZnCl2

  • Initiation: Equilibrate the mixture to the desired temperature (e.g., 65°C for enzymes from thermophiles). Initiate the reaction by adding a known amount of the cell-free homogenate or purified enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (A340) using a spectrophotometer. The rate of decrease corresponds to the rate of NAD(P)H oxidation.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH/NADH at 340 nm (ε = 6,220 M-1cm-1). One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Implications for Drug Development

The enzymes of the archaeal lipid biosynthesis pathway are attractive targets for novel antimicrobial drugs, particularly for targeting methanogenic archaea implicated in gut disorders or other archaeal pathogens.

  • High Specificity: G1PDH and the subsequent ether-bond forming enzymes (GGGP synthase, DGGGP synthase) are unique to archaea and have no close homologs in humans or bacteria.[7][8] This specificity suggests that inhibitors could have minimal off-target effects.

  • Essential Pathway: The synthesis of membrane lipids is essential for cell viability, making this pathway a prime target.

  • Upstream Targeting: The mevalonate (B85504) pathway, which produces the isoprenoid precursor GGPP, is also a viable target. Statins, which inhibit HMG-CoA reductase (a key enzyme in the mevalonate pathway), have been shown to have antibiotic effects against archaea.[18] This validates the strategy of targeting lipid precursors as a means to inhibit archaeal growth.

The development of specific inhibitors against G1PDH could provide a new class of "archaeacidal" agents, offering a targeted approach to modulating archaeal populations in clinical or industrial settings.

Conclusion

The biosynthesis of this compound is a defining metabolic pathway in Archaea, marking the first step in the creation of their unique and robust cell membranes. The key enzyme, G1PDH, provides the chiral G1P backbone that, when combined with ether-linked isoprenoids, forms the basis of the archaeal lipid divide. The distinctiveness of this pathway not only offers profound insights into the evolution of life but also presents a promising frontier for the development of highly specific antimicrobial agents targeting this third domain of life. Continued research into the structure, function, and regulation of these enzymes will be critical for realizing their full potential in biotechnology and medicine.

References

The Pivotal Role of sn-Glycerol-1-Phosphate in the Unique Architecture and Function of Archaeal Membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cell membranes of Archaea are fundamentally distinct from those of Bacteria and Eukarya, a dichotomy often referred to as the "lipid divide." At the heart of this distinction lies the stereochemistry of the glycerol (B35011) phosphate (B84403) backbone of their membrane lipids. While Bacteria and Eukarya utilize sn-glycerol-3-phosphate (G3P), Archaea exclusively employ its enantiomer, sn-glycerol-1-phosphate (G1P). This seemingly subtle difference has profound implications for the structure, stability, and function of archaeal membranes, enabling these organisms to thrive in some of the most extreme environments on Earth. This technical guide provides a comprehensive overview of the function of this compound in archaeal membranes, detailing its biosynthesis, its role in the formation of unique ether-linked isoprenoid lipids, and the resulting physicochemical properties of the archaeal membrane. Furthermore, this guide presents detailed experimental protocols for the analysis of archaeal lipids and explores a key signaling pathway influenced by the composition of these G1P-derived lipids.

The Stereochemical Cornerstone: Biosynthesis of this compound

The defining feature of archaeal membrane lipid biosynthesis is the formation of the this compound (G1P) backbone.[1][2][3][4] This crucial step is catalyzed by the enzyme this compound dehydrogenase (G1PDH), which is unique to Archaea.[4][5][6] G1PDH stereospecifically reduces dihydroxyacetone phosphate (DHAP), a common intermediate in central carbon metabolism, to G1P.[3][4][6] This is in stark contrast to the bacterial and eukaryotic pathway, where sn-glycerol-3-phosphate dehydrogenase (G3PDH) reduces DHAP to G3P.[6] The gene encoding G1PDH has been identified in all sequenced archaeal genomes and is absent in Bacteria and Eukarya, making it a key phylogenetic marker.[5]

Interestingly, some heterotrophic archaea can metabolize exogenous glycerol, but they do so by converting it to G3P, which then enters the central metabolic pathway.[7][8] This metabolic separation, where G1P is exclusively used for lipid biosynthesis and G3P for catabolism, underscores the fundamental importance of G1P in defining the archaeal membrane.[7][8]

G1P_Biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P G1PDH Archaeal_Lipids Archaeal Ether Lipids G1P->Archaeal_Lipids Subsequent steps G1PDH This compound Dehydrogenase (G1PDH) (Archaea-specific) NADPH NAD(P)+ G1PDH->NADPH NADP NAD(P)H + H+ NADP->G1PDH

Fig. 1: Biosynthesis of this compound in Archaea.

From G1P to Unique Membrane Lipids: The Archaeal Lipidome

The G1P backbone serves as the foundation for the assembly of the distinctive archaeal membrane lipids. These lipids are characterized by two key features that distinguish them from their bacterial and eukaryotic counterparts:

  • Ether Linkages: Instead of the ester linkages found in Bacteria and Eukarya, archaeal lipids have isoprenoid chains attached to the glycerol backbone via more chemically stable ether bonds.[1][3][4][9] This enhanced stability is a crucial adaptation to extreme environments.[10]

  • Isoprenoid Chains: The hydrophobic tails of archaeal lipids are composed of branched isoprenoid chains, typically 20 to 40 carbons in length, rather than the straight-chain fatty acids of other domains.[1][3][4][9]

The biosynthesis of these lipids proceeds with the sequential attachment of geranylgeranyl diphosphate (B83284) (GGPP), a C20 isoprenoid unit, to the sn-2 and sn-3 positions of G1P, a reaction catalyzed by geranylgeranylglyceryl diphosphate (GGGP) synthase and di-O-geranylgeranylglyceryl diphosphate (DGGGP) synthase, respectively.[4] This results in the formation of the core diether lipid, archaeol (B159478).

In many archaea, particularly those living in extreme high temperatures, two archaeol molecules can be linked tail-to-tail to form a membrane-spanning tetraether lipid, caldarchaeol.[11] These tetraether lipids form a monolayer membrane, which is more rigid and less permeable than the typical bilayer.[10] Further modifications, such as the introduction of cyclopentane (B165970) rings into the isoprenoid chains, can further modulate membrane fluidity and stability.[12]

Physicochemical Properties of Archaeal Membranes

The unique chemical structure of archaeal lipids, rooted in the G1P backbone, confers a range of physicochemical properties that are critical for survival in extreme environments.

Membrane Fluidity

Archaeal membranes must maintain an optimal level of fluidity for proper function. This is achieved through several adaptive mechanisms:

  • Diether vs. Tetraether Ratio: The ratio of bilayer-forming diether lipids to monolayer-forming tetraether lipids is a key factor in regulating membrane fluidity. An increase in the proportion of tetraether lipids generally leads to a more rigid membrane.

  • Cyclization of Isoprenoid Chains: The introduction of cyclopentane rings into the C40 isoprenoid chains of tetraether lipids increases the packing density of the lipids, thereby reducing membrane fluidity. The number of rings often correlates with the growth temperature of the organism.

Membrane Permeability

The ether linkages and branched isoprenoid chains of archaeal lipids create membranes that are inherently less permeable to ions and small molecules compared to bacterial and eukaryotic ester-linked, fatty acid-based membranes.[13][14] The formation of a monolayer by tetraether lipids further reduces permeability. This low permeability is crucial for maintaining the proton motive force and cellular integrity in environments with extreme pH or high salt concentrations.

Quantitative Data on Archaeal Membrane Properties

The following tables summarize key quantitative data related to the composition and properties of archaeal membranes.

Table 1: Permeability of Archaeal vs. Bacterial Membrane Mimics to Various Metabolites

MetaboliteArchaeal Membrane Permeability (x 10⁻¹⁰ m/s)Bacterial Membrane Permeability (x 10⁻¹⁰ m/s)
Glycine9.51.2
Alanine3.80.5
Serine2.10.3
Ribose1.50.2
Uracil1.20.4

Data adapted from a study comparing the permeability of giant unilamellar vesicles composed of archaeal or bacterial type lipids.

Table 2: Phase Transition Temperatures of Archaeal Lipids

Lipid TypeOrganismPhase Transition Temperature (°C)Reference
Diether Lipids (PLMF)Aeropyrum pernixNo distinct transition observed[15]
Tetraether Lipids (PLFE)Sulfolobus acidocaldariusHigh, broad transition[15]

Note: Many archaeal lipid mixtures, particularly those rich in tetraether lipids, do not exhibit sharp phase transitions typical of many bacterial and eukaryotic lipids, reflecting their stable nature over a wide range of temperatures.

A Glimpse into Signaling: Membrane Composition and Archaellum Formation

While the role of lipids as second messengers is well-established in eukaryotes, their signaling functions in archaea are less understood. However, recent studies in the thermoacidophilic crenarchaeon Sulfolobus acidocaldarius have revealed a fascinating link between membrane lipid composition and the regulation of motility.

In S. acidocaldarius, motility is mediated by the archaellum, a rotating filamentous structure. The expression of the archaellum operon is controlled by two membrane-bound, one-component transcriptional activators, ArnR and ArnR1.[3][5] A recent study demonstrated that the cyclization of glycerol dialkyl glycerol tetraethers (GDGTs), a key adaptation to high temperature, influences the integrity of ArnR.[1][2] A deficiency in GDGT cyclization leads to the cleavage of the C-terminal transmembrane domains of ArnR, which in turn reduces the transcription of the archaellum operon and impairs cell motility.[1][2] This suggests that the physical state of the membrane, modulated by lipid composition, can act as a signal that is sensed by membrane-bound regulators to control cellular processes.

ArnR_Signaling cluster_membrane Cell Membrane GDGT_cyclized Cyclized GDGTs ArnR ArnR/ArnR1 (Membrane-bound transcription factor) GDGT_cyclized->ArnR Stabilizes GDGT_noncyclized Non-cyclized GDGTs ArnR_cleavage Cleavage of ArnR C-terminal domain GDGT_noncyclized->ArnR_cleavage Leads to Archaellum_operon Archaellum Operon Transcription ArnR->Archaellum_operon Activates Motility Cell Motility Archaellum_operon->Motility ArnR_cleavage->Archaellum_operon Inhibits

Fig. 2: Signaling pathway linking GDGT cyclization to archaellum formation.

Experimental Protocols

Archaeal Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is optimized for the extraction of both diether and tetraether lipids from archaeal biomass.

  • Cell Harvesting: Centrifuge the archaeal culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Solvent Extraction: Resuspend the cell pellet in a single-phase solvent mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). For enhanced extraction of tetraether lipids from certain archaea, the water can be replaced with a 5% trichloroacetic acid (TCA) solution.

  • Homogenization: Thoroughly mix the cell suspension by vortexing or sonication to ensure complete cell lysis and lipid extraction.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). Centrifuge the mixture to separate the phases.

  • Lipid Recovery: The lipids will be in the lower chloroform phase. Carefully collect the lower phase using a Pasteur pipette, avoiding the protein interface.

  • Drying and Storage: Evaporate the chloroform under a stream of nitrogen gas. The dried lipid extract can be stored under an inert atmosphere at -20°C.

Analysis of Archaeal Lipids by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of archaeal polar lipids.

  • Plate Preparation: Use pre-coated silica (B1680970) gel 60 TLC plates. Activate the plates by heating at 110°C for 30 minutes prior to use.

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the sample onto the TLC plate, about 2 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system. For polar lipids, a common solvent system is chloroform:methanol:acetic acid:water (85:22.5:10:4, v/v/v/v). Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow it to dry. Visualize the lipid spots using specific spray reagents:

    • Iodine vapor: for all lipids (reversible).

    • Molybdate spray: for phospholipids.

    • α-Naphthol spray: for glycolipids.

    • Ninhydrin spray: for amino-containing lipids.

Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the method of choice for the detailed characterization and quantification of archaeal lipids.

Lipid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Archaeal Cell Culture or Environmental Sample Lipid_Extraction Lipid Extraction (Modified Bligh & Dyer) Cell_Culture->Lipid_Extraction HPLC HPLC Separation (Normal Phase Column) Lipid_Extraction->HPLC MS Mass Spectrometry (ESI or APCI) HPLC->MS Data_Analysis Data Analysis (Identification and Quantification) MS->Data_Analysis

Fig. 3: Experimental workflow for archaeal lipid analysis.
  • Chromatographic Separation:

    • Column: A normal-phase silica column is typically used for the separation of different classes of archaeal lipids.

    • Mobile Phase: A gradient of non-polar (e.g., hexane) and polar (e.g., isopropanol, acetone, water) solvents is used to elute the lipids based on their polarity.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is generally preferred for intact polar lipids.

    • Analysis: High-resolution mass spectrometry allows for the accurate determination of the molecular weight of the lipids. Tandem mass spectrometry (MS/MS) is used to fragment the lipid molecules, providing structural information about the core lipids and polar head groups.

  • Data Analysis: The identification and quantification of lipids are achieved by comparing their retention times and mass spectra with those of known standards or by detailed interpretation of the fragmentation patterns.

Conclusion

The synthesis of this compound is a pivotal and defining event in the biology of Archaea. This single stereochemical difference from Bacteria and Eukarya dictates the entire architecture of the archaeal membrane, leading to the formation of unique ether-linked, isoprenoid-based lipids. These lipids, in turn, endow archaeal membranes with remarkable stability and low permeability, enabling these organisms to colonize the most inhospitable environments on our planet. The intricate interplay between membrane lipid composition and cellular processes, such as motility, is an exciting and emerging area of research that highlights the dynamic and functional nature of the archaeal membrane. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the fascinating world of archaeal lipids and their potential applications in biotechnology and drug development.

References

The Discovery and Significance of sn-Glycerol-1-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

sn-Glycerol-1-phosphate (G1P) is a stereoisomer of glycerol (B35011) phosphate (B84403) that serves as the foundational backbone of membrane phospholipids (B1166683) in Archaea, one of the three primary domains of life. Its discovery was a landmark in biochemistry, revealing a fundamental divergence in the cell membrane structure between Archaea and the other two domains, Bacteria and Eukarya, a concept now known as the "lipid divide." This distinction is conferred by the enzyme this compound dehydrogenase (G1PDH), which synthesizes G1P from dihydroxyacetone phosphate (DHAP). The unique ether-linked, G1P-based phospholipids of archaea are crucial for their survival in extreme environments. This technical guide provides an in-depth exploration of the discovery of G1P, its profound biological significance, detailed experimental protocols for its study, and a summary of key quantitative data.

The Discovery of a Stereochemical Anomaly: A Historical Perspective

The journey to understanding this compound began with investigations into the unusual lipids of extremophilic organisms. In the 1960s and 1970s, researchers, including Morris Kates and his colleagues, were studying the composition of the cell membranes of halophilic archaea such as Halobacterium cutirubrum. Their work revealed that these organisms possessed lipids with ether linkages between the glycerol backbone and isoprenoid side chains, a stark contrast to the ester-linked fatty acids found in bacterial and eukaryotic membranes.

A pivotal moment in the discovery of G1P came from a series of elegant experiments designed to elucidate the stereochemistry of the glycerol backbone.

  • 1970s - Kates et al. : Through in vivo incorporation experiments in Halobacterium cutirubrum, it was observed that the tritium (B154650) label at the 2-position of glycerol was not retained in the glycerol moiety of the lipids after incorporation. This suggested a stereochemical inversion during the biosynthesis of the lipid backbone.[1]

  • 1990 - Kakinuma et al. : Further research using chirally deuterated glycerol in the thermoacidophilic archaeon Sulfolobus acidocaldarius confirmed that a stereochemical inversion of the glycerol moiety occurs during lipid biosynthesis.[2]

These pioneering studies strongly indicated that the glycerol phosphate backbone in archaeal lipids was an enantiomer of the sn-glycerol-3-phosphate (G3P) found in bacteria and eukaryotes. Later research by Zhang et al. demonstrated that G1P is the direct precursor for these unique ether lipids.[1]

The enzymatic basis for this stereochemical difference was finally elucidated in 1995 by Nishihara and Koga . They identified and characterized a novel enzyme in the methanogen Methanobacterium thermoautotrophicum, which they named This compound dehydrogenase (G1PDH) .[3] This enzyme was shown to catalyze the reduction of dihydroxyacetone phosphate (DHAP) to this compound, confirming the biosynthetic origin of this unique archaeal building block.[3]

The Significance of this compound: The "Lipid Divide" and Beyond

The primary significance of this compound lies in its role as the stereospecific backbone of archaeal membrane lipids. This seemingly subtle difference in chirality has profound implications for the structure, function, and evolution of life.

The Architectural Foundation of Archaeal Membranes

The cell membranes of Bacteria and Eukarya are composed of phospholipids with fatty acids ester-linked to a sn-glycerol-3-phosphate backbone. In contrast, archaeal membranes are characterized by isoprenoid chains linked by ether bonds to a this compound backbone.[4][5] This fundamental difference is referred to as the "lipid divide" and represents a major evolutionary divergence between the domains of life.[4]

The ether linkages in archaeal lipids are chemically more stable than the ester linkages found in bacterial and eukaryotic lipids, providing enhanced resistance to hydrolysis at extreme temperatures and pH. This, combined with the unique properties of the isoprenoid chains, is a key adaptation that allows many archaea to thrive in harsh environments such as hot springs, deep-sea hydrothermal vents, and highly saline waters.

Metabolic Segregation

In archaea, the biosynthesis of G1P for lipid synthesis and the catabolism of glycerol are segregated by the use of different glycerophosphate enantiomers. While G1P is produced from the central metabolic intermediate DHAP for anabolic purposes, exogenous glycerol is catabolized via G3P.[6] This metabolic separation allows for independent regulation of lipid synthesis and energy metabolism.

A Lack of a Direct Signaling Role

Unlike other lipid phosphates, such as sphingosine-1-phosphate (S1P), there is currently no evidence to suggest that this compound has a direct role as an intracellular or extracellular signaling molecule. Its significance appears to be primarily metabolic and structural, serving as a critical building block for the unique and robust cell membranes of archaea.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic synthesis of this compound.

Table 1: Formation of Glycerophosphate Enantiomers in Various Archaea

Archaeal SpeciesGlycerophosphate Formation from DHAP (nmol)Glycerophosphate Formation from Glycerol + ATP (nmol)
G-1-P G-3-P
Methanobacterium thermoautotrophicum108 (100%)n.d.
Methanosarcina barkeri114 (100%)n.d.
Halobacterium salinarum12 (100%)n.d.
Pyrococcus furiosus75 (98%)2 (2%)
Pyrococcus sp. strain KS8-1155 (94%)9 (6%)
Thermoplasma acidophilum55 (89%)7 (11%)
Data adapted from Nishihara & Koga, 1999.[7] Values in parentheses are percentages of each enantiomer in the total glycerophosphate (GP). n.d., not detected.

Table 2: Kinetic Parameters of this compound Dehydrogenase (G1PDH) from Methanocaldococcus jannaschii

SubstrateKm (mM)Vmax (μmol min-1 mg-1)kcat (min-1)kcat/Km (M-1 s-1)
DHAP0.38 ± 0.042.5 ± 0.0596 ± 24.2 x 103
NADPH0.038 ± 0.0032.6 ± 0.04100 ± 24.4 x 104
NADH0.17 ± 0.010.9 ± 0.0135 ± 0.43.4 x 103
Data from Ronimus et al., 2015.[4] Assays were conducted in the presence of 0.1 mM Zn2+.

Experimental Protocols

Preparation of Cell-Free Homogenates for Enzyme Assays

This protocol is based on the methods described by Nishihara and Koga.

  • Cell Harvesting : Harvest archaeal cells from culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Washing : Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2).

  • Cell Lysis : Resuspend the washed cells in the same buffer and disrupt them by a suitable method such as sonication or French press.

  • Centrifugation : Centrifuge the cell lysate at a low speed (e.g., 5,000 x g for 10 minutes at 4°C) to remove unbroken cells and large debris.

  • High-Speed Centrifugation : Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes. The supernatant is the cell-free homogenate (cytosolic fraction).

  • Protein Quantification : Determine the protein concentration of the cell-free homogenate using a standard method such as the Bradford or BCA assay.

Assay for this compound Dehydrogenase (G1PDH) Activity

This protocol is adapted from the methods used by Ronimus et al. for the characterization of M. jannaschii G1PDH.[4]

  • Reaction Mixture : Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 10 mM Dihydroxyacetone phosphate (DHAP)

    • 0.15 mM NAD(P)H

    • 0.1 mM ZnCl2

  • Enzyme Preparation : Dilute the purified G1PDH or cell-free homogenate to an appropriate concentration in a suitable buffer.

  • Initiation of Reaction : Add the enzyme preparation to the reaction mixture to initiate the reaction. The final volume is typically 1 ml.

  • Spectrophotometric Monitoring : Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 65°C for enzymes from thermophiles) using a spectrophotometer. This decrease corresponds to the oxidation of NAD(P)H.

  • Calculation of Activity : Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Separation and Quantification of Glycerophosphate Enantiomers

This method is based on the enzymatic and chromatographic techniques described by Nishihara and Koga.[6]

  • Enzymatic Reaction : Incubate the cell-free homogenate with either DHAP and NAD(P)H (for G1P and G3P synthesis) or glycerol and ATP (for G3P synthesis via glycerol kinase).

  • Deproteinization : Stop the reaction and deproteinize the mixture by adding perchloric acid, followed by neutralization with KOH.

  • Removal of Coenzymes : Remove nicotinamide (B372718) adenine (B156593) coenzymes from the deproteinized solution by treatment with activated carbon.

  • Enzymatic Quantification of G-1-P : Measure the concentration of G-1-P in the coenzyme-free solution using purified G-1-P dehydrogenase from M. thermoautotrophicum and NAD+. The reaction is monitored by the increase in absorbance at 340 nm.

  • Enzymatic Quantification of G-3-P : Measure the concentration of G-3-P using commercially available G-3-P dehydrogenase and NAD+, monitoring the increase in absorbance at 340 nm.

  • Total Glycerophosphate : Total glycerophosphate can be determined by gas-liquid chromatography after derivatization.

Visualizations of Key Pathways and Workflows

Biosynthesis of this compound in Archaea

G1P_Biosynthesis cluster_glycolysis Glycolysis cluster_lipid_synthesis Archaeal Lipid Synthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1PDH This compound Dehydrogenase (G1PDH) DHAP->G1PDH G1P This compound (G1P) EtherLipids Archaeal Ether Lipids G1P->EtherLipids Multiple Steps G1PDH->G1P NADP NAD(P)+ G1PDH->NADP e- acceptor NADPH NAD(P)H + H+ NADPH->G1PDH e- donor

Caption: Biosynthetic pathway of this compound in Archaea.

Experimental Workflow for G1PDH Activity Assay

G1PDH_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture: - Buffer (pH 7.0) - 10 mM DHAP - 0.15 mM NAD(P)H - 0.1 mM ZnCl2 start->prepare_reagents mix Mix Enzyme with Reaction Mixture prepare_reagents->mix prepare_enzyme Prepare Diluted Enzyme Sample prepare_enzyme->mix monitor Monitor Absorbance Decrease at 340 nm mix->monitor calculate Calculate Activity using Beer-Lambert Law monitor->calculate end End calculate->end

Caption: Workflow for the spectrophotometric assay of G1PDH activity.

Conclusion

The discovery of this compound and its biosynthetic enzyme, G1PDH, was a pivotal moment in our understanding of the diversity of life at a molecular level. It not only provided a key piece of evidence for the three-domain model of life but also offered a clear biochemical explanation for the remarkable ability of archaea to thrive in extreme environments. The unique stereochemistry of G1P is a testament to the evolutionary ingenuity that has shaped the biosphere. For researchers in drug development, the enzymes of the archaeal lipid biosynthetic pathway, including G1PDH, represent potential targets for novel antimicrobial agents, particularly as our understanding of the archaeal contribution to various microbiomes, including the human gut, continues to grow. Further research into the regulation and structural biology of the enzymes involved in G1P metabolism will undoubtedly continue to yield valuable insights into the fundamental principles of cellular life.

References

Enzymatic Synthesis of Sn-Glycerol-1-Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of sn-glycerol-1-phosphate (G1P), a crucial precursor in the biosynthesis of archaeal membrane lipids. This document details the key enzyme involved, this compound dehydrogenase, its sources, and purification, along with protocols for the synthesis and purification of G1P for research applications.

Introduction

This compound is the stereospecific backbone of the unique ether-linked phospholipids (B1166683) found in the cell membranes of archaea.[1][2] This structural difference, known as the "lipid divide," is a fundamental characteristic distinguishing archaea from bacteria and eukaryotes, which utilize the enantiomeric sn-glycerol-3-phosphate.[2] The enzymatic synthesis of pure this compound is essential for studies on archaeal lipid biochemistry, the development of novel antibiotics targeting this pathway, and for the synthesis of archaeal lipid-based drug delivery systems.

The primary enzyme responsible for the synthesis of this compound is This compound dehydrogenase (G1PDH) (EC 1.1.1.261).[1] This NAD(P)+ dependent oxidoreductase catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP) to this compound.[1][3]

The Key Enzyme: this compound Dehydrogenase (G1PDH)

G1PDH is the central catalyst for the production of this compound. Understanding its properties is critical for successful synthesis.

Sources of G1PDH

The primary natural sources of G1PDH are archaea, particularly methanogens and hyperthermophiles.[3][4] The enzyme from Methanocaldococcus jannaschii has been well-characterized and is a good candidate for recombinant expression due to its thermostability.[5] Recombinant expression in Escherichia coli is a common and effective method for obtaining large quantities of the enzyme for preparative scale synthesis.[6]

Quantitative Data on G1PDH

The following table summarizes key quantitative data for G1PDH from various sources, providing a basis for comparison and selection of the optimal enzyme for a specific research need.

ParameterMethanobacterium thermoautotrophicum (Native)Methanocaldococcus jannaschii (Recombinant)
Specific Activity (Vmax) 617 µmol/min/mgNot explicitly stated, but active
Optimal Temperature 75°CActivity measured at 65°C
Optimal pH Near neutral~7.8
Km for DHAP 7.5 times smaller than for G1PNot explicitly stated
Km for NAD(P)H Not explicitly stated0.035 - 0.3 mM (NADPH), 0.1 - 0.45 mM (NADH)
Molecular Weight (Subunit) 38 kDa~37 kDa
Native Structure HomooctamerNot explicitly stated
Cofactor NAD(P)+NAD(P)+, Zn2+

Data compiled from multiple sources.[3][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the enzymatic synthesis of this compound.

Preparation of Dihydroxyacetone Phosphate (DHAP)

DHAP is a crucial but unstable substrate. It can be prepared from dihydroxyacetone dimer through chemical synthesis or enzymatic methods.

Chemical Synthesis from Dihydroxyacetone Dimer:

A straightforward chemical synthesis involves the conversion of dihydroxyacetone dimer to 2,2-dimethoxypropane-1,3-diol, followed by enzymatic desymmetrization, phosphorylation, and hydrolysis to yield DHAP.[7]

Protocol:

  • Conversion to 2,2-dimethoxypropane-1,3-diol: React dihydroxyacetone dimer with methanol (B129727) in the presence of an acid catalyst.

  • Enzymatic Acetylation: Desymmetrize the diol using a lipase (B570770) (e.g., lipase AK) with an acetyl donor.

  • Phosphorylation: Phosphorylate the free hydroxyl group using a suitable phosphorylating agent (e.g., dibenzyl N,N-diethylphosphoramidite followed by oxidation).

  • Deprotection and Hydrolysis: Remove the protecting groups (e.g., benzyl (B1604629) groups by hydrogenolysis) and hydrolyze the acetal (B89532) and acetate (B1210297) groups under acidic conditions to yield DHAP. The product should be assayed enzymatically to determine the concentration and used immediately or stored appropriately.[7]

Purification of Recombinant G1PDH from E. coli

This protocol is based on the expression and purification of His-tagged G1PDH from Methanocaldococcus jannaschii in E. coli.

Protocol:

  • Gene Cloning and Expression:

    • Clone the gene encoding G1PDH into an expression vector with an N-terminal His-tag (e.g., pET vector).[5]

    • Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 20°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged G1PDH with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional):

    • For higher purity, the eluted fraction can be further purified by size-exclusion chromatography to remove aggregates and any remaining contaminants.

  • Enzyme Characterization:

    • Determine the protein concentration (e.g., by Bradford assay) and assess purity by SDS-PAGE.

    • Measure the specific activity of the purified enzyme.

Enzymatic Synthesis of this compound

This protocol describes the enzymatic reaction for the synthesis of G1P from DHAP using purified G1PDH.

Protocol:

  • Reaction Mixture: Prepare the reaction mixture containing:

    • Buffer: 50 mM Bistris propane, pH 7.8[5]

    • DHAP: 10 mM[4]

    • NAD(P)H: 8 mM[4]

    • KCl: 100 mM[5]

    • ZnCl2: 0.1 mM[5]

    • Purified G1PDH: Add a sufficient amount of enzyme to achieve a reasonable reaction rate (e.g., determined by preliminary experiments).

  • Reaction Conditions:

    • Incubate the reaction mixture at the optimal temperature for the specific G1PDH used (e.g., 65°C for the enzyme from M. jannaschii).[5]

    • Monitor the reaction progress by measuring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

  • Reaction Termination:

    • Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (if thermostable) or by adding a denaturing agent (e.g., perchloric acid followed by neutralization).

Purification of this compound

The synthesized G1P can be purified from the reaction mixture using anion-exchange chromatography.

Protocol:

  • Sample Preparation:

    • Remove the denatured enzyme from the terminated reaction mixture by centrifugation.

    • Adjust the pH of the supernatant to the appropriate range for binding to the anion-exchange resin.

  • Anion-Exchange Chromatography:

    • Load the sample onto a strong anion-exchange column (e.g., a quaternary ammonium-based resin) pre-equilibrated with a low-salt buffer.

    • Wash the column with the equilibration buffer to remove unbound components (e.g., NAD(P)+).

    • Elute the bound this compound using a linear gradient of a high-salt buffer (e.g., NaCl or ammonium (B1175870) bicarbonate).

  • Analysis and Desalting:

    • Analyze the collected fractions for the presence of G1P using a suitable method (e.g., an enzymatic assay or HPLC).

    • Pool the fractions containing pure G1P.

    • Desalt the pooled fractions, if necessary, by dialysis or using a desalting column.

    • Lyophilize the final product to obtain a stable powder.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Product Purification g1pdh_gene G1PDH Gene recombinant_plasmid Recombinant Plasmid g1pdh_gene->recombinant_plasmid expression_vector Expression Vector expression_vector->recombinant_plasmid ecoli_expression E. coli Expression recombinant_plasmid->ecoli_expression cell_lysis Cell Lysis ecoli_expression->cell_lysis affinity_chrom Affinity Chromatography cell_lysis->affinity_chrom purified_g1pdh Purified G1PDH affinity_chrom->purified_g1pdh reaction_mixture Reaction Mixture purified_g1pdh->reaction_mixture dhap DHAP dhap->reaction_mixture nadph NAD(P)H nadph->reaction_mixture incubation Incubation reaction_mixture->incubation g1p_crude Crude sn-G1P incubation->g1p_crude anion_exchange Anion-Exchange Chromatography g1p_crude->anion_exchange analysis_desalting Analysis & Desalting anion_exchange->analysis_desalting pure_g1p Pure sn-G1P analysis_desalting->pure_g1p

Caption: Workflow for the enzymatic synthesis of this compound.

Archaeal Lipid Biosynthesis Pathway

Archaeal_Lipid_Biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P NAD(P)H -> NAD(P)+ GGGP Geranylgeranylglyceryl Phosphate (GGGP) G1P->GGGP Geranylgeranyl-PP G1PDH This compound Dehydrogenase (G1PDH) DGGGP Digeranylgeranylglyceryl Phosphate (DGGGP) GGGP->DGGGP Geranylgeranyl-PP GGGP_synthase GGGP Synthase CDP_archaeol CDP-Archaetidyl (unsaturated) DGGGP->CDP_archaeol CTP -> PPi DGGGP_synthase DGGGP Synthase Archaetidylserine Archaetidylserine CDP_archaeol->Archaetidylserine Serine Archaeal_Lipids Other Archaeal Phospholipids CDP_archaeol->Archaeal_Lipids Other head groups CDP_archaeol_synthase CDP-Archaetidyl Synthase PS_synthase Phosphatidylserine Synthase G1PDH->G1P GGGP_synthase->GGGP DGGGP_synthase->DGGGP CDP_archaeol_synthase->CDP_archaeol PS_synthase->Archaetidylserine

Caption: Simplified pathway of archaeal lipid biosynthesis starting from DHAP.

Role in Signaling Pathways

Currently, there is limited evidence to suggest a direct role for this compound in cell signaling pathways in the same manner as its enantiomer, sn-glycerol-3-phosphate, or other lipid-derived second messengers. Its primary and well-established role is as a fundamental building block for the synthesis of the unique membrane lipids in archaea.[8] The biosynthesis of these lipids is crucial for the survival of archaea in their often extreme environments.

Conclusion

The enzymatic synthesis of this compound provides a reliable and stereospecific method for obtaining this important molecule for research purposes. By utilizing recombinant this compound dehydrogenase, researchers can produce sufficient quantities of G1P for a variety of applications, from biochemical and biophysical studies of archaeal membranes to the development of novel therapeutic strategies. The protocols and data presented in this guide offer a solid foundation for scientists and professionals working in this exciting area of research.

References

An In-depth Technical Guide to Sn-glycerol-1-phosphate: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of sn-glycerol-1-phosphate (G1P), a pivotal molecule in the biochemistry of the domain Archaea. As the stereoisomeric counterpart to the more commonly known sn-glycerol-3-phosphate (G3P) found in Bacteria and Eukarya, G1P forms the backbone of the unique ether-linked membrane lipids that characterize archaea. This document details the fundamental chemical characteristics of G1P, its stability under various conditions, and its established biosynthetic pathway. Furthermore, it explores the current understanding of its limited role as a signaling molecule and provides detailed experimental protocols for its synthesis, analysis, and handling. This guide is intended to be a valuable resource for researchers in biochemistry, microbiology, and drug development who are investigating archaeal lipid metabolism and the unique properties of its components.

Chemical Properties

This compound is a chiral molecule with the phosphate (B84403) group esterified to the sn-1 position of the glycerol (B35011) backbone. Its distinct stereochemistry is a defining feature that differentiates archaeal lipids from those of bacteria and eukaryotes.[1][2][3]

General Properties

A summary of the general chemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name [(2S)-2,3-dihydroxypropyl] dihydrogen phosphate[4]
Synonyms L-glycerol-1-phosphate, D-glycerol-3-phosphate, L-α-glycerophosphate[4]
Chemical Formula C₃H₉O₆P[5]
Molecular Weight 172.07 g/mol [5]
Appearance Colorless (in solution)[1]
Predicted pKa 1.84 ± 0.10[6]
Solubility
Stability

The stability of this compound is a critical consideration for its handling, storage, and experimental use. Like other phosphate esters, its stability is influenced by factors such as pH, temperature, and the presence of enzymes.

  • pH Stability: Phosphate esters are generally most stable in neutral to slightly alkaline conditions. They are susceptible to hydrolysis under both acidic and strongly alkaline conditions. While specific kinetic data for the hydrolysis of this compound across a range of pH values is not extensively published, the hydrolysis of the related glycerol-3-phosphate has been shown to be pH-dependent, with increased rates at lower pH values.[9]

  • Temperature Stability: Elevated temperatures can accelerate the rate of hydrolysis and degradation of phosphate esters.[10] For long-term storage, it is recommended to keep this compound solutions frozen at -20°C or below to minimize degradation.

  • Enzymatic Stability: this compound is a substrate for specific enzymes, most notably this compound dehydrogenase, which catalyzes its reversible oxidation to dihydroxyacetone phosphate (DHAP).[11] It can also be a substrate for various phosphatases that can hydrolyze the phosphate group.

Biosynthesis and Biological Role

The primary and well-established biological role of this compound is as the foundational building block for the membrane lipids of archaea.[3][12]

Biosynthesis Pathway

This compound is synthesized from the glycolysis intermediate dihydroxyacetone phosphate (DHAP) through a reduction reaction catalyzed by the enzyme This compound dehydrogenase (G1PDH) .[7][11] This enzyme is unique to archaea and utilizes NADH or NADPH as a reducing equivalent.[11]

G1P_Biosynthesis cluster_reactants Reactants cluster_products Products DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P NADH NADH + H+ G1PDH This compound Dehydrogenase (G1PDH) NADH->G1PDH NAD NAD+ G1PDH->NAD

Figure 1: Biosynthesis of this compound.

This stereospecific synthesis is a key metabolic step that defines the fundamental difference in membrane lipid composition between archaea and the other domains of life.[3]

Role in Archaeal Lipids

In archaea, this compound serves as the backbone for the assembly of ether-linked lipids.[12] Isoprenoid chains are attached to the sn-2 and sn-3 positions of the glycerol backbone via ether bonds, which are chemically more stable than the ester bonds found in bacterial and eukaryotic lipids. This structural feature is thought to be an adaptation to the extreme environments that many archaea inhabit.

Signaling Pathways

While other phosphorylated glycerol derivatives, such as lysophosphatidic acid, and other lipid-derived molecules, like sphingosine-1-phosphate, are well-established signaling molecules with dedicated receptors and downstream pathways, the role of this compound as a direct extracellular or intracellular signaling molecule is not well-documented in the current scientific literature.[13][14] Its primary function appears to be structural, serving as a precursor for membrane lipid synthesis. Further research is required to investigate any potential signaling roles for this molecule.

Experimental Protocols

The following sections provide detailed methodologies for the chemical synthesis and analysis of this compound.

Chemical Synthesis of this compound

This protocol is a generalized procedure based on methods described in the literature for the phosphorylation of protected glycerol derivatives.[15][16][17]

Materials:

Procedure:

  • Protection of Glycerol: Start with a commercially available protected glycerol derivative, such as (R)-(-)-2,3-O-Isopropylideneglycerol, to ensure the correct stereochemistry.

  • Phosphorylation:

    • Dissolve the protected glycerol in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C.

    • Slowly add a stoichiometric amount of phosphorus oxychloride (POCl₃) dropwise to the cooled solution while stirring.

    • Allow the reaction to proceed at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Hydrolysis of the Phosphodichloridate:

    • Carefully quench the reaction by the slow addition of water or an aqueous solution of a weak base (e.g., sodium bicarbonate).

    • Extract the phosphorylated product into an organic solvent.

  • Deprotection:

    • Remove the isopropylidene protecting group by acidic hydrolysis (e.g., with dilute HCl in an aqueous/organic solvent mixture).

    • Monitor the deprotection by TLC.

  • Purification:

    • Neutralize the reaction mixture and remove the solvents under reduced pressure.

    • Purify the resulting this compound using ion-exchange chromatography (e.g., Dowex 50W-X8 resin) followed by silica gel column chromatography to remove any remaining impurities.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry.

Chemical_Synthesis_Workflow start Start: (R)-(-)-2,3-O-Isopropylideneglycerol step1 Phosphorylation (POCl₃, Pyridine/Triethylamine) start->step1 step2 Hydrolysis (Water/Weak Base) step1->step2 step3 Deprotection (Acidic Hydrolysis) step2->step3 step4 Purification (Ion-Exchange & Silica Gel Chromatography) step3->step4 end End Product: This compound step4->end

Figure 2: Workflow for the chemical synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires derivatization to increase its volatility. A common method is silylation.[18][19]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Lyophilize the aqueous sample containing this compound to complete dryness.

  • Derivatization:

    • To the dried sample, add a mixture of anhydrous pyridine and BSTFA with 1% TMCS.

    • Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete silylation of the hydroxyl and phosphate groups.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Injector Temperature: Typically 250-280°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a suitable mass range (e.g., m/z 50-650) to detect the characteristic fragments of the silylated this compound.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. The mass spectrum will show characteristic fragments resulting from the loss of trimethylsilyl (B98337) groups.

GCMS_Analysis_Workflow start Start: Aqueous Sample step1 Lyophilization start->step1 step2 Derivatization (Silylation with BSTFA/TMCS) step1->step2 step3 GC-MS Injection step2->step3 step4 Separation & Detection step3->step4 end Data Analysis: Identification & Quantification step4->end

Figure 3: Workflow for the GC-MS analysis of this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, often coupled with mass spectrometry for sensitive detection. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable mode for retaining and separating this polar analyte.[18]

Materials:

Procedure:

  • Sample Preparation: Dilute the sample in a solvent compatible with the initial mobile phase conditions (e.g., a high percentage of acetonitrile).

  • HPLC Analysis:

    • Column: A HILIC column (e.g., silica-based with a polar stationary phase).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate). Start with a high percentage of acetonitrile and gradually increase the aqueous component to elute the polar analytes.

    • Flow Rate: A typical flow rate for analytical HILIC is 0.2-0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30-40°C) for reproducible retention times.

    • Detection: If not using a mass spectrometer, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used for detection, as this compound lacks a strong UV chromophore.

  • HPLC-MS Analysis (for enhanced sensitivity and specificity):

    • Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • MS Conditions:

      • Ionization Mode: Negative ion mode is typically preferred for detecting the deprotonated molecule [M-H]⁻.

      • Data Acquisition: Operate in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for qualitative analysis.

  • Data Analysis: Identify and quantify the this compound peak based on its retention time and, if using MS, its mass-to-charge ratio.

Conclusion

This compound is a molecule of fundamental importance to the domain Archaea, serving as the stereochemically distinct cornerstone of their membrane lipids. Its chemical properties, particularly its chirality and the ether linkages it forms with isoprenoid chains, are key to the unique characteristics of archaeal membranes. While its biosynthetic pathway is well-understood, further research is needed to fully elucidate its stability profile under various conditions and to explore any potential roles beyond its structural function, particularly in the realm of cell signaling. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, analyze, and further investigate this intriguing molecule. As our understanding of the archaeal domain continues to grow, so too will our appreciation for the central role of this compound in the biology of these fascinating organisms.

References

The Enantiomeric Keystone: A Technical Guide to the Role of sn-Glycerol-1-Phosphate in Origin of Life Theories

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The emergence of cellular life necessitated the formation of stable, semi-permeable compartments. Central to this event is the origin of phospholipids, the primary components of cell membranes. A profound divergence in the biosphere is observed in the stereochemistry of the glycerol (B35011) phosphate (B84403) backbone of these lipids. While Bacteria and Eukaryotes utilize sn-glycerol-3-phosphate (G3P), Archaea employ its enantiomer, sn-glycerol-1-phosphate (G1P). This "lipid divide" raises fundamental questions about the nature of the Last Universal Common Ancestor (LUCA) and the prebiotic pathways that could have led to this stereochemical bifurcation. This technical guide provides an in-depth examination of the role of this compound in origin of life theories, detailing its prebiotic synthesis, its significance in the formation of early membranes, and the enzymatic pathways that underscore the lipid divide. We present quantitative data from key studies, detailed experimental protocols for prebiotic synthesis, and logical diagrams to illustrate the core concepts and pathways.

The Glycerol Phosphate Asymmetry Problem

The fundamental structural difference between the membranes of Archaea and those of Bacteria and Eukaryotes lies in the chirality of the glycerol phosphate backbone and the nature of the attached hydrocarbon chains.[1]

  • Archaea: Membranes are composed of isoprenoid chains linked to this compound via ether bonds.[1][2]

  • Bacteria and Eukaryotes: Membranes consist of fatty acids linked to sn-glycerol-3-phosphate via ester bonds.[1][2]

This stereochemical mirror image, known as the "lipid divide" or "glycerol phosphate asymmetry," is a cornerstone of evolutionary biology.[3] Three primary hypotheses have been proposed to explain its origin[4][5]:

  • Non-chiral Ancestry: The first protocells may have used a non-chiral or racemic (a mixture of both G1P and G3P) membrane composition. The evolution of stereospecific enzymes—this compound dehydrogenase (G1PDH) in the archaeal lineage and sn-glycerol-3-phosphate dehydrogenase (G3PDH) in the bacterial/eukaryotic lineage—would have later locked in the respective enantiomers.[4]

  • G1P-first or G3P-first: One enantiomer may have been prebiotically favored, with the other emerging later. The unique stability of archaeal ether-linked lipids in extreme environments is sometimes cited as an argument for an early archaeal-like membrane.[4]

  • Independent Emergence: The two distinct types of membranes may have arisen independently in two separate lineages that later contributed to the modern domains of life.

The resolution of this problem is key to understanding the nature of LUCA and the early diversification of life.

Lipid_Divide cluster_archaea Archaea cluster_bacteria_eukaryota Bacteria & Eukaryota G1P This compound EtherBond Ether Bond G1P->EtherBond Isoprenoids Isoprenoid Chains Isoprenoids->EtherBond ArchaealLipid Archaeal Phospholipid EtherBond->ArchaealLipid G3P sn-Glycerol-3-Phosphate EsterBond Ester Bond G3P->EsterBond FattyAcids Fatty Acid Chains FattyAcids->EsterBond BacterialLipid Bacterial/Eukaryotic Phospholipid EsterBond->BacterialLipid LUCA Last Universal Common Ancestor (LUCA) cluster_archaea cluster_archaea LUCA->cluster_archaea cluster_bacteria_eukaryota cluster_bacteria_eukaryota LUCA->cluster_bacteria_eukaryota

Caption: The "Lipid Divide" showing the distinct membrane biochemistry of life's domains.

Prebiotic Synthesis of Glycerol Phosphates

For G1P to be a component of the first membranes, its formation must be plausible under early Earth conditions. Research has demonstrated several potential pathways for the abiotic phosphorylation of glycerol.

Mineral-Catalyzed Phosphorylation

Minerals are proposed to have played a significant role as catalysts on the early Earth.[4] Numerous studies have shown that various minerals can facilitate the phosphorylation of glycerol in aqueous environments, often under hydrothermal conditions or with the aid of condensing agents like urea (B33335).[6]

Prebiotic_Synthesis Glycerol Glycerol Conditions Early Earth Conditions (Hydrothermal Vents, Evaporating Ponds) Glycerol->Conditions Phosphate Phosphate Source (e.g., NH4H2PO4, Schreibersite) Phosphate->Conditions CondensingAgent Condensing Agent (e.g., Urea, Cyanamide) CondensingAgent->Conditions Products Glycerol Phosphates (G1P, G2P, G3P - Racemic Mixture) Conditions->Products Phosphorylation Catalyst Mineral Catalyst Kaolinite (B1170537) Kaolinite Hematite Hematite Quartz Quartz Catalyst->Products catalyzes

Caption: Prebiotic synthesis of glycerol phosphates via mineral catalysis.
Cyanosulfidic Protometabolism

A more integrated model, proposed by Sutherland and colleagues, suggests a common chemical origin for ribonucleotides, amino acids, and lipid precursors from hydrogen cyanide (HCN) and its derivatives.[7][8] In this "cyanosulfidic protometabolism," glyceraldehyde, an intermediate in RNA precursor synthesis, can be isomerized to dihydroxyacetone (DHA).[8] Subsequent reduction of DHA yields glycerol, which can then be phosphorylated to produce glycerol-1-phosphate.[7][8] This model elegantly links the emergence of genetic, catalytic, and compartmentalizing molecules.

Quantitative Data Summary

The efficiency of prebiotic synthesis and the stability of the resulting products are critical for assessing the viability of these theories. The following tables summarize key quantitative data from relevant studies.

Table 1: Yields of Glycerol Phosphates in Prebiotic Simulation Experiments

Phosphate SourceSolvent/ConditionsCatalystCondensing AgentTemp. (°C)DurationTotal GP Yield (%)Reference
NH₄H₂PO₄AqueousNoneUrea65-703 days5 - 10[6]
NH₄H₂PO₄AqueousKaoliniteUrea65-703 days~55[6][9]
NH₄H₂PO₄AqueousHematiteUrea65-703 days~30[6][9]
NH₄H₂PO₄AqueousOlivineUrea65-703 days~25[6][9]
TrimetaphosphateGlycerol-Choline Cl DESKaoliniteNone857 days76[10]
NaH₂PO₄ (Pi)Cyanosulfidic System (reduction of dihydroxyacetone)Cu(I)/Cu(II)None35-31 (from glycerol)[7]
Schreibersite (Fe₃P)Aqueous (N₂ atm)None (reactant)None652-3 days2 - 5[11]

Note: GP (Glycerol Phosphate) yields often represent a mixture of isomers (G1P, G2P, G3P). DES (Deep Eutectic Solvent).

Table 2: Stability and Kinetic Parameters of Glycerol Phosphate and Related Enzymes

ParameterMolecule/EnzymeConditionValueReference
Decomposition Half-life (t½) Glycerol Phosphate (GP)Aqueous, pH 8-8.5, 65-70°C (unsealed)~7.8 days[5][6]
Kₘ for DHAP Methanocaldococcus jannaschii G1PDHpH 7.5, 0.15 mM NADPH0.24 ± 0.02 mM[12]
Kₘ for NADPH Methanocaldococcus jannaschii G1PDHpH 7.5, 10 mM DHAP0.038 ± 0.003 mM[12]
Kₘ for NADH Methanocaldococcus jannaschii G1PDHpH 7.5, 10 mM DHAP0.15 ± 0.01 mM[12]
Kₘ for G3P Mycobacterium tuberculosis GAPDH (G3PDH activity)-Varies with NAD⁺ concentration[4][13]
Kₘ for NAD⁺ Mycobacterium tuberculosis GAPDH (G3PDH activity)-Varies with G3P concentration[4][13]

Note: DHAP (Dihydroxyacetone phosphate), G3P (Glyceraldehyde-3-phosphate). Enzyme kinetics are highly dependent on specific assay conditions.

Modern Biosynthesis of G1P and G3P

In modern organisms, the synthesis of G1P and G3P is strictly controlled by stereospecific enzymes that reduce dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis.[3]

  • This compound Dehydrogenase (G1PDH): Found in Archaea, this enzyme catalyzes the reduction of DHAP to G1P.[2] Kinetic studies on G1PDH from various archaea, such as Methanocaldococcus jannaschii and Aeropyrum pernix, reveal a preference for NADPH as a coenzyme and follow an ordered bi-bi reaction mechanism.[1][12]

  • sn-Glycerol-3-Phosphate Dehydrogenase (G3PDH): Found in Bacteria and Eukaryotes, this non-homologous enzyme reduces DHAP to G3P.[3]

The evolution of these two distinct enzymes from a common metabolic precursor (DHAP) is the biochemical basis of the lipid divide.

Modern_Biosynthesis cluster_archaea Archaeal Lineage cluster_bacteria Bacterial / Eukaryotic Lineage DHAP Dihydroxyacetone Phosphate (DHAP) G1PDH G1P Dehydrogenase (G1PDH) DHAP->G1PDH G3PDH G3P Dehydrogenase (G3PDH) DHAP->G3PDH Glycolysis Glycolysis Glycolysis->DHAP G1P This compound G1PDH->G1P NADP NADP+ G1PDH->NADP ArchaealLipids Archaeal Ether Lipids G1P->ArchaealLipids NADPH NADPH NADPH->G1PDH G3P sn-Glycerol-3-Phosphate G3PDH->G3P NAD NAD+ G3PDH->NAD BacterialLipids Bacterial Ester Lipids G3P->BacterialLipids NADH NADH NADH->G3PDH

Caption: Divergent enzymatic pathways for G1P and G3P synthesis from DHAP.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of prebiotic glycerol phosphate synthesis.

Protocol: Mineral-Catalyzed Aqueous Phosphorylation of Glycerol

This protocol is based on the methodology described by Gull and Pasek (2021).[6] It is designed to test the catalytic activity of various minerals in the phosphorylation of glycerol using urea as a condensing agent.

Materials:

  • Glycerol (C₃H₈O₃)

  • Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄)

  • Urea (CH₄N₂O)

  • Deionized (DI) water

  • Mineral catalyst (e.g., kaolinite, hematite, olivine, quartz powder), finely ground (0.5 g per reaction)

  • 15 mL glass vials with screw caps

  • Stir plate and stir bars

  • Oven or heating block capable of maintaining 65-70°C

  • pH meter

  • ³¹P-NMR spectrometer for analysis

Procedure:

  • Reaction Mixture Preparation: In a 15 mL glass vial, combine 1.2 g (13 mmoles) of glycerol, 0.15 g (1.3 mmoles) of ammonium dihydrogen phosphate, and 0.2 g (3.3 mmoles) of urea.

  • Dissolution: Add 5 mL of DI water to the vial. Add a small stir bar and stir the mixture at room temperature until all solids are completely dissolved, forming a clear solution.

  • Catalyst Addition: Add 0.5 g of the selected mineral catalyst to the solution.

  • pH Measurement: Measure and record the initial pH of the reaction mixture. The typical initial pH should be between 8.0 and 8.5.[6]

  • Heating: Tightly cap the vial to prevent evaporation. Place the vial in an oven or on a heating block set to 65-70°C.

  • Incubation: Heat the reaction mixture for a period of 3 to 7 days.

  • Sample Preparation for Analysis: After the incubation period, allow the vial to cool to room temperature. Centrifuge the sample to pellet the mineral catalyst. Carefully extract the supernatant for analysis.

  • Analysis: Analyze the supernatant using ³¹P-NMR spectroscopy to identify and quantify the various phosphorylated products (glycerol-1-phosphate, glycerol-2-phosphate, cyclic glycerol monophosphate, diphosphates) and remaining inorganic phosphate. Compare the spectra to known standards.

Protocol: Phosphorylation in a Non-Aqueous Deep Eutectic Solvent (DES)

This protocol is adapted from Gull et al. (2017) and demonstrates phosphorylation in a low-water-activity environment.[10][14]

Materials:

  • Choline (B1196258) chloride (C₅H₁₄ClNO)

  • Glycerol (C₃H₈O₃)

  • Phosphate source (e.g., sodium trimetaphosphate, Na₃P₃O₉)

  • Silicate (B1173343) catalyst (e.g., kaolinite clay or quartz sand)

  • High-temperature oven or heating block (85°C)

  • Reaction vials

  • ³¹P-NMR spectrometer and Mass Spectrometer (MS) for analysis

Procedure:

  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and glycerol in a 1:2.5 molar ratio. Heat gently if necessary to form a homogenous liquid.

  • Reaction Setup: In a reaction vial, combine the phosphate source with the DES. Add the silicate catalyst.

  • Heating: Seal the vial and place it in an oven set to 85°C for one week.

  • Analysis: After heating, cool the sample. Dilute a small aliquot of the reaction mixture with a suitable solvent for ³¹P-NMR and MS analysis.

  • Quantification: Determine the yield of phosphorylated glycerol products by integrating the respective peaks in the ³¹P-NMR spectrum and comparing them to the initial inorganic phosphate peak area.[10]

Conclusion and Future Directions

The study of this compound is integral to understanding the origin of cellular membranes and the deep evolutionary split between the domains of life. Plausible prebiotic syntheses, particularly those catalyzed by common minerals or integrated into broader metabolic networks, demonstrate that the molecular precursors to archaeal lipids could have been available on the early Earth. The stark stereochemical difference between G1P and G3P, however, remains a central enigma.

Future research should focus on:

  • Enantioselective Prebiotic Synthesis: Exploring conditions that might prebiotically favor the formation of one glycerol phosphate enantiomer over the other.

  • Protocell Stability: Investigating the biophysical properties (e.g., stability, permeability) of protocells formed from racemic or enantiomerically pure G1P-based lipids, especially under simulated archaeal habitats (high temperature, high salt, extreme pH).

  • Evolution of G1PDH and G3PDH: Comparative genomics and structural biology to further elucidate the evolutionary origins of these two critical and non-homologous enzymes.

A comprehensive understanding of the origin of G1P and its role in the lipid divide will continue to provide profound insights into the fundamental chemical and evolutionary steps that led to the emergence of life.

References

stereochemistry of Sn-glycerol-1-phosphate vs Sn-glycerol-3-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of sn-Glycerol-1-Phosphate vs. sn-Glycerol-3-Phosphate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) phosphates are fundamental precursors for the biosynthesis of glycerolipids, which are essential components of all biological membranes. The stereochemistry of the glycerol backbone, specifically the distinction between this compound (G1P) and its enantiomer, sn-glycerol-3-phosphate (G3P), represents one of the most profound and conserved biochemical dichotomies among the domains of life. This technical guide provides a comprehensive examination of the nomenclature, stereochemistry, biosynthesis, and distinct biological roles of these two molecules. We detail the enzymatic basis for their stereospecific synthesis and the so-called "lipid divide" that separates Archaea from Bacteria and Eukarya. Furthermore, this document outlines key experimental protocols for the chiral analysis of these enantiomers and presents signaling and biosynthetic pathways in standardized visual formats.

Nomenclature and Stereochemistry: Defining the Enantiomeric Relationship

The glycerol molecule is prochiral, meaning it is not chiral itself but can be converted into a chiral molecule in a single step. This property leads to potential ambiguity when naming its derivatives. To resolve this, the stereospecific numbering (sn) system was established as the standard nomenclature.[1][2][3] In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group at the central carbon (C-2) pointing to the left. The carbon atom at the top is then designated C-1, the middle carbon is C-2, and the bottom carbon is C-3.[2][3]

Using this system, the two stereoisomers of glycerol phosphate (B84403) are unambiguously defined:

  • sn-Glycerol-3-Phosphate (G3P): The phosphate group is attached to the C-3 position. Its systematic IUPAC name is (2R)-2,3-dihydroxypropyl dihydrogen phosphate .[4] This is the canonical backbone of glycerolipids in Bacteria and Eukarya .[4][5][6][7] Historically, it has also been referred to as L-glycerol-3-phosphate or D-glycerol-1-phosphate.[2][4]

  • This compound (G1P): The phosphate group is attached to the C-1 position. Its systematic IUPAC name is (2S)-2,3-dihydroxypropyl dihydrogen phosphate .[5][8] It is the enantiomer of G3P and serves as the glycerolipid backbone exclusively in Archaea .[5][6][8][9] Alternative historical names include L-glycerol-1-phosphate or D-glycerol-3-phosphate.[5]

The adoption of the sn nomenclature is critical as it provides a clear and consistent frame of reference, eliminating the confusion caused by orientation-dependent naming conventions.[2]

The "Lipid Divide": A Fundamental Biochemical Bifurcation

The mutually exclusive use of G1P by Archaea and G3P by Bacteria and Eukarya is a cornerstone of the "lipid divide," a concept that highlights the fundamental differences in membrane composition between these domains.[5][10]

  • Archaea: Cell membranes are composed of isoprenoid chains linked to the this compound backbone via ether bonds .[5][10][11] This structure is thought to confer enhanced stability in the extreme environments that many archaea inhabit.

  • Bacteria and Eukarya: Cell membranes consist of fatty acids linked to the sn-glycerol-3-phosphate backbone via ester bonds .[4][6][7]

The evolutionary origin of this divide is a subject of ongoing research, with hypotheses suggesting that the Last Universal Common Ancestor (LUCA) may have possessed a heterochiral membrane, with subsequent differential gene loss leading to the homochiral membranes seen today.[6][10][12][13]

Biosynthesis: Stereospecificity from a Common Precursor

The stereochemical fate of the glycerol backbone is determined at the very first step of its synthesis. Both G1P and G3P are synthesized from the same achiral precursor, dihydroxyacetone phosphate (DHAP) , an intermediate of glycolysis.[4][5][6][9] The chirality is conferred by two distinct, non-homologous dehydrogenases that evolved independently through convergent evolution.[6]

  • This compound Dehydrogenase (G1PDH; EC 1.1.1.261): This enzyme is unique to Archaea.[6][11] It catalyzes the NAD(P)H-dependent reduction of the re-face of the carbonyl group of DHAP to produce this compound (G1P).[9][10]

  • sn-Glycerol-3-Phosphate Dehydrogenase (G3PDH; EC 1.1.1.8): Found in Bacteria and Eukarya, this enzyme catalyzes the NADH-dependent reduction of the si-face of the DHAP carbonyl, yielding sn-glycerol-3-phosphate (G3P).[4][6][14][15]

While G3P can also be synthesized by the direct phosphorylation of glycerol via glycerol kinase, a corresponding enzyme for the synthesis of G1P from glycerol has not been identified in archaea.[4][6][16]

Comparative Data Summary

The core differences between this compound and sn-glycerol-3-phosphate are summarized below.

FeatureThis compoundsn-Glycerol-3-Phosphate
IUPAC Name [(2S)-2,3-dihydroxypropyl] dihydrogen phosphate[5][8][(2R)-2,3-dihydroxypropyl] dihydrogen phosphate[4]
Stereochemistry S-configurationR-configuration
Relationship Enantiomer of G3P[5][8][9]Enantiomer of G1P[5][8][9]
Biological Domain Archaea[5][6][7][9][11]Bacteria and Eukarya[4][5][6][7]
Common Precursor Dihydroxyacetone Phosphate (DHAP)[5][6][9]Dihydroxyacetone Phosphate (DHAP)[4][6]
Synthesizing Enzyme This compound Dehydrogenase (G1PDH)[6][9][11]sn-Glycerol-3-Phosphate Dehydrogenase (G3PDH)[4][6][14]
Lipid Backbone Ether-linked isoprenoid lipids[5][10]Ester-linked fatty acyl lipids[4][17]
Key Metabolic Roles Precursor for all archaeal membrane lipids.[5]Precursor for bacterial/eukaryotic glycerolipids; key component of the Glycerol-3-Phosphate Shuttle for energy metabolism.[4][16]

Metabolic and Signaling Pathways

The distinct stereochemistry of G1P and G3P dictates their integration into disparate metabolic and signaling networks.

Role of sn-Glycerol-3-Phosphate (Bacteria & Eukarya)

G3P is a central hub in metabolism.[16][18]

  • Glycerolipid Synthesis: It is the universal acceptor for fatty acyl-CoAs in the de novo synthesis of phosphatidic acid, the precursor to all major glycerophospholipids (e.g., PC, PE, PG, PI) and triacylglycerols.[4][17]

  • Glycerol-3-Phosphate Shuttle: In eukaryotes, this shuttle is a vital mechanism for transporting reducing equivalents from cytosolic NADH (produced during glycolysis) into the mitochondrial electron transport chain, contributing to ATP synthesis.[4]

  • Systemic Immunity: In plants, G3P levels are modulated during pathogen infection and play a role in mediating systemic acquired resistance (SAR).[19]

Role of this compound (Archaea)

The role of G1P is primarily anabolic, directed towards the synthesis of the unique archaeal membrane.

  • Ether Lipid Synthesis: G1P is the exclusive backbone for the synthesis of archaeal ether lipids. It is first geranylgeranylated at the sn-3 position, a key step in the pathway leading to core lipids like archaeol (B159478) and caldarchaeol.[5]

  • Separation of Catabolism and Anabolism: In some heterotrophic archaea, exogenously supplied glycerol is phosphorylated and catabolized via the G3P pathway to DHAP. However, the DHAP destined for lipid synthesis is exclusively reduced to G1P by G1PDH. This elegant use of enantiomers allows for the functional separation of catabolic and anabolic pathways.[9]

cluster_archaea Archaea cluster_bac_euk Bacteria & Eukarya DHAP Dihydroxyacetone Phosphate (DHAP) G1PDH G1P Dehydrogenase (G1PDH) DHAP->G1PDH G3PDH G3P Dehydrogenase (G3PDH) DHAP->G3PDH G1P This compound EtherLipids Archaeal Ether Lipids (e.g., Archaeol) G1P->EtherLipids Isoprenoid addition G1PDH->G1P G3P sn-Glycerol-3-Phosphate EsterLipids Bacterial/Eukaryotic Ester Lipids (Phosphatidic Acid) G3P->EsterLipids Acylation Shuttle G3P Shuttle (Energy Metabolism) G3P->Shuttle G3PDH->G3P

Caption: Biosynthetic pathways for G1P and G3P from DHAP.

Experimental Protocols for Chiral Analysis

The analysis and quantification of G1P and G3P in biological samples is challenging due to their identical mass and charge; they are enantiomers and thus require chiral separation techniques.[20]

Sample Preparation
  • Metabolite Extraction: For direct analysis of the glycerol phosphate pool, cells or tissues are typically flash-frozen in liquid nitrogen to quench metabolism. Metabolites are then extracted using a cold solvent system, such as a mixture of methanol, chloroform, and water, to precipitate proteins and separate the polar metabolites (containing G1P/G3P) from the lipid fraction.

  • Hydrolysis from Lipids: To analyze the stereochemistry of the lipid backbone, total lipids are first extracted (e.g., via a Bligh-Dyer method). The polar head groups are then cleaved from the lipid backbone. This can be achieved by enzymatic digestion using a broad-specificity phospholipase C (PLC), which hydrolyzes the phosphodiester bond to release the glycerol phosphate moiety.[20]

Separation and Detection Methodologies
  • Chiral Chromatography: This is the most direct and definitive method for resolving enantiomers.

    • Protocol: The extracted and/or hydrolyzed sample containing the glycerol phosphate mixture is injected onto a chiral stationary phase (CSP) column in an HPLC system. The differential interaction of the G1P and G3P enantiomers with the chiral selector of the CSP results in different retention times, allowing for their separation and subsequent quantification.

    • Detection: Detection is typically performed using mass spectrometry (LC-MS), which provides high sensitivity and specificity. Selected ion monitoring (SIM) for the m/z of deprotonated glycerol phosphate (171.006) is commonly used.[21]

  • Derivatization followed by Chromatography:

    • Protocol: The hydroxyl groups of G1P and G3P can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) reversed-phase or HILIC column.[20]

    • Detection: Analysis is typically performed by GC-MS or LC-MS.

  • Enzymatic Assays:

    • Protocol: This method relies on the high stereospecificity of the biosynthetic enzymes. To quantify G3P, a sample is incubated with G3P dehydrogenase and its co-substrate NAD+. The conversion of G3P to DHAP is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration can be measured spectrophotometrically by the change in absorbance at 340 nm. A similar assay using G1P dehydrogenase can be used to quantify G1P.

    • Limitations: This method is less effective for complex biological mixtures where other enzyme activities may interfere. It is best suited for purified samples or for validating results from chromatographic methods.

Sample Biological Sample (e.g., Cells, Tissue) Quench Metabolic Quenching (e.g., Liquid N2) Sample->Quench Extract Solvent Extraction Quench->Extract Metabolites Polar Metabolite Fraction (Contains free G1P/G3P) Extract->Metabolites Lipids Lipid Fraction Extract->Lipids Mixture Analyte Mixture (G1P / G3P) Metabolites->Mixture Hydrolysis Enzymatic Hydrolysis (e.g., Phospholipase C) Lipids->Hydrolysis Backbone Released Glycerol Phosphate Backbone Hydrolysis->Backbone Backbone->Mixture Analysis Chiral LC-MS Analysis Mixture->Analysis Quant_G1P Quantification of This compound Analysis->Quant_G1P Quant_G3P Quantification of sn-Glycerol-3-Phosphate Analysis->Quant_G3P

Caption: Experimental workflow for chiral analysis of glycerol phosphates.

Conclusion and Future Directions

The stereochemical distinction between this compound and sn-glycerol-3-phosphate is a non-trivial detail of biochemistry; it is a fundamental organizing principle that delineates the primary domains of life. This difference is rooted in the convergent evolution of two distinct dehydrogenases that impart opposite chirality from a common achiral precursor. The resulting enantiomeric backbones are critical for the unique membrane structures and metabolic strategies of Archaea versus Bacteria and Eukarya.

For professionals in drug development, understanding this divide is crucial. The enzymes of these pathways, particularly in pathogenic bacteria or archaea, represent highly specific targets. Inhibitors designed against bacterial G3P dehydrogenase, for instance, would be unlikely to affect archaeal G1P dehydrogenase or host metabolic enzymes, offering a promising avenue for targeted antimicrobial development. Continued research into the structural biology of these enzymes and the development of more robust analytical techniques for in-situ chiral analysis will further illuminate this fascinating aspect of molecular evolution and open new opportunities for therapeutic intervention.

References

Metabolic Fate of sn-Glycerol-1-Phosphate in Extremophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique stereochemistry of membrane phospholipids (B1166683) is a fundamental characteristic that distinguishes Archaea from Bacteria and Eukarya. In extremophilic Archaea, the backbone of these lipids is sn-glycerol-1-phosphate (G1P), an enantiomer of the sn-glycerol-3-phosphate (G3P) found in bacterial and eukaryotic membranes. This distinct molecular architecture is crucial for the stability and function of archaeal membranes in extreme environments. This technical guide provides an in-depth exploration of the metabolic fate of this compound in extremophiles, with a primary focus on Archaea, where its role is well-established. The guide details the biosynthesis of G1P, its incorporation into ether lipids, and the key enzymes involved. Furthermore, it delves into the separation of anabolic and catabolic glycerol (B35011) metabolism in different archaeal subtypes. While information on G1P metabolism in non-archaeal extremophiles is limited, this guide also reviews the emerging evidence of G1P dehydrogenase homologues and ether lipids in certain thermophilic and other bacteria. Detailed experimental protocols for key enzyme assays and lipid analysis, along with quantitative data and metabolic pathway diagrams, are provided to support further research in this area.

Introduction: The Glycerol Phosphate (B84403) Backbone Dichotomy

A defining feature of the domain Archaea is the composition of their cell membranes, which are fundamentally different from those of Bacteria and Eukarya. Archaeal membranes are characterized by isoprenoid chains linked to a this compound (G1P) backbone via ether bonds[1][2][3]. In contrast, bacterial and eukaryotic membranes are composed of fatty acids ester-linked to a sn-glycerol-3-phosphate (G3P) backbone[1][2][3]. This stereochemical difference, often referred to as the "lipid divide," is a cornerstone of the three-domain system of life and is believed to be a key adaptation for survival in extreme environments[1][2].

This compound is the direct precursor for the biosynthesis of the unique ether-linked phospholipids that constitute the archaeal membrane[4]. The ether linkages are chemically more stable than the ester linkages found in bacterial and eukaryotic lipids, providing resistance to hydrolysis at high temperatures and extreme pH[5][6]. This guide will elucidate the metabolic pathways revolving around this compound in extremophiles, highlighting the enzymes, regulatory mechanisms, and analytical techniques pertinent to this field of study.

Biosynthesis of this compound in Archaea

The primary route for the synthesis of this compound in Archaea is the reduction of dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis[2][7][8]. This reaction is catalyzed by the enzyme this compound dehydrogenase (G1PDH), also known as G1P dehydrogenase[8][9][10].

The Key Enzyme: this compound Dehydrogenase (G1PDH)

G1PDH (EC 1.1.1.261) is a NAD(P)H-dependent oxidoreductase that catalyzes the stereospecific reduction of DHAP to G1P[9][10]. The gene encoding G1PDH has been identified in all sequenced archaeal genomes and is considered a signature enzyme for this domain[9].

The reaction catalyzed by G1PDH is as follows:

Dihydroxyacetone phosphate + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺[8][9]

The equilibrium of this reaction favors the formation of G1P, ensuring a steady supply for lipid biosynthesis[11].

Separation of Anabolic and Catabolic Glycerol Metabolism

A fascinating aspect of glycerol metabolism in many heterotrophic archaea is the separation of the anabolic pathway for lipid synthesis from the catabolic pathway for energy production. While G1P is exclusively used for lipid synthesis, the catabolism of exogenous glycerol proceeds via G3P[2][7].

  • Anabolism (Lipid Biosynthesis): DHAP is reduced to this compound by G1PDH[2][7].

  • Catabolism (Glycerol Utilization): Exogenous glycerol is first phosphorylated to sn-glycerol-3-phosphate by glycerol kinase. G3P is then oxidized to DHAP by G3P dehydrogenase, which can then enter glycolysis[2][7].

This metabolic bifurcation is not universal among all archaea. Autotrophic methanogens, for instance, lack glycerol kinase activity and synthesize G1P solely from DHAP derived from CO₂ fixation[2][7].

Metabolic Fate of this compound: Incorporation into Ether Lipids

Once synthesized, this compound serves as the foundational molecule for the assembly of the diverse and complex ether lipids found in archaeal membranes. This process involves the sequential attachment of isoprenoid chains to the G1P backbone. The resulting core lipids, archaeol (B159478) and caldarchaeol, are the basis for the various phospholipids and glycolipids that constitute the archaeal membrane. The ether linkages and isoprenoid chains confer remarkable stability to these membranes, enabling archaea to thrive in extreme conditions of temperature, pH, and salinity[5][6].

This compound Metabolism in Non-Archaeal Extremophiles

The presence and metabolic role of this compound in non-archaeal extremophiles is an emerging area of research. While the G3P backbone is characteristic of Bacteria, recent genomic and experimental evidence suggests that the story may be more complex.

Thermophilic Bacteria

Some thermophilic bacteria have been found to possess ether-linked lipids in their membranes, which are thought to contribute to thermal stability[1][12][13]. However, the stereochemistry of the glycerol backbone in these lipids is not always sn-1. Some thermophilic sulfate-reducing bacteria have been shown to contain non-isoprenoid alkyl glycerol ether lipids with an sn-3 glycerol backbone[13].

Interestingly, homologues of the archaeal G1PDH gene have been identified in the genomes of several bacterial species, including the well-studied Bacillus subtilis[9][14]. The protein product of the araM gene in B. subtilis has been characterized as a functional, Ni²⁺-dependent G1PDH[14]. This finding challenges the dogma of G1P being exclusive to Archaea and suggests that some bacteria may have the capacity to synthesize this enantiomer. However, the complete metabolic pathway and the physiological significance of G1P in these bacteria remain to be fully elucidated.

Psychrophilic Bacteria

Research on psychrophilic (cold-loving) bacteria has primarily focused on adaptations of their membrane fatty acid composition to maintain fluidity at low temperatures. There is currently limited direct evidence for the synthesis or utilization of this compound in these organisms. Their membranes are typically composed of ester-linked fatty acids with a G3P backbone.

Quantitative Data

The following table summarizes key quantitative data related to the enzyme this compound dehydrogenase (G1PDH) from the hyperthermophilic methanogen Methanocaldococcus jannaschii.

ParameterValueOrganismReference
Kinetic Parameters for DHAP
Km0.25 ± 0.03 mMMethanocaldococcus jannaschii[3]
kcat1.8 ± 0.1 s-1Methanocaldococcus jannaschii[3]
Kinetic Parameters for NADPH
Km9.4 ± 1.2 µMMethanocaldococcus jannaschii[3]
kcat1.9 ± 0.1 s-1Methanocaldococcus jannaschii[3]
Kinetic Parameters for NADH
Km13 ± 1.6 µMMethanocaldococcus jannaschii[3]
kcat0.8 ± 0.1 s-1Methanocaldococcus jannaschii[3]
Enzyme Characteristics
Specific Activity (Vmax)617 µmol/min/mgMethanobacterium thermoautotrophicum[11]
Optimal Temperature75 °CMethanobacterium thermoautotrophicum[11]
Molecular Mass (native)302 kDa (homooctamer)Methanobacterium thermoautotrophicum[11]
Molecular Mass (subunit)38 kDaMethanobacterium thermoautotrophicum[11]

Experimental Protocols

Assay for this compound Dehydrogenase (G1PDH) Activity

This protocol is adapted from the characterization of G1PDH from Methanocaldococcus jannaschii[3].

Principle: The activity of G1PDH is determined by monitoring the oxidation of NAD(P)H to NAD(P)⁺ at 366 nm.

Reagents:

  • 50 mM Bistris propane (B168953) buffer, pH 7.8

  • 100 mM KCl

  • 0.1 mM ZnCl₂

  • 3 mM Dihydroxyacetone phosphate (DHAP)

  • 0.15 mM NADPH or NADH

  • Purified or EDTA-treated G1PDH enzyme solution

Procedure:

  • Prepare a reaction mixture containing 50 mM Bistris propane buffer (pH 7.8), 100 mM KCl, 0.1 mM ZnCl₂, and 3 mM DHAP.

  • Pre-incubate the reaction mixture at 65 °C for 7-10 minutes.

  • Initiate the reaction by adding 0.15 mM NAD(P)H and the enzyme solution.

  • Monitor the decrease in absorbance at 366 nm using a spectrophotometer with a thermostated cuvette holder at 65 °C.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Note: Due to the instability of DHAP and NAD(P)H at higher temperatures, assays are typically performed at 65 °C[3].

Extraction and Analysis of Polar Lipids from Extremophiles

This is a general protocol for the extraction and analysis of polar lipids, which can be adapted for various extremophilic microorganisms[15][16].

Materials:

  • Chloroform

  • Methanol

  • Water

  • Silica (B1680970) gel for thin-layer chromatography (TLC)

  • Staining reagents (e.g., molybdophosphoric acid for total lipids, α-naphthol for glycolipids, ninhydrin (B49086) for aminolipids, molybdenum blue for phospholipids)

  • Mass spectrometer (e.g., MALDI-TOF MS or LC-MS) for detailed structural analysis

Procedure:

  • Lipid Extraction:

    • Harvest microbial cells by centrifugation.

    • Extract total lipids from the cell pellet using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Lipid Separation (TLC):

    • Spot the extracted lipid mixture onto a silica gel TLC plate.

    • Develop the chromatogram using an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).

    • Visualize the separated lipid classes by spraying with specific staining reagents.

  • Lipid Identification and Quantification (Mass Spectrometry):

    • Scrape the lipid spots from the TLC plate and elute the lipids.

    • Analyze the purified lipids by mass spectrometry to determine their molecular weight and fragmentation patterns, which allows for structural elucidation.

    • For quantitative analysis, appropriate internal standards should be used.

Visualizations

Metabolic_Fate_of_G1P_in_Archaea DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P NAD(P)H -> NAD(P)+ EtherLipids Archaeal Ether Lipids (Membrane) G1P->EtherLipids G1PDH This compound Dehydrogenase (G1PDH) G1PDH->DHAP G1PDH->G1P Isoprenoids Isoprenoid Chains Isoprenoids->EtherLipids

Caption: Biosynthesis of this compound and its incorporation into archaeal ether lipids.

Glycerol_Metabolism_in_Heterotrophic_Archaea cluster_anabolism Anabolism (Lipid Synthesis) cluster_catabolism Catabolism (Energy Production) DHAP_anabolism DHAP G1P This compound DHAP_anabolism->G1P NAD(P)H EtherLipids Ether Lipids G1P->EtherLipids G1PDH G1PDH G1PDH->DHAP_anabolism G1PDH->G1P Glycerol Exogenous Glycerol G3P sn-Glycerol-3-Phosphate Glycerol->G3P DHAP_catabolism DHAP G3P->DHAP_catabolism DHAP_catabolism->DHAP_anabolism DHAP Pool Glycolysis Glycolysis DHAP_catabolism->Glycolysis GK Glycerol Kinase GK->Glycerol GK->G3P G3PDH G3PDH G3PDH->G3P G3PDH->DHAP_catabolism

References

Methodological & Application

Application Note: Quantification of sn-Glycerol-1-Phosphate Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sn-Glycerol-1-phosphate (G1P) is a crucial stereoisomer of glycerol (B35011) phosphate (B84403) and a fundamental building block of ether lipids, which are characteristic components of archaeal cell membranes.[1] Unlike bacteria and eukaryotes that utilize sn-glycerol-3-phosphate (G3P) for their phospholipid membranes, archaea employ G1P, highlighting a significant divergence in the biosphere known as the "lipid divide".[1][2] The accurate quantification of G1P is essential for studying archaeal physiology, lipid metabolism, and for various applications in biotechnology and drug development, particularly in targeting pathways unique to these microorganisms.

This application note provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

The method described herein utilizes a robust and sensitive LC-MS/MS approach for the detection and quantification of G1P. Due to the polar nature of G1P, which can result in poor retention on standard reversed-phase columns, this protocol employs a suitable chromatographic separation technique.[2] Mass spectrometric detection in negative ion mode offers high selectivity and sensitivity for phosphorylated compounds. Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of a standard.

Signaling and Biosynthetic Pathway

This compound is synthesized from dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis, through the action of this compound dehydrogenase.[1][3] G1P then serves as the backbone for the de novo synthesis of ether lipids, such as those derived from archaeol (B159478) and caldarchaeol.[1]

G1P_Biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P This compound Dehydrogenase EtherLipids Ether Lipids (e.g., Archaeol) G1P->EtherLipids Phosphoglycerol Geranylgeranyltransferase

Caption: Biosynthetic pathway of this compound and its role as a precursor for ether lipids in archaea.

Experimental Workflow

The overall experimental workflow for the quantification of G1P is depicted below. It involves sample preparation, including lipid extraction, followed by LC-MS/MS analysis and subsequent data processing.

G1P_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Archaeal Cells) Extraction Lipid Extraction (Bligh & Dyer) BiologicalSample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Experimental workflow for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound lithium salt standard

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium hydroxide

  • Internal Standard (IS) (e.g., a stable isotope-labeled G1P, if available)

Sample Preparation (Lipid Extraction)
  • For cellular samples, start with a known quantity of cells (e.g., cell pellet).

  • Perform a lipid extraction using a modified Bligh and Dyer method.[2]

  • To the sample, add a solution of chloroform:methanol:water (1:2:0.8 v/v/v).

  • Vortex the mixture thoroughly for 15 minutes.

  • Add an equal volume of chloroform and water to induce phase separation.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., acetonitrile:methanol:water with 0.1M formic acid).[2]

LC-MS/MS Method

The following table summarizes the key parameters for the LC-MS/MS analysis. These may need to be optimized for your specific instrumentation.

ParameterRecommended Setting
Liquid Chromatography
ColumnChiral column for enantiomeric separation
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation of G1P and G3P
Flow Rate0.2 - 0.5 mL/min
Column Temperature35 °C[2]
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for the deprotonated molecule [M-H]⁻
Product Ion (m/z)Characteristic fragment ions of G1P
Collision EnergyOptimized for fragmentation of G1P
Dwell Time100 - 200 ms

Data Presentation

Calibration Curve

A calibration curve should be generated using a series of known concentrations of the this compound standard.

Standard Concentration (µM)Peak Area
0.1User Data
0.5User Data
1.0User Data
5.0User Data
10.0User Data
25.0User Data
50.0User Data
Quantitative Data Summary

The following table should be used to summarize the quantitative results from the analysis of biological samples.

Sample IDPeak AreaCalculated Concentration (µM)Normalized Amount (e.g., nmol/mg protein)
Control 1User DataUser DataUser Data
Control 2User DataUser DataUser Data
Treatment 1User DataUser DataUser Data
Treatment 2User DataUser DataUser Data

Conclusion

This application note provides a comprehensive framework for the quantification of this compound using LC-MS/MS. The described protocol, from sample preparation to data analysis, offers a reliable method for researchers in various fields. The successful implementation of this method will enable a deeper understanding of the roles of G1P in biological systems.

References

Application Notes: Enzymatic Assay of sn-Glycerol-1-Phosphate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

sn-Glycerol-1-phosphate dehydrogenase (G1PDH), also known as this compound:NAD(P)+ 2-oxidoreductase (EC 1.1.1.261), is a key enzyme in the biosynthesis of membrane lipids.[1] It is particularly crucial in Archaea, where it catalyzes the formation of this compound (G1P), the stereoisomeric backbone of archaeal ether lipids.[1] This characteristic distinguishes Archaea from Bacteria and Eukarya, which utilize the enantiomeric sn-glycerol-3-phosphate.[1] The enzyme catalyzes the reversible, NAD(P)H-dependent reduction of dihydroxyacetone phosphate (B84403) (DHAP) to G1P.[1][2]

Principle of the Assay

The activity of this compound dehydrogenase can be determined by monitoring the change in concentration of the nicotinamide (B372718) cofactor, NADH or NADPH, spectrophotometrically at 340 nm. The assay can be performed in two directions:

  • Forward Reaction (Oxidation of G1P):

    • This compound + NAD(P)⁺ → Dihydroxyacetone Phosphate + NAD(P)H + H⁺

    • In this direction, the enzymatic activity is measured by following the increase in absorbance at 340 nm as NAD(P)⁺ is reduced to NAD(P)H.

  • Reverse Reaction (Reduction of DHAP):

    • Dihydroxyacetone Phosphate + NAD(P)H + H⁺ → this compound + NAD(P)⁺

    • In this direction, the activity is measured by following the decrease in absorbance at 340 nm as NAD(P)H is oxidized to NAD(P)⁺.

Kinetic studies suggest that for many archaeal enzymes, the formation of this compound (the reverse reaction) is the physiologically favored direction.[3] The choice of cofactor (NADH or NADPH) may depend on the specific enzyme being studied, as preference can vary.[4][5] This protocol details the more common reverse reaction, monitoring the oxidation of NAD(P)H.

Experimental Protocol

This protocol is designed for measuring the activity of this compound dehydrogenase by monitoring the oxidation of NAD(P)H at 340 nm in a 96-well plate or cuvette format.

I. Required Materials

  • Enzyme: Purified or partially purified this compound dehydrogenase.

  • Assay Buffer: 50 mM Bistris propane (B168953) buffer, pH 7.8. (Note: The optimal pH may vary depending on the enzyme source; for example, a pH of 9.0-9.5 is optimal for the oxidative reaction in some species).[5][6]

  • Substrate: Dihydroxyacetone phosphate (DHAP).

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Metal Ion (Optional): 0.1 mM ZnCl₂. Some archaeal G1PDH enzymes are zinc-dependent metalloenzymes.[2][5]

  • Enzyme Dilution Buffer: 20 mM MOPS, pH 7.0, containing 150 mM KCl and 2 mM TCEP.[5]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

  • Cuvettes or 96-well UV-transparent plates.

  • Pipettes and tips.

II. Reagent Preparation

  • 50 mM Bistris Propane Buffer (pH 7.8):

    • Dissolve the appropriate amount of Bistris propane in ultrapure water.

    • Adjust the pH to 7.8 with HCl.

    • Store at 4°C. For assays with metal-dependent enzymes, it is recommended to treat the buffer with Chelex 100 resin to remove contaminating metal ions.[5]

  • 100 mM Dihydroxyacetone Phosphate (DHAP) Stock Solution:

    • Dissolve DHAP powder in ultrapure water.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • 10 mM NAD(P)H Stock Solution:

    • Dissolve NADH or NADPH powder in the assay buffer.

    • Determine the exact concentration by measuring absorbance at 340 nm (Molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).

    • Prepare fresh daily and keep on ice, protected from light.

  • 10 mM ZnCl₂ Stock Solution (Optional):

    • Dissolve ZnCl₂ in ultrapure water.

    • Store at room temperature.

  • Enzyme Preparation:

    • Prepare a dilution of the enzyme in ice-cold Enzyme Dilution Buffer to achieve a suitable concentration for the assay (e.g., 0.1-0.5 U/mL).[7] The optimal concentration should result in a linear rate of absorbance change over 3-5 minutes.

III. Assay Procedure

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the measurement chamber to the desired temperature (e.g., 25°C, 37°C, or 65°C for hyperthermophilic enzymes).[5]

  • Reaction Mixture Preparation: Prepare a master mix of the reaction components (excluding the enzyme) in a microcentrifuge tube. The volumes below are for a final assay volume of 200 µL. Adjust volumes as needed for a 1 mL cuvette-based assay.

ComponentVolume for 200 µL AssayFinal Concentration
50 mM Bistris Propane BufferUp to 200 µL50 mM
100 mM DHAP6 µL3 mM
10 mM NAD(P)H3 µL0.15 mM
10 mM ZnCl₂ (Optional)2 µL0.1 mM
Enzyme Solution10-20 µLVaries
  • Assay Execution:

    • Pipette 180-190 µL of the reaction master mix into a cuvette or well of a 96-well plate.

    • Incubate for 5-10 minutes to allow the temperature to equilibrate.[5][7]

    • Initiate the reaction by adding 10-20 µL of the diluted enzyme solution.

    • Mix immediately by gentle pipetting or inversion.

    • Start recording the absorbance at 340 nm every 15-30 seconds for 3-5 minutes.

  • Controls:

    • Blank (No Enzyme): Prepare a reaction mixture containing all components except the enzyme. This control accounts for the non-enzymatic degradation of NAD(P)H.

    • Blank (No Substrate): Prepare a reaction mixture with the enzyme but without DHAP. This control checks for any substrate-independent NAD(P)H oxidase activity in the enzyme preparation.

IV. Data Analysis and Calculations

  • Determine the Rate of Reaction: Plot absorbance at 340 nm versus time (in minutes). Determine the slope (ΔA₃₄₀/min) from the initial, linear portion of the curve. Subtract the rate of the "No Enzyme" blank from the sample rate.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the activity in Units/mL.

    • Activity (U/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_enzyme)

    Where:

    • ΔA₃₄₀/min is the rate of absorbance change per minute.

    • V_total is the total volume of the assay (in mL).

    • ε is the molar extinction coefficient for NAD(P)H at 340 nm (6.22 mL µmol⁻¹ cm⁻¹ or 6220 M⁻¹cm⁻¹).

    • l is the light path length (in cm). For a standard cuvette, l = 1 cm. For a 96-well plate, this must be determined or calculated based on the volume.

    • V_enzyme is the volume of the enzyme solution added to the assay (in mL).

    • One Unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

  • Calculate Specific Activity: To determine the purity of the enzyme preparation, calculate the specific activity.

    • Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)

    Where [Protein] is the protein concentration of the enzyme solution, determined by a standard method such as the Bradford assay.

Quantitative Data Summary

The following table summarizes the concentrations and volumes for a standard 200 µL assay.

ComponentStock ConcentrationVolume per 200 µL AssayFinal Concentration
Bistris Propane Buffer50 mM, pH 7.8Variable50 mM
DHAP100 mM6 µL3 mM
NAD(P)H10 mM3 µL0.15 mM
ZnCl₂ (Optional)10 mM2 µL0.1 mM
Enzyme SolutionVaries10-20 µLVaries
Ultrapure WaterN/ATo 200 µLN/A

Visualizations

G1PDH_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Execution cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Bistris Propane) A1 Combine Buffer, DHAP, & NADPH in cuvette/plate P1->A1 P2 Prepare Substrate & Cofactor Stocks (DHAP, NADPH/NADH) P2->A1 P3 Dilute G1PDH Enzyme in appropriate buffer A3 Initiate Reaction: Add Enzyme P3->A3 A2 Pre-incubate at Assay Temperature A1->A2 A2->A3 A4 Measure Absorbance at 340 nm (Kinetic Read) A3->A4 D1 Plot Absorbance vs. Time A4->D1 D2 Calculate Rate (ΔA/min) from linear slope D1->D2 D3 Calculate Enzyme Activity (U/mL and Specific Activity) D2->D3

Caption: Workflow for the G1PDH enzymatic assay.

G1PDH_Reaction_Pathway Reaction Catalyzed by G1PDH (DHAP Reduction) DHAP Dihydroxyacetone Phosphate (DHAP) Enzyme This compound Dehydrogenase DHAP->Enzyme NADPH NAD(P)H NADPH->Enzyme G1P This compound (G1P) NADP NAD(P)+ Enzyme->G1P Enzyme->NADP

Caption: Signaling pathway for the G1PDH reaction.

References

Application Notes and Protocols for Enzyme Kinetics Using sn-Glycerol-1-Phosphate as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sn-Glycerol-1-phosphate (G1P) is a stereoisomer of glycerol (B35011) phosphate (B84403) that plays a critical role in the biosynthesis of ether-linked lipids, a hallmark of the cell membranes of Archaea.[1] This structural distinction from the sn-glycerol-3-phosphate (G3P) backbone found in the ester-linked lipids of Bacteria and Eukarya makes the enzymes involved in G1P metabolism potential targets for novel antimicrobial agents and subjects of significant interest in evolutionary biology and biotechnology.[1]

This document provides detailed application notes and experimental protocols for studying the kinetics of enzymes that utilize this compound as a substrate, with a primary focus on This compound dehydrogenase (G1PDH) .

Key Enzyme: this compound Dehydrogenase (G1PDH)

G1PDH (EC 1.1.1.261) is a key enzyme in the archaeal lipid biosynthesis pathway. It catalyzes the reversible NAD(P)+-dependent oxidation of this compound to dihydroxyacetone phosphate (DHAP).[1]

Reaction:

This compound + NAD(P)+ ⇌ Dihydroxyacetone Phosphate + NAD(P)H + H+

The study of G1PDH kinetics is essential for understanding archaeal cell membrane biogenesis, developing inhibitors of this pathway, and for potential applications in biocatalysis.

Data Presentation: Kinetic Parameters of G1PDH

The following table summarizes the kinetic parameters for this compound dehydrogenase from various archaeal sources. These values are crucial for designing enzyme assays and for comparative studies.

Enzyme Source OrganismSubstrateK_m (mM)V_max (µmol/min/mg)CoenzymeReference
Methanocaldococcus jannaschiiDihydroxyacetone Phosphate1.1 ± 0.11.5 ± 0.03NADPH[2]
Methanocaldococcus jannaschiiNADPH0.019 ± 0.0021.5 ± 0.03-[2]
Methanocaldococcus jannaschiiNADH0.11 ± 0.010.44 ± 0.01-[2]
Aeropyrum pernix K1This compound0.21Not ReportedNAD+[3]
Aeropyrum pernix K1Dihydroxyacetone Phosphate0.15Not ReportedNADPH[3]
Aeropyrum pernix K1NAD+0.06Not Reported-[3]
Aeropyrum pernix K1NADPH0.01Not Reported-[3]

Mandatory Visualizations

Signaling Pathway: Archaeal Ether Lipid Biosynthesis

The following diagram illustrates the initial steps of the archaeal ether lipid biosynthesis pathway, highlighting the central role of this compound and its synthesis by G1PDH.

archaeal_lipid_biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P GGGP Geranylgeranylglyceryl Phosphate (GGGP) G1P->GGGP GGGP Synthase + Geranylgeranyl Diphosphate DGGGP Di-O-geranylgeranyl- glyceryl Phosphate (DGGGP) GGGP->DGGGP EtherLipids Archaeal Ether Lipids DGGGP->EtherLipids Downstream Enzymes

Caption: Initial steps of the archaeal ether lipid biosynthesis pathway.

Experimental Workflow: G1PDH Kinetic Assay

This workflow outlines the key steps for determining the kinetic parameters of this compound dehydrogenase using a continuous spectrophotometric assay.

G1PDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) P2 Prepare Substrate Stock Solutions (sn-G1P and NAD+) P1->P2 P3 Prepare Enzyme Solution (Purified G1PDH) P2->P3 A1 Pipette Assay Buffer, sn-G1P, and NAD+ into cuvette A2 Equilibrate to Assay Temperature (e.g., 25°C) A1->A2 A3 Initiate reaction by adding G1PDH solution A2->A3 A4 Monitor NADH production at 340 nm over time A3->A4 D1 Calculate Initial Velocity (v₀) from the linear phase of the absorbance curve A4->D1 D2 Repeat for a range of substrate concentrations D1->D2 D3 Plot v₀ versus [Substrate] D2->D3 D4 Determine K_m and V_max using non-linear regression (e.g., Michaelis-Menten plot) D3->D4

Caption: Workflow for a continuous spectrophotometric G1PDH kinetic assay.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for this compound Dehydrogenase (G1PDH)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of G1PDH by monitoring the production of NADH at 340 nm.

Materials:

  • Purified this compound dehydrogenase (G1PDH)

  • This compound (substrate)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+), oxidized form (coenzyme)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

  • Micropipettes and tips

  • UV-transparent cuvettes

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5. If desired, supplement with 0.1 mg/mL BSA.

    • Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in the assay buffer.

    • Coenzyme Stock Solution: Prepare a concentrated stock solution of NAD+ (e.g., 50 mM) in the assay buffer.

    • Enzyme Solution: Dilute the purified G1PDH in cold assay buffer to a suitable concentration. The final concentration should provide a linear rate of absorbance change for at least 2-3 minutes. This may require empirical determination.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

    • In a 1 mL cuvette, prepare the reaction mixture by adding the following components (example volumes for a 1 mL total volume):

      • 850 µL Assay Buffer

      • Variable volumes of this compound stock solution (to achieve a range of final concentrations, e.g., 0.1 to 10 times the expected K_m)

      • 20 µL of 50 mM NAD+ stock solution (for a final concentration of 1 mM)

      • Adjust the volume to 990 µL with assay buffer.

    • Mix gently by pipetting and incubate the cuvette in the temperature-controlled holder for 5 minutes to allow the temperature to equilibrate.

  • Initiation and Measurement:

    • To initiate the reaction, add 10 µL of the diluted G1PDH enzyme solution to the cuvette.

    • Quickly mix the contents of the cuvette by inverting it with a piece of parafilm over the top or by gentle pipetting.

    • Immediately start recording the absorbance at 340 nm continuously for 3-5 minutes.

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. The rate is the change in absorbance per minute (ΔA₃₄₀/min).

    • Convert the rate from ΔA₃₄₀/min to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Repeat the assay for each concentration of this compound.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Determine the kinetic parameters, K_m and V_max, by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

Notes:

  • A "no enzyme" control should be run to check for any non-enzymatic reduction of NAD+.

  • The concentration of NAD+ should be kept constant and at a saturating level when determining the K_m for this compound, and vice versa.

  • The linearity of the assay with respect to enzyme concentration should be established.

This comprehensive guide provides the necessary information and protocols for researchers to effectively study the kinetics of enzymes that utilize this compound, contributing to a deeper understanding of archaeal biochemistry and aiding in the development of novel therapeutic strategies.

References

Application Notes: The Role of Sn-Glycerol-1-Phosphate Derivatives in Liposome Formation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liposomes are artificially-prepared vesicles composed of one or more lipid bilayers, making them exceptional drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds.[1] The structural backbone of many key phospholipids (B1166683) is glycerol (B35011) phosphate (B84403). Specifically, phospholipids derived from sn-glycerol-1-phosphate are crucial in forming stable and functional liposomes. While this compound itself is a precursor, it is the diacyl derivatives, known as phosphatidylglycerols (PGs), that are incorporated into the lipid bilayer.[2][3]

Anionic phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) are frequently used in liposomal formulations.[1] The inclusion of PGs imparts a negative surface charge on the liposome (B1194612), which can influence stability by preventing aggregation, and mediate interactions with cells, affecting the cellular uptake and in vivo behavior of the drug delivery system.[1][4] This document provides detailed application notes and experimental protocols for the preparation and characterization of liposomes incorporating this compound derivatives.

Physicochemical Properties and Applications

The incorporation of phosphatidylglycerols (PGs) into a liposome formulation significantly impacts its physicochemical characteristics. These properties are critical as they dictate the stability, drug-loading capacity, and biological performance of the liposomes.[5]

  • Surface Charge and Stability: The phosphate group in the PG headgroup is negatively charged at physiological pH, conferring a negative zeta potential to the liposome. This surface charge creates electrostatic repulsion between vesicles, preventing aggregation and enhancing colloidal stability.[1][6]

  • Encapsulation Efficiency: The lipid composition, including the presence of charged lipids like PG, can influence the encapsulation efficiency (EE) of both hydrophilic and lipophilic drugs. For hydrophilic drugs, optimizing lipid concentration and hydration volume is key, while for hydrophobic drugs, ensuring complete dissolution with the lipids in the organic phase is crucial.[1][7] The EE is a critical quality attribute, as unencapsulated (free) drug may lead to toxicity or undesired biodistribution.[8]

  • Cellular Interaction and Uptake: The negative surface charge can influence how liposomes interact with cell membranes. While extremely high negative charges can sometimes be repelled by the generally negative cell surface, specific interactions can still lead to cellular uptake, primarily through active transport mechanisms like endocytosis.[4][9] Modifying the surface with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can further enhance stability and circulation time by reducing uptake by the reticuloendothelial system.[6][10]

Quantitative Data Summary

The following table summarizes typical quantitative data for liposomes prepared with a phosphatidylglycerol component, specifically 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), in combination with a neutral phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol.

Parameter Value Reference
Lipid Composition (molar ratio) DPPC:Cholesterol:DPPG (e.g., 9:1:1)[1][11]
Size (Hydrodynamic Diameter) 100 - 150 nm[1][12]
Polydispersity Index (PDI) < 0.2[1]
Zeta Potential -20 mV to -50 mV[1]
Encapsulation Efficiency (EE%) Varies by drug type (e.g., >90% for some small molecules with active loading)[7][11][13]

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes a widely used method for producing large unilamellar vesicles (LUVs) with a controlled and narrow size distribution.[1]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)

  • Organic Solvent: Chloroform:Methanol (B129727) mixture (2:1 v/v)[1]

  • Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Drug to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extrusion device (e.g., Avanti Mini-Extruder)[1]

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Dissolution: Weigh and dissolve the desired molar ratios of DPPC, cholesterol, and DPPG in the chloroform:methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it along with the lipids.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (T_m) of the lipid mixture (e.g., 45-50°C for DPPC/DPPG formulations).[1] Rotate the flask and gradually reduce the pressure to evaporate the solvent, which results in a thin, uniform lipid film on the inner surface.

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours or overnight.[1]

  • Hydration: Add the hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the buffer should be above the lipid T_m. Agitate the flask gently (e.g., by hand or vortex mixer) to hydrate (B1144303) the lipid film. This process forms multilamellar vesicles (MLVs) and can take 30-60 minutes.[1]

  • Extrusion (Size Reduction):

    • Assemble the extruder with a 100 nm polycarbonate membrane. Maintain the extruder temperature above the T_m of the lipids.[14]

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reduces the size of the vesicles and narrows the size distribution, resulting in a suspension of LUVs.[14]

  • Purification: To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis.

G cluster_prep Liposome Preparation Workflow A 1. Lipid Dissolution (Lipids + Drug in Organic Solvent) B 2. Film Formation (Rotary Evaporation) A->B Remove Solvent C 3. Drying (High Vacuum) B->C Remove Residual Solvent D 4. Hydration (Aqueous Buffer + Drug) C->D Form MLVs E 5. Size Reduction (Extrusion) D->E Form LUVs F 6. Purification (e.g., SEC) E->F Remove Free Drug

Workflow for preparing drug-loaded liposomes.
Protocol 2: Characterization of Liposomes

1. Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI). Laser Doppler Electrophoresis, often integrated into the same instrument, measures the zeta potential.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the original hydration buffer to an appropriate concentration for the DLS instrument.

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. For zeta potential, a specific folded capillary cell is typically used.

    • Analyze the results for mean particle size (Z-average), PDI, and zeta potential. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[1]

2. Encapsulation Efficiency (EE%) Determination

  • Method: This protocol determines the amount of drug successfully encapsulated within the liposomes versus the total amount of drug used.[8]

  • Procedure:

    • Measure Total Drug (D_total): Take a small volume of the unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.[7] Quantify the drug concentration using an appropriate analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

    • Separate Free Drug from Liposomes: Take another aliquot of the unpurified suspension and separate the liposomes from the unencapsulated (free) drug. This can be done by centrifugation through a filter (e.g., Amicon Ultra), size exclusion chromatography (SEC), or nanoparticle exclusion chromatography (nPEC).[8]

    • Measure Free Drug (D_free): Quantify the amount of drug in the filtrate or collected fractions corresponding to the free drug.

    • Calculate EE%: Use the following formula: EE% = [(D_total - D_free) / D_total] x 100

Cellular Uptake and Drug Release

Liposomes must be taken up by target cells to deliver their payload. For negatively charged liposomes containing PGs, the primary mechanism of cellular entry is endocytosis.[4]

The process generally involves the following steps:

  • Adsorption: The liposome adsorbs to the cell surface.

  • Endocytosis: The cell membrane invaginates and engulfs the liposome, forming an intracellular vesicle called an endosome.[9]

  • Endosomal Escape: For the drug to reach its site of action in the cytoplasm or nucleus, the liposome or its contents must escape the endosome before it fuses with a lysosome, where the drug could be degraded.

  • Drug Release: The drug is released from the liposome into the cytoplasm.

G cluster_cellular Cellular Uptake Pathway of Anionic Liposomes liposome Anionic Liposome (with Drug Cargo) cell_membrane Cell Membrane liposome->cell_membrane 1. Adsorption endosome Endosome cell_membrane->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 3. Endosomal Escape drug Released Drug endosome->drug 4. Drug Release

References

Application Notes: Metabolic Labeling of Archaeal Lipids with Isotopic sn-Glycerol-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Archaea possess unique membrane lipids characterized by isoprenoid chains linked via ether bonds to an sn-glycerol-1-phosphate (G1P) backbone.[1][2] This structure is in stark contrast to the ester-linked fatty acids and sn-glycerol-3-phosphate (G3P) backbone found in bacteria and eukaryotes. The ether linkages confer remarkable chemical and thermal stability, making archaeal lipids and vesicles derived from them (archaeosomes) promising candidates for drug delivery systems.[3]

Metabolic labeling with stable isotopes is a powerful technique to trace the synthesis, trafficking, and degradation of biomolecules. By supplying cells with an isotopically enriched precursor, researchers can follow its incorporation into downstream products using mass spectrometry. Labeling the G1P backbone is the most direct method for studying the lifecycle of the entire archaeal phospholipidome.

Principle of the Method

This method involves introducing isotopically labeled this compound (e.g., ¹³C₃-G1P or D₅-G1P) into the growth medium of archaeal cultures. Archaea incorporate this exogenous G1P directly into their lipid backbone during biosynthesis.[4] While heterotrophic archaea can catabolize exogenous glycerol (B35011), they do so by converting it to G3P and then to dihydroxyacetone phosphate (B84403) (DHAP).[2][5] The G1P used for lipid synthesis is endogenously produced from DHAP.[1][2] Therefore, supplying labeled G1P directly is a more precise and efficient strategy to exclusively label the lipid backbone than supplying labeled glycerol. Following incubation, lipids are extracted and analyzed by high-resolution mass spectrometry (HRMS) to detect the mass shift corresponding to the incorporated isotopes, allowing for quantification of new lipid synthesis.[6][7]

Applications for Researchers and Scientists

  • Elucidating Biosynthetic Pathways: Tracing the flow of the isotopic label from G1P into various lipid classes (e.g., archaeol, caldarchaeol) and their headgroup modifications can confirm biosynthetic steps and identify novel intermediates.

  • Studying Membrane Dynamics: Pulse-chase experiments using isotopic G1P can reveal the rates of lipid synthesis, turnover, and transport between different cellular membranes.

  • Environmental Microbiology: Labeled archaea can be used as tracers in microcosm studies to investigate trophic interactions and the fate of archaeal biomass in complex environmental samples.

Applications for Drug Development Professionals

  • Tracking Archaeosome Stability and Fate: Archaeosomes are liposomes made from archaeal lipids, valued for their high stability.[3] By constructing archaeosomes from isotopically labeled lipids, their stability in simulated gastric fluid, plasma, or other biological matrices can be precisely quantified by tracking the release of labeled components.

  • Pharmacokinetic Studies: The biodistribution and clearance of drug-loaded archaeosomes can be monitored in vivo. Quantifying the labeled lipid fragments in various tissues over time provides critical pharmacokinetic data.

  • Cellular Uptake Mechanisms: Labeled archaeosomes can be used to study the mechanisms of cellular uptake and intracellular trafficking in target cells, providing insights into the drug delivery pathway.

Experimental Protocols

Protocol 1: Preparation of Isotopic Precursor

Isotopically labeled this compound is not widely commercially available and typically requires custom synthesis. The synthesis can be complex, aiming to produce the correct G1P enantiomer, as archaea are stereospecific. A potential synthetic route involves the use of ¹⁸O-phosphoramidites, which allows for the late-stage introduction of isotopic labels onto a protected glycerol backbone.[8]

Key Considerations:

  • Isotopic Purity: Use precursors with high isotopic enrichment (>99%) to ensure a clear signal over the natural abundance background.

  • Chemical Purity: The final product must be purified to remove any reagents that could be toxic to the archaeal culture.

  • Stereochemistry: Ensure the synthesis yields the correct sn-1* stereoisomer.

Protocol 2: Metabolic Labeling of Archaeal Cells

This protocol is based on the cultivation of Halobacterium salinarum, a model halophilic archaeon.[9] Conditions should be optimized for the specific archaeal species under investigation.

Materials:

  • Halobacterium salinarum strain (e.g., NRC-1)

  • Complex Medium (CM) for H. salinarum: 4.28 M NaCl, 81 mM MgSO₄, 10 mM Sodium Citrate, 27 mM KCl, 1% (w/v) Peptone

  • Isotopically labeled this compound (e.g., ¹³C₃-G1P), sterile stock solution (100 mM)

  • Unlabeled this compound (for control cultures)

  • Sterile culture flasks and incubator (37-42°C with shaking)

Procedure:

  • Prepare Inoculum: Grow a seed culture of H. salinarum in standard CM broth at 37°C with vigorous shaking (200 rpm) until it reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.8-1.0).

  • Set up Labeling Cultures: Inoculate fresh CM broth with the seed culture to a starting OD₆₀₀ of 0.05.

  • Introduce Label: Add the sterile isotopic sn-G1P stock solution to the experimental cultures to a final concentration of 1-5 mM. Add an equivalent amount of unlabeled G1P to control cultures.

    • Note: The efficiency of G1P uptake by archaea is not well-characterized and may be a rate-limiting step.[10] Optimization of the precursor concentration and incubation time is recommended.

  • Incubation: Incubate the cultures at 37°C with shaking for a period equivalent to 2-3 cell divisions (for H. salinarum, this is typically 24-48 hours). This duration is usually sufficient for significant incorporation.

  • Harvest Cells: Harvest the cells by centrifugation (e.g., 7,500 x g, 15 minutes, 4°C).

  • Wash Cells: Discard the supernatant. Wash the cell pellet twice by resuspending in a sterile, isotonic salt solution (e.g., basal salts from the CM medium without peptone) to remove any unincorporated label from the medium. Centrifuge after each wash.

  • Store Pellet: The final cell pellet can be stored at -80°C until lipid extraction.

Protocol 3: Total Lipid Extraction

This protocol uses a modified Bligh-Dyer method to efficiently extract polar lipids.

Materials:

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Resuspend Pellet: Resuspend the harvested cell pellet from Protocol 2 in 1 mL of deionized water. Transfer the slurry to a glass centrifuge tube.

  • Create Monophasic System: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the tube. Vortex vigorously for 5 minutes. This creates a single-phase system that ensures thorough extraction.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute. The final solvent ratio will be CHCl₃:MeOH:H₂O of 1:1:0.9.

  • Centrifuge: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Collect Lipid Layer: Three layers will form: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids. Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Dry Lipid Extract: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

  • Store Lipids: Store the dried lipid film at -20°C under nitrogen or argon to prevent oxidation until analysis.

Protocol 4: Analysis by Mass Spectrometry

High-resolution mass spectrometry (e.g., UHPLC-HRMS or MALDI-TOF-MS) is used to identify lipids and quantify isotopic incorporation.[6][11]

Materials:

  • Solvents for resuspending lipids (e.g., isopropanol:methanol:chloroform mixture)

  • Mass spectrometer (ESI or MALDI) capable of high resolution.

  • For MALDI: 9-Aminoacridine (B1665356) (9-AA) is a suitable matrix for archaeal lipids.[11]

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for your MS system.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in negative ion mode, as archaeal phospholipids (B1166683) are anionic.[11]

    • Scan a mass range appropriate for archaeal lipids (e.g., m/z 700-2000).

    • Look for ion peaks corresponding to known archaeal lipids (see Table 1).

    • In labeled samples, identify the corresponding peaks shifted by the mass of the incorporated isotopes (e.g., a +3 Da shift for a fully ¹³C₃-G1P labeled lipid).

  • Data Analysis:

    • Confirm Identity: Use the accurate mass measurement and fragmentation patterns (MS/MS) to confirm the identity of lipid species.[6]

    • Calculate Incorporation: The percentage of isotopic incorporation for a specific lipid can be calculated from the relative intensities of the unlabeled (M) and labeled (M+n) peaks in the spectrum using the formula: % Incorporation = [Intensity(M+n) / (Intensity(M) + Intensity(M+n))] * 100

Data Presentation

Quantitative data from labeling experiments should be presented clearly. Table 1 provides the theoretical masses for common lipids, while Table 2 shows a template for presenting experimental results.

Table 1: Theoretical Masses of Common Halobacterium salinarum Polar Lipids (Unlabeled vs. Labeled) Calculations are for monoisotopic masses of the deprotonated molecule [M-H]⁻.

Lipid SpeciesAbbreviationChemical Formula (Unlabeled)Unlabeled Mass [M-H]⁻Labeled PrecursorExpected Labeled Mass [M-H]⁻Mass Shift (Da)
Archaeol PhosphatidylglycerolPGC₄₆H₉₃O₈P811.6585¹³C₃-G1P814.6686+3.0101
Archaeol PhosphatidylglycerolPGC₄₆H₉₃O₈P811.6585D₅-G1P816.6898+5.0313
Archaeol Phosphatidylglycerophosphate-Methyl EsterPGP-MeC₄₇H₉₅O₁₁P₂923.6193¹³C₃-G1P926.6294+3.0101
Archaeol Phosphatidylglycerophosphate-Methyl EsterPGP-MeC₄₇H₉₅O₁₁P₂923.6193D₅-G1P928.6506+5.0313

Table 2: Example Quantitative Results from a ¹³C₃-G1P Labeling Experiment

Experimental ConditionLipid Species% Isotopic IncorporationNotes
24h Incubation, 1 mM ¹³C₃-G1PPG45.2% ± 3.1%Represents newly synthesized PG over 24 hours.
24h Incubation, 1 mM ¹³C₃-G1PPGP-Me51.7% ± 4.5%Higher incorporation suggests faster synthesis or precursor channeling.
48h Incubation, 1 mM ¹³C₃-G1PPG78.9% ± 5.2%Near-complete turnover after ~2-3 cell divisions.
48h Incubation, 1 mM ¹³C₃-G1PPGP-Me82.4% ± 4.8%Demonstrates continued lipid synthesis.

Visualizations

Archaeal Lipid Biosynthesis Pathway cluster_main Central Metabolism cluster_catabolism Exogenous Glycerol Catabolism cluster_synthesis Lipid Backbone Synthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1P_Dehydro G1P Dehydrogenase DHAP->G1P_Dehydro Ex_Gly Exogenous Glycerol G3P sn-Glycerol-3-Phosphate (G3P) Ex_Gly->G3P Glycerol Kinase G3P->DHAP G1P This compound (G1P) G1P_Dehydro->G1P GGGP Geranylgeranylglyceryl Phosphate (GGGP) G1P->GGGP DGGGP Digeranylgeranylglyceryl Phosphate (DGGGP) (Unsaturated Archaeol Core) GGGP->DGGGP Polar Lipids Polar Lipids DGGGP->Polar Lipids Headgroup Attachment Isotopic_G1P Isotopic sn-G1P (¹³C₃ or D₅) Isotopic_G1P->G1P Direct Labeling GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->GGGP GGPP->DGGGP

Caption: Archaeal lipid biosynthesis and catabolism pathways.

Caption: Workflow for isotopic labeling of archaeal lipids.

Drug Delivery Application cluster_prep Preparation cluster_bio Biological System cluster_analysis Analysis labeled_lipid Isotopically Labeled Archaeal Lipids archaeosome Labeled Archaeosome (Drug Carrier) labeled_lipid->archaeosome Formulation cell Target Cell archaeosome->cell Administration uptake Uptake & Trafficking cell->uptake ms Mass Spectrometry uptake->ms Extraction from Tissues/Cells pk_pd Track Lipid Fate (Pharmacokinetics) ms->pk_pd

Caption: Tracking labeled archaeosomes in drug delivery.

References

Application Notes and Protocols for the Analytical Separation of sn-Glycerol-1-Phosphate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereoisomers of glycerol (B35011) phosphate, namely sn-glycerol-1-phosphate (G-1-P) and sn-glycerol-3-phosphate (G-3-P), are fundamental building blocks of phospholipids (B1166683) across all domains of life. Their distinct chirality plays a crucial role in the structure and function of cell membranes. Archaea uniquely utilize G-1-P as the backbone for their ether-linked membrane lipids, a defining characteristic known as the "lipid divide," which distinguishes them from bacteria and eukaryotes that use G-3-P.[1][2] The accurate separation and quantification of these enantiomers are therefore critical in fields ranging from microbiology and lipidomics to drug development, where lipid-based formulations are increasingly common.

These application notes provide detailed protocols for the analytical separation of this compound enantiomers using chiral chromatography, enzymatic assays, and capillary electrophoresis.

Key Analytical Techniques and Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers. For glycerol phosphates, derivatization is often necessary to enhance chromatographic resolution and detection sensitivity.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes between the analytes and the chiral selector immobilized on the stationary phase.

Experimental Protocol: Derivatization followed by Chiral HPLC-MS

This protocol is adapted from methodologies used for the chiral analysis of related glycerophospholipids.[3][4][5]

a) Derivatization to 2-Anthrylurethanes:

  • Sample Preparation: Lyophilize the sample containing this compound.

  • Derivatization Reaction:

    • Dissolve the dried sample in anhydrous pyridine.

    • Add a 1.5-fold molar excess of 2-anthryl isocyanate.

    • Heat the mixture at 80°C for 60 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Redissolve the residue in the HPLC mobile phase.

b) Chiral HPLC Conditions:

ParameterValue
Column Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based chiral column
Mobile Phase n-hexane:dichloromethane:ethanol (e.g., 150:10:1, v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection Fluorescence (Excitation: 250 nm, Emission: 410 nm) or Mass Spectrometry (MS)

Data Presentation:

EnantiomerRetention Time (min)Peak AreaConcentration (µM)
This compound Derivativee.g., 15.2Quantitative ValueCalculated Value
sn-Glycerol-3-Phosphate Derivativee.g., 18.5Quantitative ValueCalculated Value
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity, particularly for volatile compounds. Derivatization is essential to make the polar glycerol phosphates amenable to GC analysis.

Principle: The enantiomers are first derivatized to form volatile and thermally stable compounds. These derivatives are then separated on a chiral capillary column and detected by mass spectrometry.

Experimental Protocol: Trimethylsilyl (TMS) Derivatization followed by Chiral GC-MS

This protocol is based on established methods for the analysis of glycerol phosphates.[1][6]

a) Derivatization:

  • Sample Preparation: Transfer an aqueous extract containing glycerol phosphates to a reaction vial and evaporate to dryness.

  • Derivatization Reaction:

    • Add 0.8 mL of 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and 0.4 mL of trimethylchlorosilane (TMCS) to the dried sample.[1]

    • Seal the vial and heat at 110°C for 60 minutes.[6]

    • Cool the vial and evaporate the excess derivatizing reagents under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane).

b) Chiral GC-MS Conditions:

ParameterValue
Column Chiral capillary column (e.g., Cyclodextrin-based)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial 100°C, ramp to 250°C at 5°C/min
MS Detection Electron Ionization (EI) with Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 171.006)[7]

Data Presentation:

EnantiomerRetention Time (min)Monitored Ion (m/z)Peak Area
This compound (TMS derivative)e.g., 21.3171.006Quantitative Value
sn-Glycerol-3-Phosphate (TMS derivative)e.g., 22.1171.006Quantitative Value
Enzymatic Assays

Enzymatic assays provide a highly specific method for the quantification of each enantiomer, even in complex mixtures.

Principle: Stereospecific dehydrogenases are used to catalyze the oxidation of either this compound or sn-glycerol-3-phosphate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.

Experimental Protocol: Quantification using Stereospecific Dehydrogenases

This protocol is based on the methods described for the determination of G-1-P and G-3-P.[6][8]

a) Quantification of this compound:

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 9.0)

    • 2 mM NAD⁺

    • Sample containing this compound

    • This compound dehydrogenase (from Methanobacterium thermoautotrophicum)[8][9]

  • Procedure:

    • Mix the buffer, NAD⁺, and sample in a cuvette.

    • Measure the initial absorbance at 340 nm.

    • Add this compound dehydrogenase to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm until the reaction is complete.

    • Calculate the concentration of this compound based on the change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

b) Quantification of sn-Glycerol-3-Phosphate:

  • Reaction Mixture:

    • 100 mM Glycine-hydrazine buffer (pH 9.8)

    • 2 mM NAD⁺

    • Sample containing sn-glycerol-3-phosphate

    • sn-Glycerol-3-phosphate dehydrogenase

  • Procedure:

    • Follow the same procedure as for this compound, using the appropriate enzyme and buffer.

Data Presentation:

EnantiomerInitial A₃₄₀Final A₃₄₀ΔA₃₄₀Concentration (nmol)
This compoundValueValueCalculatedCalculated
sn-Glycerol-3-PhosphateValueValueCalculatedCalculated
Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral separations by including a chiral selector in the background electrolyte.

Principle: Enantiomers exhibit different mobilities in an electric field when they interact with a chiral selector (e.g., cyclodextrins) present in the running buffer, leading to their separation.[10]

Experimental Protocol: Chiral Capillary Electrophoresis

This is a general protocol that can be optimized for this compound enantiomers.[10][11]

a) CE Conditions:

ParameterValue
Capillary Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)
Background Electrolyte (BGE) 25 mM Phosphate buffer (pH 2.7)[11] containing a chiral selector
Chiral Selector Beta-cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin)
Applied Voltage 15-25 kV
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)
Detection Indirect UV detection or Capacitively Coupled Contactless Conductivity Detection (C⁴D)

Data Presentation:

EnantiomerMigration Time (min)Peak Area
This compounde.g., 8.1Quantitative Value
sn-Glycerol-3-Phosphatee.g., 8.9Quantitative Value

Visualizations

G1P_Biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) Enzyme This compound Dehydrogenase DHAP->Enzyme G1P This compound Lipids Archaeal Ether Lipids G1P->Lipids Biosynthesis NADH NAD(P)H + H+ NADH->Enzyme NAD NAD(P)+ Enzyme->G1P Stereospecific Reduction Enzyme->NAD Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Quantification Sample Biological Sample (e.g., Cell Lysate) Extraction Lipid Extraction / Aqueous Metabolite Extraction Sample->Extraction Derivatization Derivatization (Optional) (e.g., Silylation, Urethanization) Extraction->Derivatization Enzymatic Enzymatic Assay Extraction->Enzymatic CE Chiral CE Extraction->CE Chiral_LC Chiral HPLC Derivatization->Chiral_LC Chiral_GC Chiral GC Derivatization->Chiral_GC MS Mass Spectrometry (MS) Chiral_LC->MS UV_Fluor UV/Fluorescence Spectrophotometry Chiral_LC->UV_Fluor Chiral_GC->MS Enzymatic->UV_Fluor CE->UV_Fluor Data_Analysis Data Analysis (Peak Integration, Quantification) MS->Data_Analysis UV_Fluor->Data_Analysis

References

Synthesis of sn-Glycerol-1-Phosphate Derivatives for Structural Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sn-glycerol-1-phosphate (G1P) derivatives, essential molecules for structural biology and drug development. These derivatives, particularly ether-linked variants, are crucial components of archaeal cell membranes and are involved in various biological signaling pathways. The ability to synthesize these molecules with high purity is paramount for their use in structural studies such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a stereoisomer of glycerol (B35011) phosphate (B84403) that serves as the backbone for phospholipids (B1166683) in Archaea. Unlike bacteria and eukaryotes which utilize sn-glycerol-3-phosphate, the unique stereochemistry and the presence of ether linkages in archaeal lipids confer remarkable stability to their membranes, allowing them to thrive in extreme environments. The synthesis of G1P derivatives is a key area of research for understanding the structure and function of proteins that interact with these lipids and for the development of novel therapeutics targeting archaeal-specific pathways.

This guide outlines both chemical and enzymatic approaches to synthesize G1P derivatives, providing detailed protocols and data for their characterization.

Data Presentation

Table 1: Quantitative Data for Synthesis of this compound Derivatives
Derivative NameStarting MaterialMethodKey ReagentsYield (%)Purity (%)Analytical MethodReference
sn-Glycero-1-phosphocholine2,3-O-Isopropylidene-sn-glycerolChemical1,2-dimethylethenylene phosphorochloridate, Choline p-toluenesulfonate57>98Silicic acid column chromatography, NMR[1]
3-O-Phytanyl-sn-glycero-1-phosphoric acid1-Iodo-2-O-benzyl-3-O-phytanyl-sn-glycerolChemicalSilver di-p-nitrobenzyl phosphateNot ReportedAnalytically and chromatographically pureNot Specified[2]
2,2'-bisether Lysobisphosphatidic acid (S,S)-enantiomer(S)-SolketalChemical2-Cyanoethyl bis-N,N-diisopropylamino phosphineNot ReportedNot ReportedELISA, NMR[3]
CDP-GlycerolCytidine, GlycerolEnzymatic CascadeGlycerol kinase, CTP:glycerol-3-phosphate cytidylyltransferase, etc.89Not ReportedHPAEC-UV, MALDI-TOF-MS
Table 2: 31P NMR Chemical Shifts of Glycerol Phosphate Derivatives
CompoundpHSolventChemical Shift (δ, ppm) relative to 85% H₃PO₄Reference
This compoundNot SpecifiedNot SpecifiedNot Specified
sn-Glycerol-3-phosphate7Water0.60[4]
sn-Glycero-3-phosphocholine7Water-0.13[4]
sn-Glycero-3-phosphoethanolamine7Water0.42[4]
sn-Glycero-3-phosphoserine7Water0.14[4]
sn-Glycero-3-phosphoinositol7Water-0.07[4]
sn-Glycero-3-phosphoglycerol7Water0.92[4]
Phosphatidic AcidNot SpecifiedNot SpecifiedNot Specified
Diacylglycerol pyrophosphateNot SpecifiedNot SpecifiedNot Specified

Signaling and Biosynthetic Pathways

The synthesis of ether-linked lipids in Archaea is a fundamental pathway that highlights the unique biochemistry of this domain of life.

Ether_Lipid_Biosynthesis DHAP Dihydroxyacetone phosphate (DHAP) G1P This compound (G1P) DHAP->G1P G1P Dehydrogenase (G1PDH) GGGP Geranylgeranylglyceryl phosphate (GGGP) G1P->GGGP GGGP Synthase DGGGP Digeranylgeranylglyceryl phosphate (DGGGP) GGGP->DGGGP DGGGP Synthase CDP_Archaeol CDP-Archaeol DGGGP->CDP_Archaeol CDP-Archaeol Synthase Phospholipid Archaeal Phospholipid CDP_Archaeol->Phospholipid Phosphatidyltransferase GGPP Geranylgeranyl diphosphate (GGPP) GGPP->GGGP GGPP->DGGGP CTP CTP CTP->CDP_Archaeol PolarHead Polar Head Group PolarHead->Phospholipid

Figure 1. Biosynthetic pathway of archaeal ether lipids, starting from dihydroxyacetone phosphate (DHAP) and leading to the formation of diverse phospholipids.

Experimental Workflows

A general workflow for the chemical synthesis of a protected this compound derivative involves protection of the hydroxyl groups, phosphorylation, and subsequent deprotection.

Synthesis_Workflow Start Start with Chiral Precursor (e.g., (S)-Solketal or 2,3-O-Isopropylidene-sn-glycerol) Protect Protection of Hydroxyl Groups (e.g., Benzyl, Silyl, or Acyl groups) Start->Protect Phosphorylate Phosphorylation of Free Hydroxyl (e.g., using Phosphoramidites or Phosphorochloridates) Protect->Phosphorylate Purify1 Purification of Protected Phosphotriester Phosphorylate->Purify1 DeprotectP Selective Deprotection of Phosphate Protecting Groups Purify1->DeprotectP Purify2 Purification of Protected Phosphodiester DeprotectP->Purify2 DeprotectG Global Deprotection of Glycerol Protecting Groups Purify2->DeprotectG FinalPurify Final Purification (e.g., Chromatography, Crystallization) DeprotectG->FinalPurify End Pure this compound Derivative FinalPurify->End

Figure 2. General workflow for the chemical synthesis of this compound derivatives, highlighting the key stages of protection, phosphorylation, and deprotection.[1][2][3]

Experimental Protocols

Protocol 1: Chemical Synthesis of sn-Glycero-1-Phosphocholine

This protocol is adapted from the synthesis described by Kanda and Wells (1980)[1].

Materials:

  • 2,3-O-Isopropylidene-sn-glycerol

  • 1,2-Dimethylethenylene phosphorochloridate

  • Triethylamine (B128534)

  • Dry ethyl ether

  • Choline p-toluenesulfonate

  • Silicic acid for column chromatography

  • Aqueous HCl (pH 2.3)

  • Standard laboratory glassware and equipment for organic synthesis under anhydrous conditions.

Procedure:

  • Synthesis of the Cyclic Phosphotriester Intermediate:

    • Under a dry nitrogen atmosphere, a solution of 2,3-O-isopropylidene-sn-glycerol (1.0 eq) and triethylamine (1.0 eq) in dry ethyl ether is added dropwise to a stirred solution of 1,2-dimethylethenylene phosphorochloridate in dry ethyl ether.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The triethylamine hydrochloride precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude cyclic phosphotriester derivative.

  • Condensation with Choline p-Toluenesulfonate:

    • The crude cyclic phosphotriester is dissolved in an appropriate anhydrous solvent.

    • Choline p-toluenesulfonate is added, and the mixture is heated to effect the condensation.

    • The progress of the reaction is monitored by TLC.

  • Removal of the 1-Methyl-acetonyl Blocking Group:

    • The resulting phosphotriester is treated with a suitable base to remove the 1-methyl-acetonyl protecting group.

    • The reaction mixture is neutralized and concentrated.

  • Purification and Deprotection:

    • The crude 2,3-O-isopropylidene-sn-glycero-1-phosphocholine is purified by silicic acid column chromatography.

    • The purified product is then treated with aqueous HCl (pH 2.3) to remove the isopropylidene group.

    • The final product, sn-glycero-1-phosphocholine, is isolated and dried.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on the use of glycerol kinase for the specific phosphorylation of glycerol at the sn-1 position.

Materials:

  • Glycerol

  • ATP (Adenosine triphosphate)

  • Glycerol Kinase (e.g., from Escherichia coli)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • MgCl₂

  • Equipment for enzymatic reactions (incubator, centrifuge)

  • Method for product purification (e.g., ion-exchange chromatography)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing glycerol, ATP, and MgCl₂ in the appropriate buffer.

    • Pre-incubate the mixture at the optimal temperature for the glycerol kinase (typically 37 °C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a purified preparation of glycerol kinase.

    • Incubate the reaction for a sufficient time to allow for complete conversion of the glycerol (this can be monitored by assays for ATP consumption or G1P production).

  • Reaction Termination and Product Isolation:

    • Terminate the reaction, for example, by heat inactivation of the enzyme or by the addition of a quenching agent like EDTA.

    • Remove the denatured protein by centrifugation.

    • The supernatant containing the this compound can be purified using techniques such as ion-exchange chromatography to separate it from unreacted substrates and byproducts.

Structural Characterization

NMR spectroscopy, particularly 31P NMR, is a powerful tool for the characterization of synthesized glycerol phosphate derivatives. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, providing a unique signature for different phosphate esters.[4]

General 31P NMR Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Typically D₂O or a mixture of organic solvents depending on the solubility of the derivative.

  • Reference: 85% H₃PO₄ is used as an external standard.

  • Decoupling: Proton decoupling is usually employed to simplify the spectra.

The successful synthesis of this compound derivatives is confirmed by comparing the obtained 31P NMR chemical shifts with known values (see Table 2) and by analyzing the coupling patterns in proton-coupled spectra.

Conclusion

The protocols and data presented in this document provide a comprehensive resource for the synthesis and characterization of this compound derivatives. These methods are crucial for producing high-purity materials required for advanced structural studies, which in turn will facilitate a deeper understanding of their biological roles and potential as therapeutic targets. The choice between chemical and enzymatic synthesis will depend on the specific derivative required, the desired scale of production, and the available resources.

References

Application of sn-Glycerol-1-Phosphate in Archaeal Lipidomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the domain of Archaea, the cell membrane is a defining feature, distinguished by its unique chemical composition that allows these organisms to thrive in some of the most extreme environments on Earth. A cornerstone of this distinction lies in the stereochemistry of the glycerol (B35011) phosphate (B84403) backbone of their membrane lipids. Unlike bacteria and eukaryotes, which utilize sn-glycerol-3-phosphate (G3P), archaeal lipids are built upon an enantiomeric backbone of sn-glycerol-1-phosphate (G1P).[1][2][3] This fundamental difference, often referred to as the "lipid divide," makes G1P and its downstream metabolites critical targets for studying archaeal biology, developing novel therapeutic strategies, and exploring unique biotechnological applications.

These application notes provide a comprehensive overview of the role of G1P in archaeal lipidomics, detailing its biosynthesis, its significance as a biomarker, and protocols for its analysis. The information is intended to guide researchers in their exploration of archaeal lipid metabolism and to support drug development professionals in identifying novel therapeutic targets.

Application Notes

Biomarker for Archaeal Presence and Metabolism

The exclusive presence of G1P-based ether lipids in Archaea makes them unequivocal biomarkers for detecting and quantifying archaeal populations in various environments, from the human gut to geothermal vents.[4][5][6] The analysis of G1P-derived lipids can provide insights into the composition of archaeal communities and their metabolic activities. For instance, the relative abundance of different polar head groups attached to the G1P backbone can be indicative of specific archaeal lineages.[7]

Target for Novel Antimicrobial Drug Development

The enzymes involved in the biosynthesis of G1P and its subsequent conversion into complex archaeal lipids are unique to this domain, presenting attractive targets for the development of novel antimicrobial agents with high specificity.[8]

  • This compound Dehydrogenase (G1PDH): This enzyme catalyzes the first committed step in archaeal lipid biosynthesis, the reduction of dihydroxyacetone phosphate (DHAP) to G1P.[9][10][11] As there is no homologous enzyme in bacteria or eukaryotes, inhibitors of G1PDH would be expected to have minimal off-target effects.

  • Isoprenoid Biosynthesis Pathway: The isoprenoid chains that form the hydrophobic core of archaeal lipids are synthesized via the mevalonate (B85504) pathway. Statins, which are HMG-CoA reductase inhibitors, have been shown to inhibit the growth of methanogenic archaea, demonstrating the potential of this pathway as a drug target.[12][13]

Targeting these pathways could be particularly relevant for modulating the human gut microbiome, where methanogens like Methanobrevibacter smithii play a significant role in metabolism and have been associated with conditions such as constipation and obesity.[12][14]

Foundation for Novel Drug Delivery Systems: Archaeosomes

The unique chemical structure of archaeal lipids, particularly the ether linkages and isoprenoid chains, imparts exceptional stability to their membranes against extremes of temperature, pH, and enzymatic degradation.[15][16][17] This stability has been harnessed to create highly robust liposomes, termed "archaeosomes," for drug delivery applications.[2][18][19][20]

Archaeosomes offer several advantages over conventional liposomes:

  • Enhanced Stability: They are resistant to degradation in the harsh environment of the gastrointestinal tract, making them suitable for oral drug delivery.[18]

  • Adjuvant Properties: Archaeosomes have been shown to be potent adjuvants, capable of stimulating strong and long-lasting immune responses, making them promising for vaccine delivery.[1][15][18]

  • Targeted Delivery: The surface of archaeosomes can be modified with targeting ligands to facilitate the delivery of drugs to specific cells or tissues.[18]

Quantitative Data

The quantitative analysis of archaeal lipids provides valuable information about the physiological state of the organisms and their adaptation to environmental conditions. Below are tables summarizing available quantitative data on the lipid composition of selected archaeal species. It is important to note that the absolute intracellular concentration of G1P is not widely reported and represents a significant area for future research.

Table 1: Relative Abundance of Polar Lipid Classes in Methanobrevibacter smithii and Methanosphaera stadtmanae

Lipid ClassMethanobrevibacter smithii (mol%)Methanosphaera stadtmanae (mol%)
Phosphatidylserine (Archaeol)AbundantLow
Phosphatidylserine (Caldarchaeol)AbundantLow
ArchaetidylinositolLow50
β-Glcp-(1,6)-β-Glcp-(1,1)-archaeolLow36

Data sourced from[1]. This study highlights the significant variation in lipid composition between two common human gut methanogens.

Table 2: Core Lipid Composition and Production Rates in Methanogenic Archaea

OrganismGrowth Temp. (°C)Dominant Core LipidsTotal Lipid Production Rate (nmol g⁻¹ h⁻¹)
Methanothermobacter marburgensisStandardArchaeol, GDGT-0a, GDGT-0b17.7 ± 1.2
Methanothermococcus okinawensisStandardArchaeol, Macrocyclic archaeol, GDGT-0a27.4 ± 7.0
Methanocaldococcus villosusStandardArchaeol, Macrocyclic archaeol, GDGT-0a127.7 ± 18.5

Data sourced from[21]. GDGT: Glycerol Dialkyl Glycerol Tetraether. This study demonstrates the influence of species and growth conditions on lipid production.

Signaling Pathways and Experimental Workflows

Archaeal Ether Lipid Biosynthesis Pathway

The biosynthesis of archaeal lipids begins with the formation of the G1P backbone and proceeds through the attachment of isoprenoid chains.

archaeal_lipid_biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P G1P Dehydrogenase (G1PDH) GGGP Geranylgeranyl- glyceryl Phosphate G1P->GGGP GGGP Synthase DGGGP Di-O-geranylgeranyl- glyceryl Phosphate GGGP->DGGGP DGGGP Synthase CDP_Archaeol CDP-Archaeol DGGGP->CDP_Archaeol CDP-Archaeol Synthase Polar_Lipids Archaeal Polar Lipids (Phospholipids, Glycolipids) CDP_Archaeol->Polar_Lipids Head Group Attachment Mevalonate_Pathway Mevalonate Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Mevalonate_Pathway->GGPP GGPP->GGGP GGPP->DGGGP experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis cluster_data Data Processing Culture Archaeal Culture or Environmental Sample Quenching Metabolism Quenching (e.g., Cold Solvent) Culture->Quenching Extraction Lipid Extraction (e.g., Modified Bligh-Dyer) Quenching->Extraction Fractionation Lipid Fractionation (e.g., SPE, TLC) Extraction->Fractionation Derivatization Derivatization (for GC-MS) Fractionation->Derivatization Analysis Instrumental Analysis (LC-MS, GC-MS) Fractionation->Analysis Derivatization->Analysis Identification Lipid Identification Analysis->Identification Quantification Quantification Identification->Quantification Bioinformatics Bioinformatic Analysis Quantification->Bioinformatics

References

Application Notes and Protocols for the Detection of Sn-glycerol-1-phosphate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sn-glycerol-1-phosphate (G1P) is a key stereoisomer of glycerol (B35011) phosphate (B84403) that serves as the backbone of ether-linked membrane lipids in Archaea. Its presence and concentration in environmental samples can be an important biomarker for the existence and activity of these microorganisms. Furthermore, as a polar organophosphate, its fate and transport in soil and water are of environmental interest. This document provides detailed application notes and protocols for the detection and quantification of this compound in environmental matrices, targeting researchers in environmental science, microbiology, and biochemistry.

I. Analytical Methods Overview

The detection of the polar and non-volatile this compound in complex environmental matrices such as soil and water presents analytical challenges. The primary methods for its determination fall into three main categories: Enzymatic Assays, Chromatographic Methods coupled with Mass Spectrometry (GC-MS and LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Enzymatic Assays: Offer high specificity for this compound through the use of the enzyme this compound dehydrogenase. These assays are often colorimetric, providing a cost-effective and sensitive detection method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to increase the volatility of the polar analyte. This method provides high chromatographic resolution and structural information from mass spectra.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that can often analyze polar compounds without derivatization. Direct injection of aqueous samples may be feasible.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: Allows for the identification and quantification of various phosphorus-containing compounds in soil extracts, including phosphomonoesters like this compound, without the need for chromatographic separation.

II. Data Presentation: Quantitative Method Comparison

The following table summarizes the quantitative performance of methods analogous to those that can be used for this compound detection in environmental samples. Data for this compound in these matrices are limited; therefore, data from similar polar organophosphorus compounds are presented to provide an expected range of performance.

MethodMatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference(s)
LC-MS/MS Surface, Ground, Drinking WaterPolar Organophosphorus Pesticides (e.g., acephate, methamidophos)0.01-0.03 µg/LNot ReportedNot applicable for direct injection[1]
LC-MS/MS Environmental WaterOrganophosphate Pesticides0.1-0.5 ng/L0.5-1.5 ng/L85-115% (SPE)[2]
GC-MS SoilOrganophosphorus Pesticides200-500 pg/g (0.2-0.5 µg/kg)Not Reported86.7-108.0%[3]
GC-MS Biological TissueGlycerol-3-phosphate0.1 ngNot Reported~100%[4]
Enzymatic Assay Aqueous Samplesα-glycerophosphate0.74 µmol/LNot ReportedNot Reported[5]
Colorimetric Water and Soil ExtractsInorganic Phosphate0.006 mg P/LNot Reported95-112%[6]

III. Experimental Protocols

A. Sample Preparation

1. Water Samples

  • Collection: Collect water samples in clean amber glass bottles.[7]

  • Filtration: For dissolved G1P analysis, filter the water sample through a 0.45 µm membrane filter immediately after collection.

  • Storage: Store samples at 4°C and analyze as soon as possible. If long-term storage is necessary, freeze at -20°C.

  • Pre-concentration (for chromatographic methods):

    • Solid-Phase Extraction (SPE): Acidify the water sample (e.g., to pH 2-3 with HCl). Pass a known volume (e.g., 500 mL) through an Oasis HLB SPE cartridge.[8] Wash the cartridge with deionized water to remove polar interferences. Dry the cartridge under a stream of nitrogen. Elute the analyte with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).[2] Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase for LC-MS/MS or derivatization solvent for GC-MS.

2. Soil and Sediment Samples

  • Collection and Storage: Collect soil/sediment samples using a clean stainless-steel scoop or auger. Store in clean containers and keep at 4°C for short-term storage or freeze-dry for long-term storage.

  • Drying and Sieving: Air-dry the soil sample at room temperature, then pulverize and pass it through a 2 mm sieve to ensure homogeneity.[9]

  • Extraction:

    • Solvent Extraction for Chromatographic Analysis:

      • Weigh 5-10 g of the prepared soil sample into a centrifuge tube.

      • Add 20 mL of an extraction solvent mixture. A common mixture for polar pesticides is acetone/n-hexane (1:1, v/v) or acetonitrile.[6][10]

      • Spike with an appropriate internal standard if using mass spectrometry.

      • Shake vigorously for 30-60 minutes on a mechanical shaker.[9]

      • Centrifuge the sample at a high speed (e.g., 3500 rpm for 5 minutes) to separate the soil from the solvent.[9]

      • Carefully collect the supernatant.

      • Repeat the extraction process on the soil pellet with a fresh aliquot of solvent.

      • Combine the supernatants.

      • The combined extract can be concentrated and subjected to a clean-up step if necessary (e.g., using SPE) before analysis.

    • Alkaline Extraction for ³¹P NMR Analysis:

      • Extract 8 g of air-dried soil with 32 mL of a solution containing 0.25 M NaOH and 0.05 M EDTA by shaking for 16 hours.

      • Centrifuge the suspension and filter the supernatant.

      • The resulting extract is ready for ³¹P NMR analysis.

B. Analytical Methodologies

1. Enzymatic Assay (Colorimetric)

This protocol is adapted from methods for related glycerol phosphates and utilizes the specific this compound dehydrogenase.[11]

  • Principle: this compound is oxidized by this compound dehydrogenase in the presence of NAD⁺, producing dihydroxyacetone phosphate (DHAP) and NADH. The increase in NADH is measured spectrophotometrically at 340 nm. For colorimetric detection, the NADH can be used to reduce a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product in the presence of diaphorase.

  • Reagents:

    • Assay Buffer: e.g., 100 mM Glycine-NaOH buffer, pH 9.5.

    • NAD⁺ solution: 10 mg/mL in assay buffer.

    • This compound dehydrogenase (from a suitable source, e.g., Methanobacterium thermoautotrophicum).

    • For colorimetric detection: Iodonitrotetrazolium (INT) solution and Diaphorase.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and NAD⁺ solution.

    • Add the sample extract (water sample or reconstituted soil extract).

    • Initiate the reaction by adding this compound dehydrogenase.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Monitor the increase in absorbance at 340 nm (for NADH) or at the appropriate wavelength for the formazan product.

    • Quantify the concentration of this compound using a standard curve prepared with known concentrations of a G1P standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods for the analysis of glycerol-3-phosphate and other polar compounds.[3][12]

  • Principle: The polar hydroxyl and phosphate groups of this compound are derivatized to form a more volatile compound suitable for GC analysis. Trimethylsilyl (TMS) derivatization is commonly used.

  • Derivatization Procedure:

    • Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.

    • Add a derivatization agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like 1% TMCS (trimethylchlorosilane).

    • Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless mode, 250-280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300°C).

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions of the derivatized this compound.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methods for the analysis of polar pesticides in water.[1][2]

  • Principle: this compound is separated from other matrix components by liquid chromatography and then detected with high sensitivity and selectivity by tandem mass spectrometry using Multiple Reaction Monitoring (MRM).

  • LC Conditions (Example):

    • Column: A reversed-phase C18 column with a polar endcapping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining polar analytes.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Injection Volume: Can range from a few microliters up to 1 mL for direct injection of clean water samples.[1]

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for phosphates.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion (the deprotonated molecule [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The precursor/product ion transition is highly specific to this compound.

4. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

This protocol is based on the analysis of phosphorus species in soil extracts.[13][14]

  • Principle: ³¹P NMR provides a spectrum where different phosphorus-containing compounds resonate at distinct chemical shifts. The area under each peak is proportional to the concentration of that phosphorus species.

  • Procedure:

    • Use the alkaline extract of the soil sample.

    • If necessary, perform a clean-up step to remove paramagnetic ions that can broaden the NMR signals.

    • Add a suitable internal standard for quantification (e.g., methylene (B1212753) diphosphonate).

    • Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer.

    • Identify the signals corresponding to phosphomonoesters, which will include this compound. The chemical shift will be in the range of approximately 3 to 6 ppm.

    • Quantify the concentration by integrating the respective peak areas relative to the internal standard. Note that ³¹P NMR may not distinguish between stereoisomers like this compound and Sn-glycerol-3-phosphate without specific standards and high-resolution instrumentation.

IV. Visualizations

Metabolic Pathway: Archaeal Ether Lipid Biosynthesis

The following diagram illustrates the central role of this compound in the biosynthesis of archaeal ether lipids.

archaeal_lipid_biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P G1P Dehydrogenase (Reduction) GGGP Geranylgeranylglyceryl Phosphate G1P->GGGP GGGP Synthase (Ether bond formation) DGGGP Di-geranylgeranylglyceryl Phosphate GGGP->DGGGP DGGGP Synthase (Second ether bond) CDP_Archael CDP-Archael DGGGP->CDP_Archael CDP-Archael Synthase (Activation) Phospholipids Archaeal Ether Phospholipids CDP_Archael->Phospholipids Head group attachment

Caption: Biosynthesis pathway of archaeal ether lipids from DHAP.

Experimental Workflow: GC-MS Analysis of this compound in Soil

The following diagram outlines the general workflow for the analysis of this compound in soil samples using GC-MS.

gcms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis soil_sample Soil Sample extraction Solvent Extraction (e.g., Acetonitrile) soil_sample->extraction concentration Concentration extraction->concentration derivatize TMS Derivatization (e.g., MSTFA) concentration->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

Caption: Workflow for GC-MS analysis of this compound in soil.

References

Application Notes and Protocols for the Extraction and Quantification of sn-Glycerol-1-Phosphate from Archaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archaea possess unique cell membranes characterized by ether-linked isoprenoid chains attached to an sn-glycerol-1-phosphate (G1P) backbone. This is in stark contrast to bacteria and eukaryotes, which have ester-linked fatty acids attached to an sn-glycerol-3-phosphate (G3P) backbone.[1][2][3] The distinct stereochemistry of the archaeal lipid backbone makes the analysis of G1P a critical aspect of archaeal physiology and biochemistry research. Furthermore, understanding the biosynthesis and turnover of this molecule can provide insights into novel enzymatic targets for drug development, particularly for archaea implicated in various environments and health conditions.

These application notes provide a comprehensive protocol for the extraction, hydrolysis, and subsequent quantification of G1P from archaeal cell cultures. The methodology is divided into three main stages:

  • Total Lipid Extraction: A modified Bligh and Dyer method to efficiently extract total lipids from archaeal biomass.

  • Acid Hydrolysis and G1P Separation: A robust acid hydrolysis procedure to cleave the polar head groups, followed by a phase separation to isolate the water-soluble G1P.

  • Enzymatic Quantification of G1P: A specific and sensitive colorimetric assay for the quantification of G1P using this compound dehydrogenase.

Experimental Protocols

Part 1: Total Lipid Extraction from Archaeal Biomass

This protocol is adapted from the Bligh and Dyer method and is suitable for the extraction of polar lipids from freeze-dried archaeal cells.[4][5][6][7]

Materials:

  • Freeze-dried archaeal cell pellet

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Methanol (B129727) (CH₃OH), HPLC grade

  • Deionized water (dH₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or vacuum centrifuge (e.g., SpeedVac)

Procedure:

  • Sample Preparation: Weigh 100 mg of freeze-dried archaeal cell pellet into a glass centrifuge tube.

  • Initial Solvent Addition: Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell pellet.

  • Homogenization: Vortex the mixture vigorously for 5 minutes to ensure thorough cell lysis and lipid solubilization. For robust archaeal cells, sonication can be performed for 5-15 minutes in three cycles.[8]

  • Phase Separation - Step 1: Add 1.25 mL of chloroform to the homogenate and vortex for 1 minute.

  • Phase Separation - Step 2: Add 1.25 mL of deionized water and vortex for another 1 minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation. Two distinct phases will be observed: an upper aqueous phase (methanol-water) and a lower organic phase (chloroform) containing the lipids.

  • Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Re-extraction (Optional but Recommended): To maximize lipid recovery, add another 2 mL of chloroform to the remaining aqueous phase and cell debris, vortex for 1 minute, and centrifuge again. Collect the lower chloroform phase and combine it with the first extract.

  • Drying: Evaporate the chloroform from the collected lipid extract using a rotary evaporator or a vacuum centrifuge.

  • Storage: Store the dried total lipid extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) until ready for hydrolysis.

Part 2: Acid Hydrolysis of Total Lipids and Separation of this compound

This protocol describes the acid-catalyzed cleavage of the phosphate (B84403) head group from the lipid backbone.[1][9]

Materials:

  • Dried total lipid extract from Part 1

  • Methanol (CH₃OH)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Chloroform (CHCl₃)

  • Deionized water (dH₂O)

  • Sodium Hydroxide (NaOH) solution, 2 M

  • pH indicator strips or pH meter

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Hydrolysis Reagent Preparation: Prepare a 1.2 N HCl in methanol solution by carefully adding 10 mL of 37% HCl to 90 mL of methanol.

  • Lipid Resuspension: Resuspend the dried lipid extract in 2 mL of the 1.2 N HCl in methanol solution in a glass reaction vial.

  • Hydrolysis Reaction: Securely cap the vial and heat at 110°C for 4 hours in a heating block or oven.[1] This step cleaves the phosphate ester bond, releasing G1P and other polar head groups into the solution.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Phase Separation:

    • Add 2 mL of chloroform and 2 mL of deionized water to the cooled hydrolysate.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases. The upper aqueous phase will contain the water-soluble G1P, while the lower chloroform phase will contain the lipid core (archaeols and/or caldarchaeols).

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the G1P and transfer it to a new glass tube.

  • Neutralization: Neutralize the collected aqueous phase by adding 2 M NaOH dropwise while monitoring the pH with a pH meter or pH strips until a pH of approximately 7.0 is reached.

  • Storage: The neutralized G1P-containing aqueous extract can be stored at -20°C prior to quantification.

Part 3: Enzymatic Quantification of this compound

This colorimetric assay is based on the specific activity of this compound dehydrogenase (G1PDH) from Methanobacterium thermoautotrophicum.[10][11][12] G1PDH catalyzes the oxidation of G1P to dihydroxyacetone phosphate (DHAP), with the concomitant reduction of NAD⁺ to NADH. The resulting NADH is then used to reduce a tetrazolium salt to a colored formazan (B1609692) product, which can be measured spectrophotometrically.

Materials:

  • Neutralized G1P extract from Part 2

  • This compound dehydrogenase (G1PDH) from Methanobacterium thermoautotrophicum (or a commercially available equivalent)

  • This compound standard solution (for standard curve)

  • NAD⁺ solution

  • Diaphorase

  • Tetrazolium salt solution (e.g., INT or MTT)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen tetrazolium salt (e.g., ~490 nm for INT, ~570 nm for MTT)

Procedure:

  • Standard Curve Preparation: Prepare a series of G1P standards ranging from 0 to 10 nmol in the assay buffer.

  • Reaction Mix Preparation: Prepare a master reaction mix for the number of samples and standards to be assayed. For each reaction, the mix should contain:

    • Assay Buffer

    • NAD⁺ solution (final concentration ~2 mM)

    • Tetrazolium salt solution (final concentration ~0.5 mM)

    • Diaphorase (~1 U/mL)

    • This compound dehydrogenase (~0.1 U/mL)

  • Assay Setup:

    • Pipette 50 µL of each standard and the neutralized G1P extracts into separate wells of the 96-well microplate.

    • Add 150 µL of the reaction mix to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, or until a stable color develops. The incubation temperature may need to be optimized depending on the specific G1PDH used, as enzymes from thermophilic archaea can have higher optimal temperatures.[12]

  • Measurement: Measure the absorbance of each well at the appropriate wavelength for the formazan product.

  • Calculation:

    • Subtract the absorbance of the blank (0 nmol G1P standard) from all other readings.

    • Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of G1P in the unknown samples by interpolating their absorbance values on the standard curve.

Data Presentation

The quantitative data obtained from the enzymatic assay can be summarized in a table for easy comparison.

Archaeal SpeciesGrowth ConditionG1P Yield (nmol/mg dry cell weight)
Methanocaldococcus jannaschiiOptimal Temperature (85°C)8.5 ± 0.7
Halobacterium salinarumHigh Salt (4M NaCl)12.2 ± 1.1
Sulfolobus acidocaldariusLow pH (pH 3.0)6.8 ± 0.5
Methanobrevibacter smithiiAnaerobic9.3 ± 0.9

Note: The data presented in this table are representative examples and may not reflect actual experimental results.

Visualization

Signaling Pathways and Experimental Workflows

The overall experimental workflow for the extraction and quantification of this compound from archaea is depicted below.

Extraction_Workflow cluster_extraction Part 1: Total Lipid Extraction cluster_hydrolysis Part 2: Hydrolysis & G1P Separation cluster_quantification Part 3: Enzymatic Quantification start Archaeal Biomass (Freeze-dried) lysis Cell Lysis & Homogenization (Chloroform:Methanol) start->lysis Add Solvents phase_sep1 Phase Separation lysis->phase_sep1 Add CHCl3 & H2O lipid_extract Total Lipid Extract (in Chloroform) phase_sep1->lipid_extract Collect Lower Phase drying Solvent Evaporation lipid_extract->drying dried_lipids Dried Total Lipids drying->dried_lipids hydrolysis Acid Hydrolysis (HCl in Methanol, 110°C) dried_lipids->hydrolysis phase_sep2 Phase Separation hydrolysis->phase_sep2 Add CHCl3 & H2O g1p_extract Aqueous G1P Extract phase_sep2->g1p_extract Collect Upper Phase neutralization Neutralization (NaOH) g1p_extract->neutralization final_g1p Neutralized G1P Sample neutralization->final_g1p enz_assay Enzymatic Assay (G1PDH, NAD+, Tetrazolium Salt) final_g1p->enz_assay measurement Spectrophotometric Measurement enz_assay->measurement Color Development data_analysis Data Analysis measurement->data_analysis Absorbance Reading results G1P Concentration data_analysis->results Standard Curve Enzymatic_Reaction G1P This compound G1PDH This compound Dehydrogenase G1P->G1PDH NAD NAD+ NAD->G1PDH DHAP Dihydroxyacetone Phosphate NADH NADH Diaphorase Diaphorase NADH->Diaphorase Tetrazolium_ox Tetrazolium Salt (Colorless) Tetrazolium_ox->Diaphorase Formazan Formazan (Colored) G1PDH->DHAP G1PDH->NADH Diaphorase->NAD Recycled Diaphorase->Formazan

References

Troubleshooting & Optimization

Technical Support Center: Sn-Glycerol-1-Phosphate Extraction from Extremophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sn-glycerol-1-phosphate (G1P) from extremophilic organisms. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and analysis of this unique archaeal lipid backbone.

Frequently Asked Questions (FAQs)

Q1: Why is extracting lipids and this compound from extremophiles so challenging?

A1: The primary challenge lies in the unique and robust nature of extremophilic cell membranes, particularly those of archaea. These membranes are composed of ether-linked isoprenoid chains attached to a G1P backbone, in contrast to the ester-linked fatty acids and Sn-glycerol-3-phosphate found in bacteria and eukaryotes.[1] This structure provides exceptional stability in extreme environments but also makes the cells resistant to conventional lysis and extraction procedures.[2]

Q2: What is the most common starting point for an extraction protocol?

A2: The most widely used method is a modification of the Bligh and Dyer technique, which uses a chloroform-methanol-water solvent system to partition lipids from other cellular components.[3] However, the standard protocol is often inefficient for archaea, and various modifications are necessary to improve yield and reduce bias.[2]

Q3: Is there a universal protocol for all extremophiles?

A3: No, there is no single universal protocol.[4][5] The optimal method depends on the specific type of extremophile and the sample matrix. For example, protocols for halophiles often differ from those for thermoacidophiles in terms of solvent ratios and lysis techniques.[2]

Q4: How can I quantify the amount of this compound in my extract?

A4: Quantification can be achieved through analytical techniques like HPLC-MS or GC-MS, though these can be challenging due to the polar nature of G1P.[6] An alternative and sensitive method is an enzymatic assay using G1P-specific dehydrogenase from Methanobacterium thermoautotrophicum, which allows for colorimetric quantification.[7]

Troubleshooting Guides

Issue 1: Low Yield of Total Lipids or this compound

Possible Cause 1: Inefficient Cell Lysis

The cell walls and membranes of extremophiles are notoriously tough. If you are experiencing low yields, your first step should be to optimize cell disruption.

  • Troubleshooting Steps:

    • For Thermoacidophiles (e.g., Sulfolobus):

      • Combine mechanical and chemical methods. Freeze-thaw cycles followed by the use of a surfactant like cetrimonium (B1202521) bromide (CTAB) have been shown to increase lipid yields by up to 8-fold compared to methods without this pretreatment.[6]

      • Ultrasonication or high-pressure homogenization (French press) are also common mechanical methods.[8]

    • For Halophiles (e.g., Halobacterium):

      • Utilize osmotic shock. Resuspending pelleted cells from a high-salt medium into a low-salt buffer or distilled water can effectively lyse the cells.

    • General Consideration: Ensure your chosen lysis method does not generate excessive heat, which can degrade lipids. If using sonication or homogenization, perform the procedure on ice.[9]

Possible Cause 2: Suboptimal Solvent Extraction

The standard Bligh and Dyer solvent ratios may not be optimal for the unique lipids of your target organism.

  • Troubleshooting Steps:

    • Modify Solvent Ratios: For halophilic archaea, a binary organic solvent mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) is often used initially. For other archaea, a triphasic system of methanol, chloroform, and water (e.g., 2:1:0.8, v/v/v) may be more effective.[2]

    • Acidify the Solvent System: The addition of an acid, such as trichloroacetic acid, to the extraction buffer can improve the recovery of archaeal lipids.[6]

    • Perform Re-extraction: After the initial extraction and phase separation, re-extract the aqueous phase and the cell debris pellet with the organic solvent to recover any remaining lipids.

Issue 2: Poor Purity of the this compound Extract

Possible Cause 1: Contamination with Other Cellular Components

Salts, proteins, and other polar molecules can co-extract with G1P, interfering with downstream analysis.

  • Troubleshooting Steps:

    • Washing the Organic Phase: After phase separation, "wash" the lipid-containing organic phase with a salt solution (e.g., 0.85% KCl in water) or a prepared "authentic upper phase" (the aqueous phase from a blank extraction) to remove water-soluble contaminants.[2]

    • Solid-Phase Extraction (SPE): Use silica-based SPE cartridges to separate lipids based on polarity. G1P is highly polar and will require a polar solvent like methanol for elution. This can help separate it from less polar lipids and pigments.

    • Consider Saponification Carefully: Saponification (alkaline hydrolysis) can be used to cleave ester-linked polar head groups, but it is not effective for the ether linkages in archaeal lipids and is more suitable for pure cultures than for environmental samples.[1][2]

Issue 3: Inconsistent or Unreliable Analytical Results (HPLC-MS/MS)

Possible Cause 1: Ion Suppression in Mass Spectrometry

The high concentration of salts from the growth medium or buffers, or the presence of glycerol (B35011), can interfere with the ionization of G1P in the mass spectrometer, leading to reduced sensitivity.[10]

  • Troubleshooting Steps:

    • Sample Desalting: Prior to injection, use a suitable desalting technique for your sample.

    • Optimize Chromatography: Use a column and mobile phase that effectively separates G1P from salts and other interfering compounds. Chiral chromatography may be necessary to distinguish G1P from its enantiomer, G3P.[11]

    • Matrix-Matched Calibration: Prepare your calibration standards in a matrix that closely resembles your sample to compensate for matrix effects.[10]

Possible Cause 2: Degradation of this compound

G1P, like other phosphorylated compounds, can be susceptible to degradation, especially at non-neutral pH or elevated temperatures over long periods.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process.[12]

    • Storage Conditions: For long-term storage, store lipid extracts in an organic solvent at -20°C or lower, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[13] Adding a cryoprotectant like glycerol can help stabilize proteins and enzymes but may interfere with some downstream analyses if not removed.[14]

Data Presentation

Table 1: Comparison of Lysis and Extraction Efficiencies for Archaeal Lipids

MethodOrganism/Sample TypeImprovement in Lipid YieldReference
Freeze-Thaw CyclesSulfolobus acidocaldarius1.8-fold increase[6]
Freeze-Thaw + Cetrimonium Bromide (CTAB)Sulfolobus acidocaldariusUp to 8-fold increase[6]
CTAB-assisted Lysis with Thermal CyclingCultured Archaea2.3-fold increase[6]
Osmotic ShockSchizochytrium sp. S3148.7% of total lipids extracted (highest yield)[9]

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for Archaeal Polar Lipids

This protocol is a general starting point and may require optimization for your specific extremophile.

  • Cell Harvesting: Harvest cells by centrifugation. For halophiles, maintain a high salt concentration in the initial wash buffer to prevent premature lysis.

  • Lysis (Choose one based on organism):

    • Osmotic Shock (Halophiles): Resuspend the cell pellet in deionized water.

    • Sonication/French Press: Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) and keep on ice during mechanical disruption.

  • Initial Extraction:

    • To the cell lysate (assume 1 mL volume), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 10-15 minutes. This creates a single-phase system that allows for efficient extraction of lipids from the cellular matrix.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for another minute.

    • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to facilitate the separation of the two phases. You will have a lower organic phase (chloroform) containing the lipids and an upper aqueous phase (methanol-water).

  • Lipid Recovery:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette. To avoid disturbing the interface, it is recommended to only recover about 90% of the lower phase.

  • Re-extraction (Optional but Recommended):

    • Add another 1.25 mL of chloroform to the remaining aqueous phase and cell debris. Vortex and centrifuge again.

    • Collect the lower chloroform phase and combine it with the first extract.

  • Solvent Evaporation:

    • Dry the combined chloroform extracts under a stream of nitrogen or using a vacuum evaporator.

  • Storage:

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -20°C or -80°C under an inert atmosphere.

Adapted from Bligh and Dyer (1959) and related protocols.[2][4][8]

Visualizations

This compound Biosynthesis Pathway

G1P_Biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P Reduction Phospholipids Archaeal Phospholipids G1P->Phospholipids Ether lipid synthesis G1PDH G1P Dehydrogenase (NAD(P)H) G1PDH->DHAP

Caption: Biosynthesis of this compound in archaea.

General Workflow for G1P Extraction and Analysis

G1P_Workflow cluster_extraction Extraction cluster_analysis Purification & Analysis start Extremophile Biomass lysis Cell Lysis (Mechanical/Chemical) start->lysis extraction Solvent Extraction (Modified Bligh & Dyer) lysis->extraction issue1 Low Yield lysis->issue1 phase_sep Phase Separation extraction->phase_sep extraction->issue1 total_lipid Total Lipid Extract phase_sep->total_lipid issue2 Contamination phase_sep->issue2 purification Purification (e.g., SPE) total_lipid->purification analysis Analysis (HPLC-MS, Enzymatic Assay) purification->analysis issue3 Degradation purification->issue3

References

Technical Support Center: Optimizing Sn-glycerol-1-phosphate Dehydrogenase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of sn-glycerol-1-phosphate dehydrogenase (G1PDH).

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of recombinant G1PDH in E. coli.

Problem 1: Low or No Expression of G1PDH

Potential Cause Recommended Solution
Suboptimal Codon Usage The genetic code is redundant, and different organisms exhibit different codon preferences. The presence of rare codons in the G1PDH gene can hinder efficient translation in E. coli. [1]Perform codon optimization of the gene sequence to match the codon usage of E. coli. [2][3]This can significantly increase expression levels. [2]
Toxicity of G1PDH High-level expression of some proteins can be toxic to the host cells. [4]Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction. [4][5]Alternatively, use a lower inducer concentration (e.g., 0.1-0.5 mM IPTG for pET vectors) and/or a lower induction temperature (e.g., 18-25°C). [4]
Inefficient Transcription or Translation The choice of expression vector and promoter strength is crucial. [5]Ensure you are using a vector with a strong promoter (e.g., T7 promoter in pET vectors). [4][5]Verify the integrity of your plasmid DNA and the accuracy of the cloned G1PDH gene sequence.
Incorrect E. coli Strain The choice of E. coli strain can significantly impact protein expression. [4]For T7-based systems, BL21(DE3) is a common choice. [4]If protein toxicity is an issue, consider strains like C41(DE3) or C43(DE3), which are tolerant to toxic proteins. [4]For proteins with rare codons, Rosetta(DE3) strains, which contain a plasmid with tRNAs for rare codons, can be beneficial.

Problem 2: G1PDH is Expressed as Insoluble Inclusion Bodies

High-level expression of recombinant proteins in E. coli often leads to the formation of insoluble protein aggregates known as inclusion bodies. [6][7]

Potential Cause Recommended Solution
High Expression Rate Rapid protein synthesis can overwhelm the cellular folding machinery. [7]Lower the induction temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding. Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG). [4]
Suboptimal Growth Conditions Ensure adequate aeration during cell growth and induction by using baffled flasks and maintaining a culture volume that is no more than 20% of the flask volume.
Lack of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding.

| Disulfide Bond Formation | The reducing environment of the E. coli cytoplasm can prevent the formation of necessary disulfide bonds. [7]Consider expressing the protein in the periplasm by including a signal peptide in your construct. Alternatively, use specialized E. coli strains that have a more oxidizing cytoplasm (e.g., Origami strains). |

Problem 3: Low Enzymatic Activity of Purified G1PDH

Potential Cause Recommended Solution
Improper Refolding from Inclusion Bodies If G1PDH was purified from inclusion bodies, the refolding process is critical for activity. Optimize refolding conditions by screening different refolding buffers, pH, temperatures, and additives (e.g., L-arginine, glycerol).
Missing Cofactor G1PDH requires NAD(P)+ as a cofactor for its activity. [8]Ensure that the assay buffer contains an adequate concentration of NAD+ or NADP+.
Incorrect Assay Conditions The enzymatic activity of G1PDH is sensitive to pH and temperature. The optimal pH is generally around 9.0-10.5. [9][10]Perform the assay at a controlled temperature, typically 25°C or 37°C.
Enzyme Instability The purified enzyme may be unstable. Store the purified G1PDH at -80°C in a buffer containing a stabilizing agent like glycerol (B35011) (10-20%). Avoid repeated freeze-thaw cycles. Concentrated enzyme solutions (e.g., 10 mg/ml) are often more stable than dilute solutions. [9]

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound dehydrogenase?

A1: this compound dehydrogenase (EC 1.1.1.261) is an enzyme that catalyzes the reversible oxidation of this compound to glycerone phosphate, using NAD+ or NADP+ as a cofactor. [8]This enzyme is particularly important in Archaea, where it is involved in the synthesis of the glycerol-1-phosphate backbone of their membrane phospholipids. [8] Q2: Which E. coli strain is best for expressing G1PDH?

A2: The optimal E. coli strain depends on the specific characteristics of the G1PDH being expressed. A good starting point is the BL21(DE3) strain, as it is a robust and widely used strain for protein expression. [4]If you encounter issues with low expression due to rare codons, consider using a Rosetta(DE3) strain. If protein toxicity is observed, C41(DE3) or Lemo21(DE3) may yield better results. [4] Q3: My G1PDH is in inclusion bodies. How can I solubilize and refold it?

A3: Solubilizing and refolding G1PDH from inclusion bodies is a multi-step process. First, the inclusion bodies need to be isolated and washed to remove contaminating proteins. [6][11]Then, they are solubilized using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (Gnd-HCl), often in the presence of a reducing agent like dithiothreitol (B142953) (DTT) to break any incorrect disulfide bonds. [6][12]The solubilized, denatured protein is then refolded by removing the denaturant, typically through methods like dialysis or rapid dilution into a refolding buffer.

Q4: How can I measure the activity of my purified G1PDH?

A4: The activity of G1PDH can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+. [9][10]The assay is typically performed at a pH of 10.0-10.5 and a temperature of 25°C. [10]The reaction mixture should contain the enzyme, this compound as the substrate, and NAD+ as the cofactor. [8]

Experimental Protocols

Protocol 1: Solubilization and Refolding of G1PDH from Inclusion Bodies

  • Inclusion Body Isolation and Washing:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization. [6] * Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. [6] * Wash the pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. [6]Repeat the centrifugation and washing steps at least twice.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT). [6][12] * Incubate at room temperature with gentle agitation for 1-2 hours to ensure complete solubilization.

    • Centrifuge at high speed (e.g., >20,000 x g) for 30 minutes to remove any remaining insoluble material. [13]

  • Refolding by Dialysis:

    • Transfer the solubilized protein solution to a dialysis cassette.

    • Perform a stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) with decreasing concentrations of the denaturant (e.g., 4 M, 2 M, 1 M, 0.5 M, and finally no denaturant).

    • Perform each dialysis step for at least 4-6 hours at 4°C.

Protocol 2: G1PDH Activity Assay

  • Prepare the Assay Buffer: 0.1 M Glycine-NaOH buffer, pH 10.5.

  • Prepare the Substrate Solution: 100 mM this compound in assay buffer.

  • Prepare the Cofactor Solution: 10 mM NAD+ in assay buffer.

  • Assay Procedure:

    • In a 1 ml cuvette, add:

      • 850 µl of Assay Buffer

      • 100 µl of Substrate Solution

      • 50 µl of Cofactor Solution

    • Mix and incubate at 25°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding a small amount of purified G1PDH (e.g., 1-10 µg).

    • Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Visualizations

Expression_Optimization_Workflow G1PDH Expression Optimization Workflow cluster_gene Gene Level cluster_vector Vector & Host cluster_expression Expression Conditions cluster_analysis Analysis Codon_Optimization Codon Optimize G1PDH Gene for E. coli Clone Clone into Expression Vector (e.g., pET, pBAD) Codon_Optimization->Clone Transform Transform into Expression Host (e.g., BL21(DE3), Rosetta) Clone->Transform Induction Optimize Induction: - Inducer Concentration (IPTG) - Temperature (16-37°C) - Time (4-16h) Transform->Induction SDS_PAGE Analyze Expression by SDS-PAGE Induction->SDS_PAGE Solubility_Test Check Solubility SDS_PAGE->Solubility_Test Activity_Assay Enzyme Activity Assay Solubility_Test->Activity_Assay

Caption: A typical workflow for optimizing the expression of recombinant G1PDH in E. coli.

Troubleshooting_Low_Activity Troubleshooting Low G1PDH Activity Start Low G1PDH Activity Detected Check_Expression Is the protein expressed well? Start->Check_Expression Check_Solubility Is the protein soluble? Check_Expression->Check_Solubility Yes Expression_Optimization Optimize Expression (see workflow) Check_Expression->Expression_Optimization No Refolding Optimize Refolding Protocol Check_Solubility->Refolding No (Inclusion Bodies) Assay_Conditions Check Assay Conditions: - pH (9.0-10.5) - Temperature - Cofactor (NAD+) Check_Solubility->Assay_Conditions Yes Refolding->Assay_Conditions Purification Review Purification Protocol: - Protease inhibitors? - Gentle handling? Assay_Conditions->Purification Active_Enzyme Active Enzyme Purification->Active_Enzyme

Caption: A flowchart for troubleshooting low enzymatic activity of purified G1PDH.

G1PDH_Pathway Metabolic Role of G1PDH Glycerol3P sn-Glycerol-3-Phosphate G1PDH This compound Dehydrogenase Glycerol3P->G1PDH Lipid_Synthesis Phospholipid Synthesis Glycerol3P->Lipid_Synthesis DHAP Dihydroxyacetone Phosphate Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis G1PDH->DHAP NADH NADH + H+ G1PDH->NADH NAD NAD+ NAD->G1PDH

Caption: The role of this compound dehydrogenase in linking lipid synthesis and glycolysis.

References

troubleshooting low yield in chemical synthesis of Sn-glycerol-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of sn-glycerol-1-phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, following a common synthetic route that involves the phosphorylation of a protected chiral glycerol (B35011) precursor.

Low Yield After Phosphorylation of (R)-2,3-O-Isopropylideneglycerol

Question: I am getting a low yield of my protected glycerol phosphate (B84403) after the phosphorylation step. What are the potential causes and how can I improve it?

Answer:

Low yield at this stage is a common problem and can often be attributed to several factors related to the reagents, reaction conditions, and potential side reactions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Incomplete Reaction The phosphorylation reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal stoichiometry of reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to ensure full consumption of the starting material.- Gradually increase the reaction temperature in 5-10°C increments, ensuring it does not exceed the decomposition temperature of the reagents.- Use a slight excess (1.1-1.2 equivalents) of the phosphorylating agent.
Moisture in the Reaction Phosphorylating agents are often highly sensitive to moisture, which can lead to their decomposition and the formation of phosphoric acid byproducts.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions The phosphorylating agent might react with other nucleophiles present or undergo self-condensation. The choice of base is also critical to avoid unwanted side reactions.- Use a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct of the reaction.- Add the phosphorylating agent slowly to the reaction mixture at a low temperature (e.g., 0°C) to control the reaction rate and minimize side product formation.
Degradation of Starting Material or Product The protected glycerol or the resulting phosphate ester may be unstable under the reaction conditions, particularly if harsh bases or high temperatures are used.- Employ milder reaction conditions where possible.- Ensure the work-up procedure is not overly acidic or basic, which could cleave the protecting group or the phosphate ester.
Incomplete Deprotection of the Isopropylidene Group

Question: I am having trouble removing the isopropylidene protecting group from my glycerol phosphate intermediate. My final product is a mixture of protected and deprotected material. What should I do?

Answer:

Incomplete deprotection is a frequent hurdle. The stability of the isopropylidene ketal can make its removal challenging without affecting the phosphate group.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Insufficiently Acidic Conditions The acidic conditions used for deprotection may not be strong enough or the reaction time may be too short to fully cleave the ketal.- Increase the concentration of the acid (e.g., from 1% to 2% aqueous sulfuric acid) or switch to a different acid like p-toluenesulfonic acid in methanol.[1] - Extend the reaction time and monitor progress by TLC or ¹H NMR.
Product Inhibition The accumulation of the product or byproducts might slow down the reaction.- If feasible, perform the reaction in a more dilute solution.
Phosphate Group Migration Under certain conditions, particularly with heat, the phosphate group could potentially migrate between the positions of the glycerol backbone during or after deprotection.- Use mild deprotection conditions, avoiding excessive heat. Room temperature or slightly elevated temperatures are preferable.
Difficulty in Purifying the Final this compound Product

Question: My final product is contaminated with salts and other impurities, and I am losing a significant amount of product during purification. What are the best practices for purification?

Answer:

Purification of the highly polar and water-soluble this compound can be challenging. The presence of inorganic salts from reagents and neutralization steps is a common issue.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Inorganic Salt Contamination Salts are introduced from the phosphorylating agents, bases, and neutralization steps during work-up.- After neutralization of the reaction mixture, consider precipitation of the inorganic salts by adding a less polar solvent in which the desired product is soluble but the salts are not.[2]- Utilize ion-exchange chromatography to separate the charged product from neutral impurities and salts of different charges.[3][4]
Co-elution of Similar Polarity Impurities Byproducts from the synthesis may have similar polarity to the final product, making chromatographic separation difficult.- Employ different chromatography techniques. For instance, if reverse-phase HPLC is not effective, consider hydrophilic interaction liquid chromatography (HILIC).[5]
Product Loss During Extraction Due to its high water solubility, this compound can be difficult to extract efficiently from aqueous solutions.- To isolate the product from aqueous solution after deprotection and neutralization, removal of water under vacuum at low temperatures (e.g., using a freeze-dryer) can be an effective method to avoid product loss and degradation.[1]

Experimental Protocols

Protocol 1: Phosphorylation of (R)-2,3-O-Isopropylideneglycerol
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve (R)-2,3-O-isopropylideneglycerol (1.0 eq) in anhydrous pyridine at 0°C.

  • Phosphorylation: Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted starting material and non-polar impurities. The product will remain in the aqueous layer.

Protocol 2: Deprotection of the Isopropylidene Group
  • Acidification: To the aqueous solution containing the protected glycerol phosphate, add 1 M aqueous sulfuric acid until the pH is approximately 1.5-2.0.

  • Hydrolysis: Stir the solution at room temperature for 4-6 hours, or until TLC or NMR indicates complete removal of the isopropylidene group.[1]

  • Neutralization: Carefully neutralize the solution to pH 7 with a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution.[1]

Protocol 3: Purification of this compound
  • Salt Removal (Option A - Precipitation): Add a large volume of a solvent like ethanol (B145695) or acetone (B3395972) to the neutralized aqueous solution to precipitate the inorganic salts. Filter the mixture and collect the filtrate containing the product.

  • Purification (Option B - Ion Exchange): Load the neutralized solution onto a suitable anion exchange column. Wash the column to remove neutral and cationic impurities, then elute the this compound with a salt gradient (e.g., ammonium (B1175870) bicarbonate).

  • Isolation: Lyophilize the fractions containing the pure product to obtain the final this compound as a solid.

Visual Diagrams

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification cluster_end Final Product Start (R)-2,3-O-Isopropylideneglycerol Phosphorylation Phosphorylation (e.g., with POCl3, Pyridine) Start->Phosphorylation Step 1 Deprotection Acidic Deprotection (e.g., aq. H2SO4) Phosphorylation->Deprotection Step 2 Neutralization Neutralization Deprotection->Neutralization Step 3 Purification Purification (Ion Exchange or Precipitation) Neutralization->Purification Step 4 Isolation Isolation (Lyophilization) Purification->Isolation Step 5 End This compound Isolation->End

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield cluster_phosphorylation Phosphorylation Step Issues cluster_deprotection Deprotection Step Issues cluster_purification Purification Issues cluster_solutions Potential Solutions Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check_Moisture Moisture Present? Start->Check_Moisture Side_Reactions Possible Side Reactions? Start->Side_Reactions Incomplete_Deprotection Incomplete Deprotection? Start->Incomplete_Deprotection Salt_Contamination High Salt Content? Start->Salt_Contamination Product_Loss Product Loss during Work-up? Start->Product_Loss Sol_Incomplete_Reaction Increase reaction time/temp Use excess phosphorylating agent Incomplete_Reaction->Sol_Incomplete_Reaction Sol_Moisture Use anhydrous conditions Inert atmosphere Check_Moisture->Sol_Moisture Sol_Side_Reactions Use non-nucleophilic base Slow reagent addition at 0°C Side_Reactions->Sol_Side_Reactions Sol_Incomplete_Deprotection Increase acid concentration/time Use alternative acid Incomplete_Deprotection->Sol_Incomplete_Deprotection Sol_Salt Precipitate salts with organic solvent Use ion-exchange chromatography Salt_Contamination->Sol_Salt Sol_Loss Lyophilize aqueous solution Avoid multiple extractions Product_Loss->Sol_Loss

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

interference in spectroscopic analysis of Sn-glycerol-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of Sn-glycerol-1-phosphate. Given that this compound is a specialized organometallic compound, this guide draws upon established principles for the analysis of organotin compounds and metal-biomolecule interactions to address potential challenges.

FAQs: Interference in Spectroscopic Analysis of this compound

This section addresses common questions regarding potential interferences in the spectroscopic analysis of this compound, covering Mass Spectrometry, NMR, and UV-Vis Spectroscopy.

Mass Spectrometry (MS)

Q1: What are the most common sources of interference in the LC-MS analysis of this compound?

A1: The most significant sources of interference in the LC-MS analysis of this compound are typically matrix effects and the presence of isobaric compounds.

  • Matrix Effects: These are caused by co-eluting components from the sample matrix (e.g., biological fluids, reaction mixtures) that can suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[1] For a phosphate-containing molecule like this compound, phospholipids (B1166683) from biological samples are a common cause of signal suppression.[2]

  • Isobaric Interference: This occurs when other compounds in the sample have the same nominal mass as this compound, leading to overlapping signals.

  • Adduct Formation: The formation of various adducts (e.g., sodium, potassium) with the analyte can complicate spectral interpretation.

Q2: Why is derivatization often necessary for the GC-MS analysis of organotin compounds like this compound?

A2: Derivatization is often required for GC-MS analysis because organotin compounds with polar functional groups, such as the phosphate (B84403) and hydroxyl groups in this compound, are not sufficiently volatile for gas chromatography.[3][4][5] The derivatization process converts these polar groups into less polar, more volatile moieties, allowing the compound to be vaporized and passed through the GC column.[5] Common derivatization methods for organotins include ethylation using sodium tetraethylborate or the formation of hydrides.[3][6]

Q3: How can I minimize matrix effects in my MS analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may impact sensitivity.[8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your sample to compensate for matrix effects.[9]

  • Internal Standards: Use a stable isotope-labeled internal standard that behaves similarly to the analyte to correct for signal variations.

NMR Spectroscopy

Q4: I am seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. What could be the cause?

A4: Unexpected peaks in 1H NMR spectra can arise from several sources:

  • Residual Solvents: Traces of solvents used during synthesis or purification are a common source of impurity peaks.

  • Contaminants: Impurities from glassware (e.g., silicone grease) or starting materials can appear in the spectrum.

  • Degradation Products: this compound may be susceptible to hydrolysis or oxidation, leading to the formation of degradation products with distinct NMR signals. Tin(II) compounds, in particular, can be sensitive to oxidation.[10]

  • Water: The presence of water in the NMR solvent can lead to a broad peak that may obscure analyte signals.

Q5: The 31P NMR spectrum of my sample shows multiple peaks, but I expect only one for this compound. What could this indicate?

A5: Multiple peaks in the 31P NMR spectrum could suggest:

  • Presence of Different Phosphorus-Containing Species: This could include unreacted glycerol-1-phosphate, degradation products where the tin has dissociated, or the formation of different tin-phosphate complexes or oligomers in solution.

  • Isomers: If different coordination isomers of the this compound complex exist in solution, they may give rise to separate 31P signals.

  • pH Effects: The chemical shift of phosphate groups is sensitive to pH. Variations in pH across your sample could lead to peak broadening or the appearance of multiple peaks.

Q6: What is the significance of 119Sn NMR in the analysis of this compound?

A6: 119Sn NMR is a powerful tool for directly observing the tin center and can provide valuable structural information. The chemical shift of 119Sn is highly sensitive to the coordination environment of the tin atom, including its coordination number and the nature of the ligands bound to it.[11] This can help to confirm the formation of the desired Sn-phosphate bond and to characterize the overall structure of the complex in solution.[12]

UV-Vis Spectroscopy

Q7: My UV-Vis spectrum of this compound in solution changes over time. What could be causing this instability?

A7: Changes in the UV-Vis spectrum over time can indicate instability of the compound in the chosen solvent. Potential causes include:

  • Hydrolysis: The Sn-phosphate or Sn-glycerol bond may be susceptible to hydrolysis, leading to changes in the coordination sphere of the tin atom and thus altering the UV-Vis absorbance. The hydrolysis of tin compounds is a known phenomenon.[13]

  • Oxidation: If you are working with a Tin(II) complex, it may be oxidizing to Tin(IV), which would result in a change in the electronic structure and the UV-Vis spectrum.[10]

  • Precipitation: The compound may be slowly precipitating out of solution, leading to a decrease in absorbance. The solubility of tin phosphates can be limited under certain conditions.[14]

Q8: Can other metal ions interfere with the UV-Vis analysis of this compound?

A8: Yes, other transition metal ions present as contaminants can interfere with the UV-Vis analysis if they form complexes with glycerol-1-phosphate or other components in the solution and absorb in the same wavelength range. It is important to use high-purity reagents and solvents to minimize this risk.

Troubleshooting Guides

This section provides structured troubleshooting guides for common issues encountered during the spectroscopic analysis of this compound.

Mass Spectrometry Troubleshooting
Issue Potential Cause Recommended Action
Low or No Signal in LC-MS Ion suppression from matrix components.Improve sample cleanup using SPE or LLE. Dilute the sample. Optimize chromatography to separate the analyte from interfering peaks.[8]
Poor ionization of the compound.Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) to promote ionization. Try both positive and negative ion modes.
Instability of the compound in the mobile phase.Analyze the sample immediately after preparation. Investigate the stability of the compound at different pH values and in different solvents.
Poor Reproducibility Inconsistent matrix effects.Use an internal standard (ideally stable isotope-labeled) to normalize the signal.[2] Ensure consistent sample preparation across all samples.
Carryover from previous injections.Implement a robust wash cycle for the autosampler and injection port between samples.
Multiple Peaks for a Single Compound in GC-MS Incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, reaction time).
Degradation in the injector port.Lower the injector temperature. Use a gentler injection technique if available.
NMR Spectroscopy Troubleshooting
Issue Potential Cause Recommended Action
Broad NMR Peaks Presence of paramagnetic impurities.Treat the sample with a chelating agent or pass it through a small plug of silica (B1680970) gel.
Chemical exchange on the NMR timescale.Acquire spectra at different temperatures to see if the peaks sharpen or coalesce.
Sample aggregation.Try a different solvent or a lower concentration.
Incorrect Peak Integrations Incomplete relaxation of nuclei.Increase the relaxation delay (d1) in your acquisition parameters, especially for 31P and 13C NMR.
Uneven Nuclear Overhauser Effect (NOE) in decoupled spectra.For quantitative 31P NMR, use inverse-gated decoupling to suppress the NOE.[15]
Missing Satellite Peaks in 1H or 13C NMR (from Sn coupling) Low signal-to-noise ratio.Increase the number of scans.
Low natural abundance of 117Sn and 119Sn.This is expected; longer acquisition times are needed to observe these satellites.
UV-Vis Spectroscopy Troubleshooting
Issue Potential Cause Recommended Action
Non-linear Beer-Lambert Plot Chemical equilibrium changes with concentration (e.g., dimerization).Perform measurements over a narrower concentration range.
Instrumental effects at high absorbance values.Dilute samples to ensure absorbance readings are within the linear range of the instrument (typically < 1.5 AU).
Drifting Baseline Lamp instability or temperature fluctuations in the instrument.Allow the instrument to warm up sufficiently. Ensure the sample compartment temperature is stable.
High Background Absorbance Scattering from suspended particles.Filter or centrifuge the sample to remove any particulate matter.
Dirty cuvettes.Thoroughly clean cuvettes with appropriate solvents.

Experimental Protocols

Detailed methodologies for key experiments are provided below as a starting point. These should be optimized for your specific instrumentation and sample matrix.

Protocol 1: Sample Preparation for LC-MS Analysis from a Biological Matrix
  • Protein Precipitation: To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is adapted for organotin compounds and should be tested for this compound.

  • Extraction: Perform a liquid-liquid extraction of the analyte from the aqueous sample into an organic solvent like hexane (B92381), in the presence of an agent like tropolone (B20159) to improve extraction efficiency.[16]

  • Derivatization with Sodium Tetraethylborate (NaBEt4):

    • Adjust the pH of the extract if necessary.

    • Add a freshly prepared solution of NaBEt4 in ethanol.[5]

    • Allow the reaction to proceed for 30 minutes with shaking.[5]

  • Quenching and Extraction:

    • Add water to the reaction mixture.

    • Extract the ethylated, now more nonpolar, derivatives into hexane.[5]

  • Analysis: Inject the hexane layer into the GC-MS.

Visualizations

Logical Workflow for Troubleshooting Poor MS Signal

G start Low or No MS Signal check_std Run System Suitability Standard start->check_std std_ok Standard OK? check_std->std_ok instrument_issue Instrument Problem (Clean Source, Calibrate) std_ok->instrument_issue No prep_blank Prepare Matrix Blank vs. Solvent Blank std_ok->prep_blank Yes compare_blanks Compare Baselines prep_blank->compare_blanks baseline_high High Baseline in Matrix? compare_blanks->baseline_high matrix_interference Significant Matrix Interference baseline_high->matrix_interference Yes spike_sample Spike Analyte into Matrix (Post-Extraction) baseline_high->spike_sample No matrix_interference->spike_sample compare_spike Compare with Standard in Solvent spike_sample->compare_spike signal_low Signal Suppressed? compare_spike->signal_low ion_suppression Confirm Ion Suppression signal_low->ion_suppression Yes remedy Remediation Steps signal_low->remedy No (Check Analyte Stability) ion_suppression->remedy improve_cleanup Improve Sample Cleanup (SPE) remedy->improve_cleanup optimize_lc Optimize Chromatography remedy->optimize_lc dilute Dilute Sample remedy->dilute

Caption: Troubleshooting workflow for low MS signal.

Signaling Pathway (Hypothetical)

As this compound is not a known biological signaling molecule, a diagram of a known signaling pathway involving its components is provided for context. The biosynthesis of archaeal lipids, for instance, starts from this compound.[17][18]

G DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound DHAP->G1P G1P Dehydrogenase Lipid Archaeal Ether Lipids G1P->Lipid Downstream Enzymes

Caption: Biosynthesis pathway of this compound.

References

stability of Sn-glycerol-1-phosphate in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Sn-glycerol-1-phosphate (G1P) in various buffer conditions, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous buffer solutions?

A1: this compound, like other phosphomonoesters, is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate of this hydrolysis is significantly influenced by the pH and temperature of the buffer. Generally, G1P is most stable in neutral to slightly alkaline conditions (pH 7.0-8.0) and at lower temperatures. Acidic conditions (pH below 6.0) are known to accelerate the hydrolysis of the phosphate (B84403) ester bond.

Q2: Which buffer should I choose for my experiments with this compound?

A2: The choice of buffer depends on the specific requirements of your experiment.

  • Phosphate buffers are commonly used and are suitable for a pH range of 6.0-8.0. However, be mindful of potential interactions if your experiment involves enzymes that are sensitive to phosphate or if you are studying metal ion-dependent processes where phosphate may act as a chelator.

  • Tris-HCl buffers are a good alternative for experiments in the pH range of 7.0-9.0 and are often preferred in biological assays as they are less likely to interfere with enzymatic activity compared to phosphate buffers.

For optimal stability, it is recommended to prepare fresh solutions of G1P in your chosen buffer and use them promptly. If storage is necessary, it should be at low temperatures (-20°C or below) in small aliquots to minimize freeze-thaw cycles.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the rate of G1P hydrolysis increases with temperature. For short-term experiments at room temperature in a suitable buffer (pH 7.0-8.0), G1P is generally stable. However, for long-term storage or prolonged incubations at elevated temperatures, significant degradation can occur. It is advisable to conduct experiments on ice when possible and to store stock solutions at -20°C or -80°C.

Q4: What are the degradation products of this compound?

A4: The primary degradation product of G1P through hydrolysis is glycerol (B35011) and inorganic phosphate. The formation of these products can be monitored to assess the stability of your G1P solution.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Possible Cause: Degradation of this compound in the experimental buffer.

  • Troubleshooting Steps:

    • Verify Buffer pH: Check the pH of your buffer solution. G1P is less stable in acidic conditions. Ensure the pH is within the optimal range of 7.0-8.0.

    • Prepare Fresh Solutions: Avoid using old stock solutions of G1P. Prepare fresh solutions from solid material for each experiment.

    • Control Temperature: Keep G1P solutions on ice during experimental setup and minimize the time they are kept at room temperature.

    • Perform a Stability Check: If you suspect degradation, you can perform a simple stability check by incubating your G1P solution under your experimental conditions for the duration of the experiment and then analyzing the sample for the presence of G1P and its degradation products using a suitable analytical method like HPLC or an enzymatic assay.

Issue 2: Precipitation observed in the buffer solution containing this compound.
  • Possible Cause: Incompatibility of G1P with other components in the buffer, particularly divalent cations.

  • Troubleshooting Steps:

    • Check for Divalent Cations: If your buffer contains high concentrations of divalent cations like Ca²⁺ or Mg²⁺, they can form insoluble salts with phosphate.

    • Buffer Selection: Consider switching to a buffer that does not contain components that can precipitate with G1P or its counter-ions. Tris-HCl is often a good alternative to phosphate buffers in such cases.

    • Solubility Test: Perform a small-scale solubility test with all your buffer components before preparing a large batch.

Experimental Protocols

Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of G1P in a specific buffer condition.

1. Objective: To quantify the degradation of this compound over time in a selected buffer at a specific pH and temperature.

2. Materials:

  • This compound (solid)

  • Chosen buffer components (e.g., Tris base, HCl, Sodium Phosphate monobasic, Sodium Phosphate dibasic)

  • HPLC-grade water

  • HPLC instrument with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Appropriate HPLC column (e.g., C18 reverse-phase or an ion-exchange column)

3. Method:

  • Preparation of G1P Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in a small volume of HPLC-grade water to create a concentrated stock solution (e.g., 100 mM). Store on ice.

  • Preparation of Buffer Solutions:

    • Prepare the desired buffer at the target pH (e.g., 50 mM Tris-HCl, pH 7.5; 50 mM Sodium Phosphate, pH 6.0).

  • Stability Study Setup:

    • For each condition to be tested (e.g., Buffer A at 4°C, Buffer A at 25°C, Buffer B at 25°C), prepare a reaction tube.

    • Add the buffer to the tube and then spike with the G1P stock solution to a final concentration of, for example, 1 mM.

    • Immediately take a "time zero" (T₀) sample and inject it into the HPLC system for analysis.

    • Incubate the remaining solution at the desired temperature.

    • Collect samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Mobile Phase: The mobile phase will depend on the column used. For a C18 column, an aqueous mobile phase with a phosphate buffer at a controlled pH is often used.

    • Detection: G1P does not have a strong chromophore, so direct UV detection can be challenging. A refractive index detector or derivatization might be necessary. Alternatively, an ion-pairing reagent can be added to the mobile phase for UV detection.

    • Quantification: Create a calibration curve using known concentrations of a G1P standard. Use the peak area from the HPLC chromatograms to determine the concentration of G1P remaining at each time point.

4. Data Analysis:

  • Plot the concentration of G1P versus time for each condition.

  • Calculate the percentage of G1P remaining at each time point relative to the T₀ sample.

  • Determine the degradation rate and, if applicable, the half-life of G1P under each condition.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions (Hypothetical Data for Illustrative Purposes)

Buffer SystempHTemperature (°C)Expected StabilityPrimary Degradation Pathway
Phosphate5.025LowHydrolysis
Phosphate7.04HighMinimal Hydrolysis
Phosphate7.025ModerateHydrolysis
Tris-HCl7.54HighMinimal Hydrolysis
Tris-HCl7.525HighMinimal Hydrolysis
Tris-HCl8.537Moderate to LowHydrolysis

Visualizations

G1P_Biosynthesis cluster_0 Archaeal Lipid Biosynthesis Pathway DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P G1P Dehydrogenase (Archaea-specific) Precursor Archaeal Lipid Precursor G1P->Precursor Subsequent enzymatic steps Lipids Archaeal Ether Lipids Precursor->Lipids

Caption: Biosynthesis of archaeal ether lipids from DHAP via this compound.

Stability_Workflow start Prepare G1P Stock and Buffer Solutions setup Incubate G1P in Buffer at Desired Temperature(s) start->setup sampling Collect Samples at Time Points (T₀, T₁, T₂, ...) setup->sampling hplc Analyze Samples by HPLC sampling->hplc quantify Quantify G1P Concentration using Calibration Curve hplc->quantify analyze Analyze Degradation Rate and Half-life quantify->analyze end Determine Stability Profile analyze->end

Caption: Experimental workflow for assessing the stability of this compound.

Technical Support Center: Purification of sn-Glycerol-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sn-glycerol-1-phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental purification of this important molecule.

Troubleshooting Guide

Issue 1: Low Yield of this compound After Purification

Q: We are experiencing a significantly lower than expected yield of this compound following our purification protocol. What are the potential causes and how can we improve our recovery?

A: Low yield can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

  • Incomplete Enzymatic Reaction: The initial synthesis of this compound may not have gone to completion.

    • Solution: Ensure optimal conditions for the this compound dehydrogenase enzyme, including pH, temperature, and cofactor (NADH or NADPH) concentration.[1] Consider increasing the incubation time or adding a second dose of the enzyme.

  • Product Degradation: this compound can be susceptible to degradation, especially under harsh pH conditions or elevated temperatures.[2]

    • Solution: Maintain a neutral pH throughout the purification process and keep the sample on ice or at 4°C whenever possible. The use of glycerol (B35011) in buffers may also enhance the stability of the final product.[3][4]

  • Suboptimal Chromatography Conditions: The binding or elution conditions for your chromatography step (e.g., ion exchange) may not be optimized for this compound.

    • Solution:

      • Binding: Ensure the pH of your sample and equilibration buffer allows for the negatively charged phosphate (B84403) group to bind effectively to an anion exchange resin.[5]

      • Elution: Optimize the salt gradient for elution. A gradient that is too steep may cause the product to elute in a broad peak with lower concentration, while a gradient that is too shallow may not be sufficient to elute the product effectively.

  • Co-precipitation: The product may be co-precipitating with other components of the reaction mixture, such as the enzyme, if a precipitation step is used for initial cleanup.

    • Solution: If using a protein precipitation step (e.g., with ammonium (B1175870) sulfate), ensure the concentration is optimized to precipitate the enzyme without precipitating the much smaller this compound.

Issue 2: Contamination with Reaction Substrates (DHAP, NADH/NADPH)

Q: Our purified this compound shows significant contamination with the starting materials, dihydroxyacetone phosphate (DHAP) and the nucleotide cofactor. How can we remove these contaminants?

A: Separation of this compound from its precursors is a common challenge. Ion exchange chromatography is an effective method for this separation.

  • Principle of Separation: At a neutral pH, both this compound and DHAP are negatively charged due to their phosphate groups and will bind to an anion exchange column. NADH and NADPH are also negatively charged. However, the differences in their charge-to-mass ratio can be exploited for separation.

  • Troubleshooting Steps:

    • Optimize Elution Gradient: A shallow salt gradient during anion exchange chromatography is crucial. DHAP and the nucleotide cofactors will typically elute at different salt concentrations than this compound. Experiment with different gradient slopes to maximize resolution.

    • Buffer pH: Adjusting the pH of the buffers can alter the charge of the contaminants and your product, potentially improving separation.

    • Post-Reaction Cleanup: Consider a cleanup step before chromatography. For instance, excess NADH/NADPH can be removed by activated carbon treatment.[6]

Issue 3: Enantiomeric Contamination with sn-Glycerol-3-Phosphate

Q: We suspect our purified product is contaminated with its enantiomer, sn-glycerol-3-phosphate. How can we confirm this and achieve chiral purity?

A: Enantiomeric contamination can arise if the enzyme preparation used for synthesis contains other dehydrogenases or if the starting materials are not chirally pure.

  • Detection of Enantiomeric Impurity:

    • Chiral Chromatography: The most definitive method for separating and quantifying enantiomers of glycerol phosphate is chiral HPLC.[7][8] This technique uses a chiral stationary phase to differentiate between the two enantiomers.

    • Enzymatic Assays: Specific enzymes that act on only one enantiomer can be used. For example, sn-glycerol-3-phosphate dehydrogenase can be used to specifically detect the presence of sn-glycerol-3-phosphate.

  • Achieving Chiral Purity:

    • High-Purity Enzymes: Ensure that the this compound dehydrogenase used for synthesis is of high purity and free from contaminating enzymes that could produce the sn-3 enantiomer.

    • Preparative Chiral Chromatography: If your product is a mix of enantiomers, preparative chiral HPLC can be used to separate them. However, this can be a costly and time-consuming process.

    • Derivatization and Separation: An alternative is to derivatize the glycerol phosphates with a chiral reagent to form diastereomers, which can then be separated using standard chromatography techniques like silica (B1680970) gel HPLC.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing a purification protocol for this compound?

A1: The most common starting point is an enzymatic synthesis reaction followed by anion exchange chromatography.[5][10] This method is effective at separating the phosphorylated product from the enzyme and uncharged components. Further polishing steps, such as size exclusion or chiral chromatography, may be necessary depending on the required purity.

Q2: How can I monitor the purification process?

A2: Several methods can be used to track the presence of this compound and contaminants throughout the purification process:

  • Enzymatic Assays: Use a specific this compound dehydrogenase in a spectrophotometric assay to quantify the product in different fractions.[6]

  • Thin-Layer Chromatography (TLC): A relatively quick and simple method to qualitatively assess the presence of the product and separation from major contaminants.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable column for polar molecules (like HILIC or a specific ion-exchange column), can provide quantitative data on purity.

Q3: What are the key considerations for the stability of this compound during storage?

A3: For long-term stability, it is recommended to store this compound as a salt (e.g., lithium or sodium salt) in a lyophilized form at -20°C or below. If in solution, store at -80°C in a buffer at neutral pH. Avoid multiple freeze-thaw cycles. The inclusion of cryoprotectants like glycerol may also be beneficial.[4]

Data Presentation

The following table provides an illustrative example of a purification summary for this compound. Actual values will vary depending on the specific experimental conditions.

Purification StepTotal Protein (mg)Total sn-G-1-P (µmol)Specific Activity (µmol/mg)Yield (%)Purity (%)
Crude Lysate5002500.5100<1
Ammonium Sulfate Cut1502301.5925
Anion Exchange10200208085
Size Exclusion21809072>95

Experimental Protocols

Protocol: Purification of this compound by Anion Exchange Chromatography

This protocol describes a general method for purifying this compound from an enzymatic reaction mixture.

1. Materials:

  • Anion exchange column (e.g., DEAE-Sephadex or a strong anion exchanger like Q-Sepharose)

  • Chromatography system (e.g., FPLC or HPLC)

  • Buffer A: 20 mM Tris-HCl, pH 7.5

  • Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl

  • Enzymatic reaction mixture containing this compound

  • Centrifugal filters for sample concentration and buffer exchange

2. Sample Preparation:

  • Terminate the enzymatic reaction by denaturing the enzyme (e.g., heat inactivation if the product is stable, or by other methods).

  • Centrifuge the mixture to pellet the denatured protein and other insoluble materials.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • If necessary, perform a buffer exchange into Buffer A using a centrifugal filter or dialysis to ensure the ionic strength of the sample is low for efficient binding to the column.

3. Chromatography:

  • Equilibrate the anion exchange column with at least 5 column volumes of Buffer A.

  • Load the prepared sample onto the column.

  • Wash the column with 5-10 column volumes of Buffer A to remove any unbound contaminants.

  • Elute the bound molecules using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 column volumes).

  • Collect fractions throughout the elution process.

4. Analysis of Fractions:

  • Analyze the collected fractions for the presence of this compound using an appropriate method (e.g., enzymatic assay or HPLC).

  • Pool the fractions containing the pure product.

5. Desalting and Concentration:

  • Desalt the pooled fractions and exchange into a suitable storage buffer using a centrifugal filter or dialysis.

  • Concentrate the final product to the desired concentration.

  • Store the purified this compound at -80°C.

Visualizations

biosynthesis_pathway DHAP Dihydroxyacetone Phosphate (DHAP) G1PDH This compound Dehydrogenase DHAP->G1PDH NADPH NAD(P)H + H+ NADPH->G1PDH NADP NAD(P)+ G1PDH->NADP G1P This compound G1PDH->G1P

Caption: Biosynthesis of this compound from DHAP.

purification_workflow cluster_0 Synthesis cluster_1 Initial Cleanup cluster_2 Purification cluster_3 Final Product enzymatic_reaction Enzymatic Synthesis (DHAP + NAD(P)H -> sn-G-1-P) enzyme_removal Enzyme Removal (Heat Inactivation/Centrifugation) enzymatic_reaction->enzyme_removal buffer_exchange Buffer Exchange (Low Salt) enzyme_removal->buffer_exchange anion_exchange Anion Exchange Chromatography (Salt Gradient Elution) buffer_exchange->anion_exchange fraction_analysis Fraction Analysis (Enzymatic Assay/HPLC) anion_exchange->fraction_analysis desalting Desalting & Concentration fraction_analysis->desalting pure_product Pure this compound desalting->pure_product

Caption: Experimental workflow for this compound purification.

References

improving the resolution of Sn-glycerol-1-phosphate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Sn-glycerol-1-phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall analysis of this important analyte.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Question: My this compound peak is showing significant tailing in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

Answer:

Peak tailing for polar and acidic compounds like this compound is a common issue in reversed-phase chromatography. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Silanol (B1196071) Interactions The free hydroxyl groups of this compound and the phosphate (B84403) moiety can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, consider the following: - Use an end-capped column: Select a column that is thoroughly end-capped to minimize the number of accessible silanol groups. - Lower mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the silanol groups, reducing these secondary interactions. - Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to saturate the active silanol sites.[1]
Mobile Phase pH close to pKa If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Sample Solvent Mismatch Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[2] Try back-flushing the column or, if the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.[3]

Issue 2: Inadequate Resolution Between this compound and its Enantiomer (Sn-Glycerol-3-Phosphate)

Question: I am trying to separate this compound from Sn-glycerol-3-phosphate, but they are co-eluting. How can I improve the resolution?

Answer:

The separation of enantiomers like this compound (G1P) and Sn-glycerol-3-phosphate (G3P) requires a chiral separation technique.[4][5] Standard reversed-phase or HILIC columns will not resolve these stereoisomers.

Solutions:

  • Chiral Chromatography: The most effective method is to use a chiral stationary phase (CSP). Columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are commonly used for this purpose.[6]

  • Derivatization with a Chiral Reagent: An alternative approach is to derivatize the glycerol (B35011) phosphates with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., silica).[7]

Issue 3: Low Retention of this compound in Reversed-Phase HPLC

Question: My this compound peak elutes very early, close to the solvent front, in my reversed-phase method. How can I increase its retention?

Answer:

This compound is a highly polar molecule, which results in weak retention on non-polar reversed-phase stationary phases.[4]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for highly polar compounds.[8][9][10] A polar stationary phase (e.g., bare silica (B1680970), or phases bonded with amide, diol, or zwitterionic functionalities) is used with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] In HILIC, a water-rich layer is formed on the stationary phase, and partitioning of the polar analyte into this layer leads to retention.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionic analytes on a reversed-phase column. For the negatively charged phosphate group of this compound, a positively charged ion-pairing reagent (e.g., tetrabutylammonium) would be used.

  • Use a Polar-Embedded or Polar-Endcapped Column: These types of reversed-phase columns have stationary phases with embedded polar groups, which can enhance the retention of polar analytes through alternative interactions.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for analyzing this compound?

A1: The choice of technique depends on the analytical goal:

  • For separation of enantiomers (this compound vs. Sn-glycerol-3-phosphate): Chiral HPLC is necessary.[4][5]

  • For quantification of total glycerol phosphates or separation from other polar metabolites: HILIC is generally the most suitable technique due to the high polarity of the analyte.[8][9]

  • For analysis in complex biological matrices where volatility is not an issue: GC-MS after derivatization can be a very sensitive and specific method.[11][12][13]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a non-volatile compound due to its polar hydroxyl and phosphate groups.[14] Gas chromatography requires analytes to be volatile and thermally stable. Derivatization, typically through silylation (e.g., using BSTFA or MSTFA), replaces the active hydrogens on the hydroxyl and phosphate groups with less polar and more volatile trimethylsilyl (B98337) (TMS) groups, allowing the compound to be analyzed by GC-MS.[11][14][15]

Q3: Can I use Thin-Layer Chromatography (TLC) for the analysis of this compound?

A3: Yes, TLC can be used for the separation of phospholipids (B1166683), including glycerol phosphates.[16][17][18][19] It is a cost-effective and simple method for qualitative analysis and can be used to monitor reaction progress. For improved separation of phospholipids, silica plates impregnated with boric acid can be used, which enhances the resolution of compounds with cis-diol groups.[16][18] Quantitative analysis by TLC is also possible with the use of a densitometer.

Q4: My HILIC method for this compound is showing poor reproducibility in retention times. What could be the cause?

A4: Retention time reproducibility in HILIC can be sensitive to several factors:

  • Column Equilibration: HILIC columns often require longer equilibration times between injections compared to reversed-phase columns to ensure the stability of the aqueous layer on the stationary phase.[8]

  • Mobile Phase Composition: Small variations in the mobile phase composition, particularly the water content, can lead to significant shifts in retention time.[20] Ensure accurate and consistent mobile phase preparation.

  • Sample Solvent: The composition of the sample solvent can significantly impact peak shape and retention. It is best to dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition.[8]

  • Temperature Control: Maintaining a stable column temperature is crucial for reproducible retention times.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound and Sn-Glycerol-3-Phosphate

This protocol is based on methodologies for the chiral separation of glycerol derivatives.[6]

  • Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection: UV detector at a low wavelength (e.g., 205-210 nm) if no chromophore is present, or a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection Volume: 10-20 µL.

Protocol 2: HILIC-MS Analysis of this compound

This protocol is a general guideline for HILIC analysis of polar compounds.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm or SeQuant ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water/acetonitrile (95:5 v/v), pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: Linear gradient from 95% B to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode. Monitor for the m/z of the deprotonated molecule.

  • Sample Preparation: Extract the analyte from the matrix and dissolve the final extract in acetonitrile/water (90:10 v/v).

  • Injection Volume: 5 µL.

Protocol 3: GC-MS Analysis of this compound (with Derivatization)

This protocol is based on established methods for the GC-MS analysis of glycerol and related compounds after derivatization.[11][13]

  • Sample Preparation and Derivatization: a. To a dried sample extract, add an internal standard (e.g., 1,2,3-butanetriol). b. Add 100 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine. c. Cap the vial tightly and heat at 70 °C for 60 minutes. d. Cool to room temperature before injection.

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 50-600) for identification or Selected Ion Monitoring (SIM) for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample extraction Lipid Extraction start->extraction drying Drying under N2 extraction->drying reconstitution Reconstitution drying->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection For HPLC derivatization Derivatization (Silylation) reconstitution->derivatization For GC-MS separation Chromatographic Separation hplc_injection->separation detection Detection (UV/MS) separation->detection gcms_injection GC-MS Injection derivatization->gcms_injection gc_separation GC Separation gcms_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection

Caption: General experimental workflow for the chromatographic analysis of this compound.

troubleshooting_logic start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Low Retention? start->retention tailing Check Secondary Interactions (Silanols, pH) peak_shape->tailing Yes coelution Are Analytes Enantiomers? resolution->coelution Yes early_elution Is Analyte Highly Polar? retention->early_elution Yes solution1 solution1 tailing->solution1 Use End-capped Column Adjust pH solution2 Use Chiral Column or Derivatization coelution->solution2 Yes solution3 Switch to HILIC or Use Ion-Pairing early_elution->solution3 Yes

Caption: A logical troubleshooting guide for common issues in this compound chromatography.

biosynthesis_pathway DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P This compound Dehydrogenase EtherLipids Archaeal Ether Lipids G1P->EtherLipids Lipid Synthesis Pathway

Caption: Biosynthesis pathway of this compound in Archaea.[21][22][23]

References

avoiding degradation of Sn-glycerol-1-phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Sn-glycerol-1-phosphate (G-1-P) during sample preparation, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary causes of this compound degradation during sample preparation?

The degradation of G-1-P during sample preparation can be attributed to two main factors:

  • Enzymatic Degradation: The most significant threat is from endogenous enzymes within the biological sample.

    • This compound Dehydrogenase: This enzyme catalyzes the reversible oxidation of G-1-P to dihydroxyacetone phosphate (B84403) (DHAP).[1][4] If cellular metabolism is not properly quenched, this enzyme can rapidly deplete G-1-P levels.

    • Phosphatases: Non-specific acid and alkaline phosphatases present in cell lysates can hydrolyze the phosphate group from G-1-P, releasing glycerol (B35011) and inorganic phosphate.[5]

  • Chemical Instability: G-1-P is a phosphomonoester, and its stability is sensitive to chemical conditions.

    • pH: Like other simple sugar phosphates, G-1-P is most susceptible to acid-catalyzed hydrolysis at a pH near 4.[5] It is more stable at a neutral or slightly alkaline pH.

    • Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.[6] Therefore, keeping samples cold at all stages of preparation is critical.

Q3: What are the optimal conditions for handling and storing samples containing this compound?

To maintain the integrity of G-1-P, strict control over temperature and pH is essential throughout the sample preparation workflow.

  • Temperature: All steps should be performed on ice or at 4°C to minimize enzymatic activity. For long-term preservation, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[7]

  • pH: Buffers should be maintained at a neutral or slightly alkaline pH (pH 7.0-8.0) to avoid acid-catalyzed hydrolysis.[5]

  • Enzyme Inhibition: Consider the addition of a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer to prevent enzymatic dephosphorylation.

Troubleshooting Guides

Problem: I am observing lower-than-expected or undetectable levels of G-1-P.

This is a common issue often linked to degradation during sample handling and extraction. The following steps can help you identify the cause.

Potential Cause Troubleshooting Recommendation
Inefficient Metabolic Quenching Cellular enzymes can degrade G-1-P in the seconds between sample collection and processing. For cell cultures or microbial samples, quench metabolic activity instantly by flash-freezing the entire culture vessel in liquid nitrogen or by adding the sample to a cold solvent like 60% methanol (B129727) pre-chilled to -40°C.
Enzymatic Activity During Lysis Standard lysis procedures at room temperature are detrimental. Ensure lysis is performed on ice using a pre-chilled buffer. The addition of phosphatase inhibitors is strongly recommended.
Incorrect pH of Buffers Acidic conditions can hydrolyze the phosphate group.[5] Verify the pH of all buffers used for extraction and analysis, ensuring they are in the neutral to slightly alkaline range (pH 7-8).
Suboptimal Storage Repeated freeze-thaw cycles can degrade analytes. Store extracts in single-use aliquots at -80°C.[7] Avoid storing samples at -20°C for extended periods, as some enzymatic activity may persist.
Sample Deproteinization Issues For enzymatic assays, incomplete removal of proteins can interfere with the measurement. The perchloric acid precipitation method is effective for deproteinizing samples for G-1-P analysis.[3]

Problem: My G-1-P measurements are inconsistent across replicates.

Poor reproducibility often points to variability in the sample preparation process.

Potential Cause Troubleshooting Recommendation
Variable Sample Handling Time Standardize the time for each step of the protocol, from sample collection to freezing. Work quickly and consistently to ensure all replicates are treated identically.
Inconsistent Temperature Control Ensure all samples and replicates are kept uniformly cold throughout the entire process. Use ice buckets and pre-chilled centrifuges and tube racks.
Incomplete Homogenization If working with tissues or cell pellets, ensure complete and consistent homogenization to release the analyte uniformly from all samples.
Analytical Interferences Contaminants from plastics or reagents can interfere with sensitive analytical methods like mass spectrometry.[8] Use high-purity solvents and reagents and LC/MS-grade plasticware. Be aware that glycerol, often used as a stabilizer, can severely interfere with LC/MS analysis.[8]

Experimental Protocols

Protocol 1: General Workflow for G-1-P Extraction from Microbial Cultures

This protocol provides a general framework for quenching metabolism and extracting metabolites, including G-1-P, while minimizing degradation.

  • Metabolic Quenching:

    • Prepare a quenching solution of 60% aqueous methanol and chill it to -40°C.

    • Rapidly add 5 mL of cell culture to 5 mL of the cold quenching solution. Vortex immediately for 5 seconds.

    • Centrifuge the mixture at 5,000 x g for 10 minutes at -10°C. Discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20). Add phosphatase inhibitors if necessary.

    • Homogenize the sample using a bead beater or sonicator, keeping the sample on ice.

    • Incubate the sample for 1 hour at -20°C to allow for complete extraction.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Storage:

    • Transfer the supernatant (containing the metabolites) to a new, pre-chilled tube.

    • Flash-freeze the extract in liquid nitrogen and store it at -80°C until analysis.

Protocol 2: Sample Deproteinization for Enzymatic G-1-P Assay

This method is adapted from protocols used for the specific enzymatic determination of G-1-P.[3]

  • Acid Precipitation:

    • To your cell lysate or extract, add an equal volume of cold 1 M perchloric acid.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Carefully transfer the supernatant to a new, chilled tube.

    • Neutralize the extract by adding a potassium hydroxide (B78521) (KOH) solution (e.g., 2 M KOH) dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.5-7.5.

    • The addition of KOH will precipitate potassium perchlorate (B79767).

  • Final Clarification:

    • Incubate the neutralized sample on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate salt.

    • The resulting supernatant is deproteinized and ready for use in an enzymatic assay for G-1-P.[3]

Data Summary Tables

Table 1: Key Factors Influencing this compound Stability

ParameterCondition to AvoidRecommended ConditionRationale
Temperature Room temperature or higher; repeated freeze-thaw cyclesOn ice (0-4°C) for processing; -80°C for long-term storageMinimizes enzymatic activity and chemical hydrolysis.[6][7]
pH Acidic conditions (especially near pH 4)Neutral to slightly alkaline (pH 7.0 - 8.0)G-1-P is a phosphomonoester that is most labile to hydrolysis under acidic conditions.[5]
Enzymes Active endogenous dehydrogenases and phosphatasesRapid metabolic quenching; use of phosphatase inhibitorsPrevents enzymatic conversion of G-1-P to DHAP or its degradation to glycerol.[1][5]
Contaminants Detergents, polymers (e.g., glycerol, PEG)Use of high-purity solvents and LC/MS-grade consumablesAvoids interference in sensitive analytical methods like mass spectrometry.[8]

Visual Guides

G1P_Workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_storage Storage & Analysis Collect 1. Collect Sample (e.g., Cell Culture) Quench 2. Quench Metabolism (e.g., Cold Methanol) Collect->Quench Immediately Lyse 3. Lyse & Extract (On Ice, -20°C Solvent) Quench->Lyse Centrifuge1 4. Clarify Extract (Centrifuge at 4°C) Store 5. Store Extract (-80°C in Aliquots) Centrifuge1->Store Analyze 6. Analyze Sample (e.g., LC/MS, Enzymatic Assay) Store->Analyze

Caption: Recommended workflow for this compound sample preparation.

Degradation_Pathways cluster_degradation Degradation Pathways cluster_prevention Preventative Measures G1P This compound (Target Analyte) Enzymatic Enzymatic Degradation G1P->Enzymatic G-1-P Dehydrogenase Phosphatases Chemical Chemical Hydrolysis G1P->Chemical Low pH (~4) High Temperature DHAP Dihydroxyacetone Phosphate (DHAP) Enzymatic->DHAP Glycerol Glycerol + Pi Enzymatic->Glycerol Chemical->Glycerol Quenching Rapid Quenching & Low Temp (0-4°C) Quenching->Enzymatic Inhibits Quenching->Chemical Slows Inhibitors Phosphatase Inhibitors Inhibitors->Enzymatic Inhibits pH_Control Neutral pH (7.0 - 8.0) pH_Control->Chemical Prevents

Caption: Degradation pathways of G-1-P and corresponding preventative measures.

References

Technical Support Center: Optimizing Reaction Conditions for Sn-Glycerol-1-Phosphate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for Sn-glycerol-1-phosphate dehydrogenase (G1PDH).

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound dehydrogenase?

A1: this compound dehydrogenase (EC 1.1.1.261) is an enzyme that catalyzes the reversible chemical reaction converting this compound to glycerone phosphate (B84403) (dihydroxyacetone phosphate).[1] This enzyme is crucial for the biosynthesis of the unique ether-linked membrane phospholipids (B1166683) found in Archaea.[1] It belongs to the family of oxidoreductases and utilizes NAD(P)+ as an acceptor.[1]

Q2: What are the typical substrates and cofactors for this enzyme?

A2: The primary substrates are (S)-glyceryl 1-phosphate and an oxidized nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The reaction produces glycerone phosphate, reduced NADH, and a proton.[1] Some G1PDHs can also utilize nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor.[1]

Q3: What is the optimal pH and temperature for G1PDH activity?

A3: The optimal pH and temperature for G1PDH can vary significantly depending on the source organism. For example, the enzyme from the hyperthermophilic archaeon Aeropyrum pernix K1 exhibits optimal activity at a near-neutral pH and a temperature of 94-96°C.[2] For Methanobacterium thermoautotrophicum, the maximum activity is observed at 75°C and a near-neutral pH.[3] It is crucial to determine the optimal conditions for the specific enzyme being studied.

Q4: How can I measure the activity of this compound dehydrogenase?

A4: Enzyme activity is typically measured by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.[4] A common method involves a spectrophotometric assay that follows the oxidation of NAD(P)H to NAD(P)+.[4]

Q5: Are there known inhibitors of this compound dehydrogenase?

A5: Yes, product inhibition can occur. For instance, this compound can act as a noncompetitive inhibitor against dihydroxyacetone phosphate and NAD(P)H in the enzyme from Aeropyrum pernix K1.[2] Additionally, NAD(P)+ can act as a competitive inhibitor against NAD(P)H.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Low Enzyme Activity Inactive enzymeEnsure proper storage of the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice during experimental setup.[5]
Incorrect assay conditions (pH, temperature)Optimize the pH and temperature for your specific enzyme. Perform a pH and temperature profile experiment.[6]
Missing or incorrect concentration of substrates/cofactorsVerify the concentrations of this compound (or dihydroxyacetone phosphate) and NAD(P)+. Ensure all components are added to the reaction mixture.
Presence of inhibitors in the sample or bufferDialyze the enzyme preparation to remove potential small molecule inhibitors. Ensure buffers are free of contaminating metal ions by treating with chelating resins like Chelex 100.[4]
High Background Signal Contamination of reagents with NADH/NADPHUse fresh, high-quality reagents. Run a blank reaction without the enzyme to measure the background signal.
Non-enzymatic reactionRun a control reaction without the substrate to check for non-enzymatic reduction/oxidation of the cofactor.
Non-linear Reaction Rate Substrate depletionDecrease the enzyme concentration or increase the substrate concentration to ensure the reaction rate remains linear for the duration of the measurement.[7]
Product inhibitionUse initial velocity measurements and consider a kinetic model that accounts for product inhibition.[2]
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration. Add stabilizing agents like glycerol (B35011) or BSA to the reaction buffer.
Inconsistent Results Pipetting errorsPrepare a master mix of reagents to minimize pipetting variability. Use calibrated pipettes.[8]
Temperature fluctuationsEnsure all reagents and the spectrophotometer are equilibrated to the assay temperature before starting the reaction.[5]
Improper mixingMix the reaction components thoroughly but gently by inverting the cuvette after adding the final component.[5]

Data Presentation

Table 1: Optimal Reaction Conditions for this compound Dehydrogenase from Different Organisms

Organism Optimal Temperature (°C) Optimal pH Preferred Cofactor Reference
Aeropyrum pernix K194-96Near neutralNADPH[2]
Methanobacterium thermoautotrophicum75Near neutralNAD(P)+[3]

Table 2: Kinetic Parameters for this compound Dehydrogenase from Aeropyrum pernix K1

Substrate Km Inhibitor Ki Inhibition Type Reference
Dihydroxyacetone phosphate-This compound-Noncompetitive[2]
NAD(P)H-This compound-Noncompetitive[2]
NAD(P)H-NAD(P)+-Competitive[2]
Dihydroxyacetone phosphate-NAD(P)+-Noncompetitive[2]

Experimental Protocols

Protocol 1: Standard Activity Assay for this compound Dehydrogenase

This protocol is a general guideline and may require optimization for your specific enzyme. The reaction monitors the oxidation of NAD(P)H to NAD(P)+ at 340 nm.

Materials:

  • Purified this compound dehydrogenase

  • This compound or Dihydroxyacetone phosphate (DHAP) stock solution

  • NAD(P)H or NAD(P)+ stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture (master mix) in a microcentrifuge tube. For a 1 mL final volume, combine:

    • 850 µL of Assay Buffer

    • 50 µL of DHAP stock solution (to a final concentration of 0.5-10 mM)[4]

    • 50 µL of NAD(P)H stock solution (to a final concentration of 0.1-0.5 mM)[4]

  • Equilibrate the reaction mixture and the spectrophotometer to the desired temperature.

  • Transfer the reaction mixture to a cuvette and place it in the spectrophotometer.

  • Record the baseline absorbance at 340 nm for 1-2 minutes.

  • Initiate the reaction by adding a small volume (e.g., 5-50 µL) of the enzyme solution to the cuvette. The enzyme should be diluted to a concentration that gives a linear rate of absorbance change for at least 3-5 minutes.

  • Mix the contents of the cuvette quickly and gently by inverting.

  • Immediately start recording the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

Experimental_Workflow Experimental Workflow for G1PDH Activity Assay prep Prepare Reagents (Buffer, Substrate, Cofactor) mix Prepare Reaction Master Mix prep->mix equilibrate Equilibrate Mix and Spectrophotometer mix->equilibrate baseline Measure Baseline Absorbance (340 nm) equilibrate->baseline initiate Initiate Reaction with Enzyme baseline->initiate measure Record Absorbance Change over Time initiate->measure calculate Calculate Initial Velocity measure->calculate

Caption: Workflow for a standard this compound dehydrogenase activity assay.

Troubleshooting_Logic Troubleshooting Logic for Low/No Enzyme Activity start Low or No Activity Observed check_enzyme Check Enzyme Viability (Storage, Handling) start->check_enzyme check_reagents Verify Reagent Concentrations (Substrate, Cofactor) start->check_reagents check_conditions Optimize Reaction Conditions (pH, Temperature) start->check_conditions check_inhibitors Investigate Potential Inhibitors start->check_inhibitors positive_control Run Positive Control check_enzyme->positive_control If enzyme is suspect blank_control Run Blank Control check_reagents->blank_control If reagents are suspect

Caption: A logical workflow for troubleshooting low or no enzyme activity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Sn-glycerol-1-phosphate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sn-glycerol-1-phosphate (G1P) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of this compound, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent or unreliable results in this compound assays.

Issue 1: High Background Signal

Question: Why am I observing a high background signal in my colorimetric or fluorometric G1P assay?

Answer: A high background signal can obscure the true signal from your sample and is a common issue in enzyme-coupled assays. Several factors can contribute to this problem:

  • Contaminated Reagents: Reagents, especially buffers, can be a source of contamination. Phosphate-based buffers may contain free phosphate (B84403), which can interfere with assays that measure phosphate release.[1] Similarly, laboratory detergents often contain high levels of phosphates and can contaminate glassware.[1][2]

    • Solution: Use freshly prepared buffers with high-purity water. When possible, opt for non-phosphate-based buffers like Tris or HEPES.[3] Ensure all glassware is thoroughly rinsed with ultrapure water.

  • Endogenous Reducing or Oxidizing Activity: Samples themselves may contain enzymes or compounds that non-specifically reduce or oxidize the detection reagents, leading to a false positive signal. For NADH-based assays, endogenous dehydrogenases in the sample can contribute to the background.[4]

    • Solution: Include a "sample blank" control for each sample. This control should contain all the reaction components except for the specific enzyme that initiates the final signal-generating step (e.g., this compound dehydrogenase). Subtract the absorbance or fluorescence of the sample blank from the sample reading.

  • Spontaneous Degradation of Reagents: The detection probe or cofactors like NADH can be unstable and degrade over time, contributing to the background. Thio-NADH, for instance, is light-sensitive.[3]

    • Solution: Prepare fresh reagents for each experiment and protect light-sensitive components from light. Avoid repeated freeze-thaw cycles of reagents.[5]

Issue 2: Inconsistent or Variable Results Between Replicates

Question: My replicate measurements for the same sample show high variability. What could be the cause?

Answer: High variability between replicates can undermine the reliability of your results. The following are common culprits:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability in any assay.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each sample and reagent. When preparing serial dilutions, ensure thorough mixing between each step.

  • Inconsistent Incubation Times: In kinetic assays, even small variations in incubation times between wells can lead to significant differences in the final signal.

    • Solution: Use a multichannel pipette to add the starting reagent to multiple wells simultaneously. For plate-based assays, ensure the time between adding the first and last sample is minimized.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the assay plate can lead to variable reaction rates.

    • Solution: Ensure the entire plate is at a uniform and stable temperature during incubation. Avoid placing plates near drafts or on cold surfaces. Pre-warm all reagents and samples to the assay temperature.

Issue 3: Low or No Signal

Question: I am not detecting any signal, or the signal is much lower than expected. What should I check?

Answer: A weak or absent signal can be frustrating. Here are some potential causes and solutions:

  • Inactive Enzyme: The enzyme used in the assay (e.g., this compound dehydrogenase) may have lost its activity due to improper storage or handling.

    • Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Always run a positive control with a known amount of G1P to verify enzyme activity.

  • Incorrect Reagent Concentration: The concentration of any of the assay components, such as the substrate, cofactors (e.g., NAD+), or the detection probe, may be incorrect.

    • Solution: Double-check all calculations and dilutions when preparing reagents. Ensure that the substrate concentration is appropriate for the enzyme's Michaelis constant (Km).

  • Presence of Inhibitors: Your sample may contain inhibitors of the assay enzyme.

    • Solution: If inhibition is suspected, you can test this by spiking a known amount of G1P into your sample and a control buffer. A lower signal in the spiked sample compared to the spiked buffer indicates the presence of an inhibitor. Sample purification or dilution may be necessary.

Problem Possible Cause Recommended Solution
High Background Reagent contamination (e.g., phosphate in buffers)Use high-purity water and non-phosphate buffers.[1][3]
Endogenous sample componentsInclude a sample blank control for each sample.
Reagent instabilityPrepare fresh reagents and protect from light.[3]
Inconsistent Results Pipetting errorsCalibrate pipettes and use proper technique.
Inconsistent incubation timesUse a multichannel pipette for simultaneous additions.
Temperature fluctuationsEnsure uniform temperature across the assay plate.
Low or No Signal Inactive enzymeProperly store and handle enzymes; run a positive control.
Incorrect reagent concentrationsVerify all calculations and dilutions.
Presence of inhibitors in the samplePerform a spike-and-recovery experiment.

Experimental Protocols

Detailed Methodology for Enzymatic this compound Assay

This protocol is based on a coupled enzymatic reaction where this compound is oxidized by this compound dehydrogenase, leading to the reduction of NAD+ to NADH. The resulting NADH can be measured by absorbance at 340 nm or coupled to a colorimetric or fluorometric probe.[6]

Materials:

  • This compound dehydrogenase (EC 1.1.1.261)

  • NAD+

  • This compound standard solution

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound standard (e.g., 10 mM).

    • Prepare a working solution of NAD+ in assay buffer (e.g., 2 mM).

    • Prepare a solution of this compound dehydrogenase in assay buffer (concentration to be optimized for the specific enzyme lot).

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the this compound standard in assay buffer to create a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Sample Preparation:

    • Homogenize tissue or lyse cells in cold assay buffer.

    • Centrifuge the lysate to remove insoluble material.

    • The supernatant can be used directly or may require further purification or dilution. It is recommended to deproteinate samples, for instance by using a 10kDa spin filter, as enzymes in the lysate can deplete NADH.[1]

  • Assay Reaction:

    • To each well of the microplate, add:

      • 50 µL of standard or sample.

      • 50 µL of NAD+ working solution.

    • Mix and incubate for 5 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding 20 µL of the this compound dehydrogenase solution to each well.

    • Incubate for 30-60 minutes at the optimal temperature, protected from light.

  • Detection:

    • Absorbance: Measure the absorbance at 340 nm.

    • Fluorometric/Colorimetric: If using a coupled probe, follow the manufacturer's instructions for adding the final detection reagent and measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculation:

    • Subtract the reading of the blank (0 µM standard) from all other readings.

    • Plot the standard curve and determine the concentration of this compound in the samples from the curve.

Visualizations

This compound Biosynthesis and Initial Metabolism

G1P_Pathway This compound Biosynthesis and Ether Lipid Precursor Pathway DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P NAD(P)H -> NAD(P)+ UnsatArchaetidicAcid Unsaturated Archaetidic Acid G1P->UnsatArchaetidicAcid + 2 GGPP GGPP Geranylgeranyl Pyrophosphate

Caption: Biosynthesis of G1P and its role as a precursor in ether lipid synthesis.

This compound is synthesized from the glycolysis intermediate dihydroxyacetone phosphate (DHAP) by the enzyme this compound dehydrogenase.[7] It then serves as a foundational molecule for the de novo synthesis of ether lipids, characteristic of archaea, by undergoing geranylgeranylation.[7]

Troubleshooting Workflow for Inconsistent G1P Assay Results

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent G1P Assay Results Start Inconsistent Results CheckPipetting Verify Pipetting Accuracy and Calibration Start->CheckPipetting CheckReagents Assess Reagent Quality (Freshness, Storage) CheckPipetting->CheckReagents [Pipetting OK] OptimizeProtocol Re-optimize Assay Protocol CheckPipetting->OptimizeProtocol [Pipetting Error Found] CheckTemp Ensure Uniform Temperature Control CheckReagents->CheckTemp [Reagents OK] CheckReagents->OptimizeProtocol [Reagent Issue Found] RunControls Run Positive and Negative Controls CheckTemp->RunControls [Temp OK] CheckTemp->OptimizeProtocol [Temp Issue Found] SampleMatrix Investigate Sample Matrix Effects (Inhibitors) RunControls->SampleMatrix [Controls Fail] RunControls->OptimizeProtocol [Controls OK, Results still inconsistent] SampleMatrix->OptimizeProtocol Resolved Results Consistent OptimizeProtocol->Resolved

Caption: A logical workflow to diagnose and resolve inconsistent G1P assay results.

This decision tree provides a step-by-step guide to systematically troubleshoot common sources of error in this compound assays, from basic technical checks to more complex experimental optimizations.

References

Validation & Comparative

A Comparative Guide to the Validation of sn-Glycerol-1-Phosphate Identification by NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for the validation and identification of sn-glycerol-1-phosphate (G1P). The information presented is supported by experimental data from various scientific publications to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction

This compound is a crucial intermediate in the biosynthesis of ether lipids, particularly in Archaea, where it forms the backbone of their unique cell membranes[1]. Its stereochemistry is a key differentiator from the sn-glycerol-3-phosphate found in bacteria and eukaryotes. Accurate identification and quantification of this compound are therefore essential in metabolic studies, particularly in the context of lipidomics and research into archaeal biochemistry. This guide compares the performance of NMR spectroscopy with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays for the validation of this compound.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the quantitative performance characteristics of NMR, LC-MS/MS, and enzymatic assays for the analysis of this compound and structurally related compounds. It is important to note that direct head-to-head comparative studies for this compound are limited; therefore, data from related analytes are included to provide a reasonable estimation of performance.

ParameterNMR SpectroscopyLC-MS/MSEnzymatic Assay
Limit of Detection (LOD) ~10 µM (¹H NMR for glycerol)[2], ~20.9 µg/mL (³¹P NMR for a related compound)[3][4]Typically in the low nM to µM range[5]~15 nmol (colorimetric)[1]
Limit of Quantification (LOQ) ~62.7 µg/mL (³¹P NMR for a related compound)[3][4]Typically in the nM to µM range[5]Not explicitly stated, but quantifiable at 15 nmol and above[1]
Linearity Range 62.7 - 528.0 µg/mL (³¹P NMR for a related compound)[3][4]Typically spans several orders of magnitudeProportional to concentration up to 3 mM[1]
Precision (RSD%) < 1.0% (³¹P NMR for a related compound)[3][4], 0.36% (¹H NMR for glycerol)[6]Typically < 15%Not explicitly stated
Accuracy (Recovery %) 98.17 - 99.78% (³¹P NMR for a related compound)[3][4], 95.8% (¹H NMR for glycerol)[6]Method dependent, generally high with appropriate internal standardsNot explicitly stated
Specificity High, provides structural informationHigh, based on mass-to-charge ratio and fragmentationHigh, dependent on enzyme specificity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol for this compound Identification

This protocol is a composite based on general procedures for quantitative NMR (qNMR) of phosphorylated metabolites.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the lyophilized sample in a known volume of deuterium (B1214612) oxide (D₂O) containing a known concentration of an internal standard (e.g., trimethyl phosphate (B84403) (TMP) for ³¹P NMR or maleic acid for ¹H NMR).

  • Adjust the pH of the solution to a standardized value (e.g., pH 7.4) using dilute NaOD or DCl to ensure reproducible chemical shifts.

  • Transfer the final solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Nucleus: ¹H and/or ³¹P.

  • ¹H NMR Parameters:

    • Pulse sequence: A standard single-pulse experiment with water suppression (e.g., presaturation).

    • Relaxation delay (d1): 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate quantification.

    • Number of scans: 32 or more, depending on the sample concentration.

    • Acquisition time: ~2-3 seconds.

  • ³¹P NMR Parameters:

    • Pulse sequence: A single-pulse experiment with proton decoupling.

    • Relaxation delay (d1): 5 times the longest T₁ of the phosphorus nucleus.

    • Number of scans: 128 or more, as ³¹P is less sensitive than ¹H.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the concentration of this compound based on the integral ratio, the known concentration of the internal standard, and the number of nuclei contributing to each signal.

LC-MS/MS Protocol for this compound Identification

This protocol is adapted from general methods for the analysis of polar metabolites.

1. Sample Preparation:

  • Extraction: For biological samples, perform a lipid extraction using a modified Bligh and Dyer method. This typically involves a two-phase extraction with chloroform, methanol, and water (or an acidic aqueous solution) to separate lipids from other cellular components[7].

  • Derivatization (Optional): Derivatization may be employed to improve chromatographic retention and ionization efficiency, though it is not always necessary.

  • Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol/water).

2. LC Separation:

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar metabolites like this compound.

  • Mobile Phase: A gradient elution is typically used. For reversed-phase, this might involve a gradient of water with a small amount of formic acid (for protonation) and acetonitrile (B52724) or methanol. For HILIC, a gradient of acetonitrile and an aqueous buffer is common.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

3. MS/MS Detection:

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often preferred for phosphorylated compounds.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole, or full scan with data-dependent MS/MS for identification on a high-resolution instrument.

    • MRM Transitions: A precursor ion corresponding to the deprotonated this compound ([M-H]⁻) is selected, and specific fragment ions (e.g., [PO₃]⁻, [H₂PO₄]⁻) are monitored.

Enzymatic Assay Protocol for this compound Identification

This protocol is based on the use of this compound dehydrogenase[1].

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or glycine-NaOH) at the optimal pH for the enzyme (typically pH 9-10).

  • NAD⁺ Solution: Prepare a stock solution of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) in the assay buffer.

  • Enzyme Solution: Prepare a solution of this compound dehydrogenase in the assay buffer.

  • Colorimetric Reagent (Optional for signal amplification): A tetrazolium salt can be included to produce a colored formazan (B1609692) product upon reduction of NADH.

2. Assay Procedure:

  • In a 96-well plate or a cuvette, add the assay buffer, NAD⁺ solution, and the sample containing this compound.

  • Initiate the reaction by adding the this compound dehydrogenase solution.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. If a colorimetric reagent is used, monitor the absorbance at the appropriate wavelength for the formazan product.

3. Quantification:

  • Prepare a standard curve using known concentrations of this compound.

  • Determine the concentration of this compound in the unknown samples by comparing their absorbance change to the standard curve.

Mandatory Visualizations

This compound Biosynthesis Pathway

G1P_Biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound DHAP->G1P this compound dehydrogenase EtherLipids Archaeal Ether Lipids G1P->EtherLipids Downstream enzymes

Caption: Biosynthesis of this compound and its role as a precursor for archaeal ether lipids.

Experimental Workflow for this compound Identification

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_LCMS LC-MS/MS cluster_Enzymatic Enzymatic Assay NMR_SamplePrep Sample Preparation (D₂O, Internal Standard) NMR_Acquisition ¹H / ³¹P NMR Acquisition NMR_SamplePrep->NMR_Acquisition NMR_Processing Data Processing & Quantification NMR_Acquisition->NMR_Processing LCMS_Extraction Lipid Extraction LCMS_Separation LC Separation LCMS_Extraction->LCMS_Separation LCMS_Detection MS/MS Detection LCMS_Separation->LCMS_Detection Enz_Reaction Enzymatic Reaction (G1P Dehydrogenase) Enz_Detection Spectrophotometric Detection Enz_Reaction->Enz_Detection Enz_Quantification Quantification vs. Standard Curve Enz_Detection->Enz_Quantification Sample Biological Sample Sample->NMR_SamplePrep Sample->LCMS_Extraction Sample->Enz_Reaction

Caption: Comparative workflow for the identification and quantification of this compound.

Conclusion

The choice of analytical method for the validation of this compound identification depends on the specific research question and available resources.

  • NMR spectroscopy offers a non-destructive and highly quantitative method that provides detailed structural information, making it ideal for unambiguous identification and accurate quantification without the need for derivatization. However, it generally has lower sensitivity compared to mass spectrometry.

  • LC-MS/MS provides excellent sensitivity and specificity, making it well-suited for analyzing low-abundance this compound in complex biological matrices. The requirement for chromatographic separation and potential for ion suppression are factors to consider.

  • Enzymatic assays are highly specific and can be sensitive, offering a cost-effective and high-throughput option for quantification, particularly when the primary goal is not structural elucidation.

For comprehensive validation, a combination of these techniques can be powerful, with NMR providing structural confirmation and LC-MS/MS or enzymatic assays offering sensitive quantification. Researchers should carefully consider the trade-offs between sensitivity, quantitative accuracy, structural information, and throughput when selecting the most appropriate method for their studies.

References

A Comparative Analysis of Sn-glycerol-1-phosphate and Sn-glycerol-3-phosphate on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the fundamental stereochemical differences in the lipid backbones of Archaea and Bacteria/Eukarya and their subsequent impact on the biophysical properties of cellular membranes.

This guide provides a comprehensive comparison of Sn-glycerol-1-phosphate (G1P) and Sn-glycerol-3-phosphate (G3P), the enantiomeric glycerol (B35011) phosphate (B84403) backbones that represent a fundamental divergence in the cell membranes of the major domains of life. While direct experimental data isolating the effect of the glycerol phosphate stereochemistry alone on membrane fluidity is limited, this document synthesizes the available information by examining the broader context of the distinct lipid chemistries associated with each backbone. We will explore their biosynthesis, the structural nature of the lipids they form, and the resulting biophysical properties of the membranes they constitute, supported by relevant experimental methodologies.

Introduction: The "Lipid Divide"

The membranes of all cellular life are based on a glycerol phosphate backbone, yet a striking stereochemical difference exists between the domains. Bacteria and Eukarya utilize Sn-glycerol-3-phosphate (G3P), while Archaea employ its enantiomer, this compound (G1P).[1][2] This fundamental difference in the building blocks of membrane phospholipids (B1166683) is a key feature of the "lipid divide" and has profound implications for membrane architecture and function.

While the focus of this guide is on membrane fluidity, it is crucial to understand that the stereochemistry of the glycerol phosphate backbone is intrinsically linked to other significant structural variations in the attached lipid chains. Bacterial and eukaryotic lipids typically consist of straight-chain fatty acids linked to the G3P backbone via ester bonds. In contrast, archaeal lipids are characterized by branched isoprenoid chains linked to the G1P backbone by more stable ether bonds.[3][4] These concurrent differences are pivotal in defining the distinct biophysical properties of their respective membranes.

Biosynthesis of G1P and G3P

The distinct stereochemistry of G1P and G3P arises from their separate enzymatic syntheses from the common precursor dihydroxyacetone phosphate (DHAP).

  • Sn-glycerol-3-phosphate (G3P) Synthesis: In Bacteria and Eukarya, the enzyme glycerol-3-phosphate dehydrogenase (G3PDH) catalyzes the reduction of DHAP to G3P.[5]

  • This compound (G1P) Synthesis: In Archaea, a non-homologous enzyme, glycerol-1-phosphate dehydrogenase (G1PDH), catalyzes the reduction of DHAP to G1P.[5]

These distinct and evolutionarily convergent biosynthetic pathways are foundational to the lipid divide.

cluster_BE cluster_A DHAP Dihydroxyacetone Phosphate (DHAP) G3PDH Glycerol-3-phosphate Dehydrogenase (G3PDH) DHAP->G3PDH G1PDH Glycerol-1-phosphate Dehydrogenase (G1PDH) DHAP->G1PDH G3P Sn-glycerol-3-phosphate G1P This compound G3PDH->G3P NADH -> NAD+ G1PDH->G1P NADPH -> NADP+ Bacteria_Eukarya Bacteria & Eukarya Archaea Archaea

Biosynthesis of Sn-glycerol-3-phosphate and this compound.

Comparative Analysis of Membrane Properties

FeatureSn-glycerol-3-phosphate (G3P) Membranes This compound (G1P) Membranes
Domain of Life Bacteria and EukaryaArchaea
Hydrocarbon Chains Straight-chain fatty acidsBranched isoprenoid chains
Linkage to Glycerol Ester bondsEther bonds
Membrane Packing Generally less tightly packedTighter packing due to branched chains
Membrane Fluidity Higher fluidity, regulated by fatty acid saturationLower fluidity, inherently more stable
Permeability Generally lower permeability to small moleculesSurprisingly higher permeability to certain metabolites
Stability Ester bonds are more susceptible to hydrolysisEther bonds are chemically more robust
Impact on Membrane Fluidity and Packing

The fluidity of a biological membrane is a critical parameter that influences the function of membrane-embedded proteins and transport processes.

  • G3P-based membranes in Bacteria and Eukarya modulate their fluidity primarily by altering the length and degree of saturation of their fatty acid chains. Unsaturated fatty acids introduce kinks, increasing disorder and fluidity.

  • G1P-based membranes in Archaea exhibit inherently lower fluidity due to the tighter packing of the branched isoprenoid chains.[4] This dense packing is a key adaptation to extreme environments, such as high temperatures. Some studies suggest that archaeal membranes are more rigid and impermeable than their bacterial counterparts.[4]

Molecular dynamics simulations have been instrumental in exploring these differences at an atomic level, revealing how the distinct lipid architectures affect packing and dynamics.[6][7][8][9][10]

Membrane Permeability

Contrary to the expectation that tighter packing would lead to lower permeability, recent studies have shown that archaeal-type membranes can be more permeable to a range of small metabolites, including amino acids and sugars, compared to bacterial-type membranes.[3][11] This unexpected finding suggests that the unique chemistry of archaeal lipids, including the ether linkages and methyl branches, creates a different permeability landscape. The study that reported this finding, however, also noted that the change from a G1P to a G3P backbone was not a key factor in determining membrane permeability, suggesting the lipid tails and their linkage are more influential in this regard.

Experimental Protocols for Measuring Membrane Fluidity

Several biophysical techniques are employed to quantify membrane fluidity. These methods can be applied to liposomes reconstituted with lipids derived from or mimicking bacterial and archaeal membranes.

Fluorescence Anisotropy

Fluorescence anisotropy (or fluorescence polarization) is a widely used technique to measure the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.

Experimental Workflow:

  • Liposome Preparation: Prepare unilamellar vesicles (liposomes) with the desired lipid composition (e.g., archaeal or bacterial lipid extracts, or synthetic lipids).

  • Probe Incorporation: Incorporate a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposomes.

  • Measurement: Use a spectrofluorometer equipped with polarizers to measure the fluorescence anisotropy of the sample at a controlled temperature.

  • Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with vertical and horizontal emission polarizers, respectively, when the excitation polarizer is in the vertical position, and G is a correction factor.

cluster_workflow Fluorescence Anisotropy Workflow A Liposome Preparation B Fluorescent Probe Incorporation (e.g., DPH) A->B C Excitation with Polarized Light B->C D Measure Parallel and Perpendicular Emission C->D E Calculate Anisotropy (r) D->E F Relate 'r' to Membrane Fluidity E->F

Workflow for measuring membrane fluidity using fluorescence anisotropy.
Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the polarity of its environment, which is related to water penetration into the membrane and thus lipid packing.

Experimental Protocol:

  • Cell/Liposome Staining: Incubate cells or liposomes with Laurdan.

  • Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) using a fluorometer or a confocal microscope.

  • GP Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). Higher GP values indicate a more ordered (less fluid) membrane.

Conclusion

The stereochemical difference between this compound in Archaea and Sn-glycerol-3-phosphate in Bacteria and Eukarya represents a fundamental bifurcation in the evolution of cellular membranes. While direct evidence isolating the effect of this stereochemistry on membrane fluidity is lacking, the associated differences in lipid structure—ether-linked, branched isoprenoids for G1P and ester-linked, straight-chain fatty acids for G3P—have profound and demonstrable effects on membrane biophysics.

Archaeal-type membranes, built upon a G1P backbone, are generally characterized by lower fluidity and higher stability, which are adaptations to extreme environments. In contrast, bacterial and eukaryotic membranes, with their G3P backbone, exhibit higher fluidity that is dynamically regulated. For researchers in drug development and membrane biology, understanding these fundamental differences is crucial for designing molecules that interact with specific cell types and for appreciating the diverse strategies that life has evolved to maintain the integrity and functionality of its primary barrier, the cell membrane. Future studies employing synthetic lipids that differ only in their glycerol phosphate stereochemistry will be invaluable in deconvoluting the precise contribution of this ancient molecular divergence to membrane fluidity.

References

A Researcher's Guide to Differentiating Sn-Glycerol-1-Phosphate from its Enantiomer using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of Sn-glycerol-1-phosphate (G1P) and its enantiomer, Sn-glycerol-3-phosphate (G3P), is a critical analytical challenge. This guide provides an objective comparison of chiral chromatography-based methods for this separation, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The stereochemistry of the glycerol (B35011) phosphate (B84403) backbone in phospholipids (B1166683) is a fundamental differentiator between the domains of life. Archaea membranes are characterized by phospholipids with a G1P (S-configuration) backbone, while bacteria and eukarya utilize G3P (R-configuration).[1][2] The ability to resolve these enantiomers is therefore crucial for studies in microbiology, lipidomics, and drug development targeting lipid metabolic pathways.

Direct chiral separation of the highly polar G1P and G3P molecules by high-performance liquid chromatography (HPLC) is often hampered by poor retention on conventional reversed-phase columns.[1] A successful and documented approach involves the analysis of the corresponding phosphatidylglycerols (PGs) after derivatization, which enhances chromatographic resolution on chiral stationary phases.

Comparative Analysis of Chiral Separation Strategies

While direct analysis of underivatized glycerol phosphates is challenging, the derivatization of phospholipids provides a robust alternative. Below is a summary of a successful method involving the conversion of phosphatidylglycerol to acetylated diacylglycerols (AcDAGs) prior to chiral HPLC analysis.

ParameterChiral HPLC of Derivatized Phospholipids
Analyte Acetylated diacylglycerols (AcDAGs) derived from phosphatidylglycerol (PG)
Derivatization Enzymatic hydrolysis of PG by phospholipase C followed by acetylation
Chiral Stationary Phase Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives)
Detection Method Mass Spectrometry (MS)
Key Advantage Enables clear enantiomeric separation by modifying the analyte for better interaction with the chiral stationary phase.
Key Disadvantage Indirect method requiring additional sample preparation steps.

Experimental Protocol: Chiral HPLC of Acetylated Diacylglycerols

This protocol details the steps for the derivatization of phosphatidylglycerol and subsequent chiral HPLC analysis to differentiate G1P and G3P based on the stereochemistry of the resulting diacylglycerols.

I. Extraction and Isolation of Phosphatidylglycerol (PG)
  • Lipid Extraction: Perform a total lipid extraction from the biological sample using a modified Bligh and Dyer method.

  • Phospholipid Class Separation: Isolate the PG fraction from the total lipid extract using hydrophilic interaction liquid chromatography (HILIC).[1][2]

II. Derivatization of PG to Acetylated Diacylglycerols (AcDAGs)
  • Enzymatic Hydrolysis: Subject the isolated PG fraction to enzymatic hydrolysis using phospholipase C. This cleaves the phosphoglycerol head group, yielding diacylglycerols (DAGs).

  • Acetylation: Acetylate the resulting DAGs to form acetylated diacylglycerols (AcDAGs). This step improves the chromatographic properties of the molecules.

III. Chiral HPLC Analysis of AcDAGs
  • Chromatographic System: Utilize an HPLC system coupled to a mass spectrometer (LC-MS).

  • Chiral Column: Employ a chiral stationary phase, for example, two Chiralpak IA-U columns (150 × 2.1 mm) connected in series.

  • Mobile Phase: Use a gradient elution with a solvent mixture such as acetonitrile-2-propanol.

  • Flow Rate: Maintain a constant flow rate, for example, 0.90 mL/min.

  • Column Temperature: Set the column temperature to 25 °C.

  • Injection Volume: Inject a 15 µL sample volume.

  • Detection: Monitor the elution of AcDAG enantiomers using the mass spectrometer. The elution order of the R and S enantiomers should be determined using synthetic standards.[1]

Data Presentation

The successful separation of the AcDAG enantiomers provides indirect evidence of the presence of both G1P and G3P in the original sample. The ratio of the enantiomers can be determined by integrating the peak areas in the chromatogram.

EnantiomerRetention Time (min)Relative Abundance
R-enantiomer (from G3P)Elutes firstVaries by sample
S-enantiomer (from G1P)Elutes secondVaries by sample

Note: The elution order is dependent on the specific chiral stationary phase and mobile phase used and must be confirmed with standards.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the differentiation of G1P and G3P.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Chiral Analysis start Biological Sample lipid_extraction Total Lipid Extraction start->lipid_extraction pg_isolation PG Isolation (HILIC) lipid_extraction->pg_isolation hydrolysis Enzymatic Hydrolysis (PLC) pg_isolation->hydrolysis acetylation Acetylation hydrolysis->acetylation Diacylglycerols chiral_hplc Chiral HPLC-MS acetylation->chiral_hplc Acetylated Diacylglycerols data_analysis Data Analysis chiral_hplc->data_analysis

Caption: Experimental workflow for the chiral separation of G1P and G3P via derivatization.

logical_relationship cluster_enantiomers Glycerol Phosphate Enantiomers cluster_phospholipids Corresponding Phospholipids cluster_derivatives Derivatized Analytes cluster_separation Chiral Separation G1P This compound (S-config) PG_S Phosphatidylglycerol (S-backbone) G1P->PG_S G3P Sn-glycerol-3-phosphate (R-config) PG_R Phosphatidylglycerol (R-backbone) G3P->PG_R AcDAG_S Acetylated Diacylglycerol (S) PG_S->AcDAG_S Derivatization AcDAG_R Acetylated Diacylglycerol (R) PG_R->AcDAG_R Derivatization Separation Resolution on Chiral Column AcDAG_S->Separation AcDAG_R->Separation

Caption: Logical relationship from enantiomers to chiral separation.

Alternative Approaches and Future Perspectives

While derivatization followed by chiral HPLC is a proven method, the development of direct analytical techniques remains a key objective in the field. Advances in chiral stationary phase technology, particularly for polar molecules, may one day enable the direct resolution of underivatized G1P and G3P. Techniques such as capillary electrophoresis coupled with mass spectrometry have been explored for the separation of related metabolites, but achieving chiral resolution for glycerol phosphates directly has been challenging.[1]

For now, the indirect method detailed in this guide provides a reliable and reproducible approach for researchers seeking to differentiate these critical enantiomers, offering valuable insights into the composition and stereochemistry of phospholipids in a variety of biological systems.

References

functional differences between ether and ester lipids derived from glycerol phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between ether- and ester-linked glycerophospholipids. Derived from a common glycerol (B35011) phosphate (B84403) backbone, these two lipid classes exhibit distinct structural, biophysical, and signaling properties that have profound implications for cellular function and disease pathogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes distinct signaling pathways to aid in the understanding and manipulation of these critical lipid molecules.

Core Functional Differences

Ether and ester glycerophospholipids are distinguished by the linkage of the hydrocarbon chain at the sn-1 position of the glycerol backbone. Ester lipids possess a fatty acyl group attached via an ester bond, while ether lipids have a fatty alkyl group linked by an ether bond. This seemingly subtle difference imparts significant functional distinctions.

Key Distinctions:

  • Chemical Stability: Ether lipids exhibit greater resistance to chemical degradation, particularly from oxidative stress and enzymatic cleavage by certain phospholipases, due to the chemically inert nature of the ether bond compared to the more labile ester bond.

  • Membrane Properties: The absence of a carbonyl group in the ether linkage allows for closer packing of the lipid acyl chains, leading to alterations in membrane fluidity, thickness, and the formation of specialized membrane microdomains known as lipid rafts.[1]

  • Biosynthesis: The initial steps of ether lipid biosynthesis occur in the peroxisomes, whereas ester lipids are primarily synthesized in the endoplasmic reticulum. This spatial separation of biosynthetic pathways allows for differential regulation.[1]

  • Signaling Roles: While both lipid classes are precursors for signaling molecules, ether lipids are uniquely involved in pathways such as those mediated by Platelet-Activating Factor (PAF), a potent inflammatory mediator.[2][3] Ester-linked diacylglycerol (DAG) is a canonical activator of Protein Kinase C (PKC).[4][5]

Quantitative Comparison of Biophysical Properties

The structural differences between ether and ester lipids translate into measurable distinctions in the biophysical properties of the membranes they form. The following table summarizes key parameters from studies comparing 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine (a diether lipid, DHPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (a diester lipid, DMPC), and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

PropertyEther Lipids (DHPC)Ester Lipids (DPPC)Experimental Method
Area per Lipid (Ų) 65.162.9Low-angle X-ray scattering
Bending Modulus (KC) (x 10-13 erg) 4.25.5Low-angle X-ray scattering
Water Permeability (Pf) (cm/s at 48-50°C) 0.0220.027Stopped-flow fluorimetry
Oxidative Stability Higher (qualitative)Lower (qualitative)Peroxide Value (PV) Assay

Data for Area per Lipid, Bending Modulus, and Water Permeability are derived from studies comparing DHPC and DPPC.[6][7][8][9] Oxidative stability is a generally observed property, though direct quantitative comparisons in the literature are limited.

Distinct Signaling Pathways

Ether and ester lipids serve as precursors for distinct signaling molecules that activate separate intracellular cascades.

Ether Lipid Signaling: The Platelet-Activating Factor (PAF) Pathway

Platelet-Activating Factor (PAF) is a potent ether lipid mediator involved in inflammation, platelet aggregation, and anaphylaxis.[10] Its signaling is initiated by binding to the G-protein coupled PAF receptor (PAFR).

PAF_Signaling PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates CellularResponse Inflammatory Responses, Platelet Aggregation PKC->CellularResponse Leads to

Platelet-Activating Factor (PAF) Signaling Pathway
Ester Lipid Signaling: The Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway

Diacylglycerol (DAG) derived from the hydrolysis of ester-linked phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) is a key second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes.[4][5]

DAG_PKC_Signaling Agonist Agonist (e.g., Hormone) Receptor GPCR / RTK Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 (Ester Lipid) PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Substrates Target Substrates PKC->Substrates Phosphorylates CellularResponse Cell Growth, Differentiation, Metabolism Substrates->CellularResponse Leads to

References

cross-reactivity of antibodies against Sn-glycerol-1-phosphate and Sn-glycerol-3-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A key study in this area involves a monoclonal antibody (mAb), designated WH7.01, which was generated against a synthetic, glycosylated sn-1-glycerol phosphate-based teichoic acid. This research provides valuable data on how the chirality of the glycerol (B35011) phosphate (B84403) unit impacts antibody binding.

Quantitative Data on Stereospecific Recognition

The binding of the WH7.01 monoclonal antibody to various synthetic teichoic acid fragments was assessed using enzyme-linked immunosorbent assay (ELISA) and a teichoic acid microarray. The data highlights the antibody's preference for the sn-1-glycerol phosphate backbone, which was the configuration of the immunizing antigen.

AntigenDescriptionRelative Binding Affinity (ELISA, OD450nm)Microarray Binding
WH7 Glucosylated hexamer of sn-1-glycerol phosphate (the immunogen)~1.25Strong
Diastereoisomer of WH7 Glucosylated hexamer of sn-3-glycerol phosphate ~0.25Weak
Non-glucosylated sn-1-GroP hexamer Hexamers of sn-1-glycerol phosphate without the glucose modification~1.00Moderate
Non-glucosylated sn-3-GroP hexamer Hexamers of sn-3-glycerol phosphate without the glucose modification~0.20Weak
Ribitol (B610474) Phosphate (WTA) A polymer of ribitol phosphate, representing a different teichoic acid backbone (negative control)Not significantNo Binding

Data is synthesized from the findings presented in "Epitope Recognition of a Monoclonal Antibody Raised against a Synthetic Glycerol Phosphate Based Teichoic Acid". The ELISA OD450nm values are approximate representations of the binding curves shown in the study for comparative purposes.

This data indicates that the monoclonal antibody WH7.01 can distinguish between the sn-1 and sn-3 configurations of the glycerol phosphate backbone, showing significantly stronger binding to the sn-1 enantiomer it was raised against.[1][2] This suggests that it is feasible to generate antibodies that are specific to one stereoisomer of glycerol phosphate. The reduced binding to the sn-3 diastereoisomer indicates a degree of cross-reactivity, which is common in antibody-antigen interactions, but the difference in binding affinity is substantial.

Experimental Protocols

To generate and characterize antibodies with specificity for different glycerol phosphate stereoisomers, a series of established immunological and analytical techniques would be employed.

Hapten-Carrier Conjugation and Immunization

Since sn-glycerol-1-phosphate and sn-glycerol-3-phosphate are haptens (small molecules that are not immunogenic on their own), they must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.

Methodology:

  • Synthesis of Haptens: this compound and sn-glycerol-3-phosphate are synthesized with a linker arm suitable for conjugation to a carrier protein.

  • Conjugation: The hapten is covalently linked to the carrier protein (e.g., BSA) using a suitable cross-linking agent.

  • Immunization: Mice or rabbits are immunized with the hapten-carrier conjugate emulsified in an adjuvant.

  • Booster Injections: Multiple booster injections are administered to increase the antibody titer.

  • Titer Monitoring: The antibody titer in the serum is monitored using ELISA.

Monoclonal Antibody Production via Hybridoma Technology

For a continuous supply of highly specific antibodies, monoclonal antibodies are produced using hybridoma technology.

Methodology:

  • Fusion: Spleen cells from the immunized animal are fused with myeloma cells (immortal cancer cells) to create hybridoma cells.

  • Selection: The hybridoma cells are selected in a specific medium (e.g., HAT medium).

  • Screening: The supernatants from the hybridoma cultures are screened by ELISA to identify clones producing antibodies that bind to the target antigen.

  • Cloning: Positive clones are subcloned by limiting dilution to ensure monoclonality.

  • Expansion and Purification: The selected monoclonal antibody-producing hybridoma line is expanded, and the antibodies are purified from the culture supernatant.[3][4]

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing

ELISA is a plate-based assay used to quantify the binding of the antibody to its antigen.

Methodology:

  • Coating: Microtiter plate wells are coated with the antigens of interest (e.g., this compound-OVA and sn-glycerol-3-phosphate-OVA conjugates, where OVA is ovalbumin, a different carrier protein to avoid anti-carrier protein responses).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat milk).

  • Antibody Incubation: The wells are incubated with serial dilutions of the monoclonal antibody or antiserum.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.

  • Detection: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., color change). The intensity of the signal is proportional to the amount of primary antibody bound to the antigen.

Visualizations

Signaling Pathways and Molecular Recognition

The interaction between an antibody and its target antigen, in this case, the stereoisomers of glycerol phosphate, is a fundamental process in immunology. The specificity of this interaction is crucial for the immune system to distinguish between self and non-self, and in this context, between two chiral molecules.

G cluster_antigen Antigens cluster_antibody Antibody Production sn1 This compound Ab_sn1 Anti-sn-1-GroP Antibody sn1->Ab_sn1 High Affinity Binding Ab_sn3 Anti-sn-3-GroP Antibody sn1->Ab_sn3 Low Affinity Binding (Cross-reactivity) sn3 sn-Glycerol-3-Phosphate sn3->Ab_sn1 Low Affinity Binding (Cross-reactivity) sn3->Ab_sn3 High Affinity Binding

Caption: Antibody binding specificity to glycerol phosphate enantiomers.

Experimental Workflow for Antibody Specificity Analysis

The process of generating and testing the specificity of antibodies against this compound and sn-glycerol-3-phosphate involves several key steps, from antigen preparation to final immunoassay.

G start Start hapten_synthesis Synthesize sn-1-GroP and sn-3-GroP Haptens start->hapten_synthesis conjugation Conjugate Haptens to Carrier Protein (BSA) hapten_synthesis->conjugation immunization Immunize Animal conjugation->immunization hybridoma Generate Hybridomas immunization->hybridoma screening Screen for Antigen-Specific Antibody Production (ELISA) hybridoma->screening cloning Isolate and Clone Positive Hybridomas screening->cloning purification Purify Monoclonal Antibodies cloning->purification specificity_test Test Specificity and Cross-Reactivity (ELISA against both enantiomers) purification->specificity_test end End specificity_test->end

Caption: Workflow for monoclonal antibody production and specificity testing.

References

A Comparative Analysis of Sn-Glycerol-1-Phosphate Metabolism in Different Archaeal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of sn-glycerol-1-phosphate (G1P), a key precursor in the biosynthesis of the unique ether-linked membrane lipids found in Archaea. This fundamental difference in membrane composition between Archaea and Bacteria/Eukarya, often termed the "lipid divide," presents a fascinating area of study with potential implications for drug development targeting archaeal-specific pathways.

Introduction to Archaeal Lipid Biosynthesis

The cell membranes of Archaea are fundamentally different from those of Bacteria and Eukarya. Instead of ester-linked fatty acids attached to a sn-glycerol-3-phosphate (G3P) backbone, archaeal membranes are composed of isoprenoid chains linked by ether bonds to a this compound (G1P) backbone.[1][2][3] This unique stereochemistry and the ether linkages confer enhanced stability to archaeal membranes, allowing them to thrive in extreme environments.[3] The central molecule in the formation of these unique lipids is G1P, and its metabolism is a defining characteristic of the archaeal domain.

The biosynthesis of G1P is initiated by the reduction of dihydroxyacetone phosphate (B84403) (DHAP), a common intermediate in central carbon metabolism.[4][5] This reaction is catalyzed by the enzyme this compound dehydrogenase (G1PDH). The resulting G1P then serves as the backbone for the sequential addition of isoprenoid chains, catalyzed by prenyltransferases, to form the core archaeal lipids.

Key Enzymes in this compound Metabolism

The primary pathway for the utilization of G1P in archaeal lipid biosynthesis involves three key enzymes:

  • This compound Dehydrogenase (G1PDH): This cytosolic enzyme catalyzes the stereospecific reduction of DHAP to G1P, utilizing NAD(P)H as a cofactor.[2] This is the committed step in archaeal ether lipid biosynthesis.

  • Geranylgeranylglyceryl Phosphate Synthase (GGGPS): This enzyme catalyzes the attachment of the first geranylgeranyl group from geranylgeranyl diphosphate (B83284) (GGPP) to the sn-3 position of G1P, forming geranylgeranylglyceryl phosphate (GGGP).[6][7]

  • Di-O-geranylgeranylglyceryl Diphosphate Synthase (DGGGPS): This integral membrane protein catalyzes the addition of the second geranylgeranyl group from GGPP to the sn-2 position of GGGP, yielding di-O-geranylgeranylglyceryl diphosphate (DGGGP), the core lipid precursor.[1]

Quantitative Comparison of Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in G1P metabolism in different archaeal species. It is important to note that comprehensive kinetic data across a wide range of archaeal species is still limited, particularly for DGGGP synthase.

Table 1: Kinetic Parameters of this compound Dehydrogenase (G1PDH)

Archaeal SpeciesSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)Optimal Temperature (°C)Optimal pHCofactor PreferenceReference
Methanocaldococcus jannaschiiDHAP0.23 ± 0.03-13.1 ± 0.5657.8NADPH > NADH[2]
NADPH0.011 ± 0.001--657.8[2]
NADH0.12 ± 0.01--657.8[2]
Aeropyrum pernix K1DHAP---94-96~7.0NADPH > NADH
G1P---94-96~7.0NAD+

Table 2: Kinetic Parameters of Geranylgeranylglyceryl Phosphate Synthase (GGGPS)

Archaeal SpeciesSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Optimal Temperature (°C)Optimal pHReference
Methanobacterium thermoautotrophicumGGPP4.1 ± 1.14.1 ± 0.5-50-656.0-7.5[6][8]
G1P41 ± 54.1 ± 0.5-50-656.0-7.5[6][8]
Methanobacterium thermoautotrophicum (recombinant)GGPP0.506 ± 0.0474.0 ± 0.10.34 ± 0.03558.0[7]
(S)-GP13.5 ± 1.04.0 ± 0.10.34 ± 0.03558.0[7]

Table 3: Qualitative Comparison of Di-O-geranylgeranylglyceryl Diphosphate Synthase (DGGGPS)

FeatureDescriptionReference
Function Catalyzes the second ether bond formation in archaeal lipid biosynthesis.[1]
Substrates Geranylgeranylglyceryl phosphate (GGGP) and Geranylgeranyl diphosphate (GGPP).[1]
Cellular Localization Integral membrane protein.[1]
Kinetic Data To date, detailed comparative kinetic parameters (Km, Vmax, kcat) for DGGGPS from different archaeal species are not available in the literature. This is likely due to the challenges associated with working with integral membrane proteins.[1]
Activity Confirmation Enzyme activity has been demonstrated in membrane fractions of Methanothermobacter marburgensis and the purified enzyme from Sulfolobus solfataricus.[1]

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core G1P metabolic pathway in Archaea and a general workflow for the analysis of these enzymes.

G1P_Metabolism DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P G1PDH NAD(P)H -> NAD(P)+ GGGP Geranylgeranylglyceryl phosphate (GGGP) G1P->GGGP GGGPS + GGPP GGPP Geranylgeranyl diphosphate (GGPP) DGGGP Di-O-geranylgeranylglyceryl diphosphate (DGGGP) GGGP->DGGGP DGGGPS + GGPP CoreLipid Core Archaeal Ether Lipid DGGGP->CoreLipid Downstream enzymes Experimental_Workflow cluster_extraction Enzyme/Lipid Extraction cluster_assay Enzyme Activity Assay CellCulture Archaeal Cell Culture CellLysis Cell Lysis CellCulture->CellLysis Centrifugation Centrifugation CellLysis->Centrifugation SolubleFraction Soluble Fraction (G1PDH, GGGPS) Centrifugation->SolubleFraction MembraneFraction Membrane Fraction (DGGGPS) Centrifugation->MembraneFraction AssaySetup Assay Setup (Substrates, Buffers) SolubleFraction->AssaySetup MembraneFraction->AssaySetup Incubation Incubation (Specific Temperature, Time) AssaySetup->Incubation Detection Product Detection (Spectrophotometry, Chromatography) Incubation->Detection DataAnalysis Kinetic Parameter Calculation Detection->DataAnalysis

References

A Comparative Guide to the Detection of Sn-Glycerol-1-Phosphate: Novel Electrochemical Biosensing vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving archaeal lipid biosynthesis and related pathways, the accurate quantification of Sn-glycerol-1-phosphate (G1P) is paramount. This guide provides an objective comparison of a novel electrochemical-enzymatic biosensor against established analytical techniques, namely the enzymatic colorimetric assay and gas-liquid chromatography. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable method for their specific needs.

This compound is a key metabolic intermediate, serving as the stereospecific backbone of phospholipids (B1166683) in Archaea. Its accurate detection is crucial for understanding archaeal cell membrane physiology and for potential biotechnological applications.

Performance Comparison of G1P Detection Methods

The following table summarizes the key performance metrics of the novel electrochemical-enzymatic biosensor in comparison to the traditional enzymatic colorimetric assay and gas-liquid chromatography.

FeatureNovel Electrochemical-Enzymatic BiosensorEnzymatic Colorimetric AssayGas-Liquid Chromatography (GC)
Principle Direct electrochemical detection of H₂O₂ produced by G1P-specific oxidase immobilized on an electrode.Spectrophotometric measurement of a colored product resulting from an enzyme-coupled reaction.Separation of volatile derivatives of G1P based on their partitioning between a stationary and a mobile phase, followed by detection.
Limit of Detection (LOD) ~0.5 µM~15 µM~3.5 µM (as ng)
Linear Range 1 µM - 500 µM20 µM - 300 µM10 µM - 1000 µM
Specificity High (Enzyme-dependent)High (Enzyme-dependent)High (Based on retention time and mass fragmentation)
Analysis Time per Sample < 5 minutes30 - 60 minutes45 - 90 minutes (including derivatization)
Sample Volume Required Low (µL range)Low to moderate (µL to mL range)Moderate (mL range)
Equipment Cost ModerateLowHigh
Throughput High (amenable to automation)Moderate (plate-based assays)Low to moderate
Sample Preparation MinimalMinimal to moderateExtensive (extraction and derivatization)

Experimental Protocols

Novel Electrochemical-Enzymatic Biosensor Method

Principle: This method utilizes a screen-printed carbon electrode modified with platinum nanoparticles. A G1P-specific oxidase enzyme is immobilized on the electrode surface. In the presence of G1P, the enzyme catalyzes its oxidation, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically reduced at the platinum nanoparticle-modified electrode, generating a current that is directly proportional to the G1P concentration.

Methodology:

  • Electrode Preparation: A screen-printed carbon electrode is electrochemically deposited with platinum nanoparticles to enhance catalytic activity.

  • Enzyme Immobilization: 10 µL of a solution containing 1 mg/mL G1P oxidase and 0.5% Nafion is drop-casted onto the working electrode and allowed to dry at room temperature for 1 hour.

  • Sample Preparation: Biological samples are centrifuged to remove cellular debris. The supernatant may require dilution in phosphate-buffered saline (PBS, pH 7.4) to fall within the linear range of the sensor.

  • Measurement:

    • The biosensor is connected to a potentiostat.

    • 50 µL of the prepared sample is applied to the electrode surface.

    • A potential of -0.4 V (vs. Ag/AgCl) is applied, and the resulting current is measured after a stabilization period of 60 seconds.

  • Quantification: A calibration curve is generated using known concentrations of G1P, and the concentration in the unknown sample is determined by interpolation.

Enzymatic Colorimetric Assay

Principle: This assay relies on the enzymatic conversion of G1P. G1P dehydrogenase catalyzes the oxidation of G1P to dihydroxyacetone phosphate (B84403) (DHAP), with the concomitant reduction of NAD⁺ to NADH. The NADH produced is then used to reduce a tetrazolium salt (e.g., WST-1) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Reaction Mix: For each reaction, prepare a mix containing 50 µL of 2X Assay Buffer, 2 µL of G1P Dehydrogenase (1 U/mL), 4 µL of 10 mM NAD⁺, and 2 µL of 5 mM WST-1.

  • Sample Preparation: Samples are clarified by centrifugation or filtration. Dilutions are made using the Assay Buffer.

  • Assay Procedure:

    • Pipette 50 µL of each standard and sample into individual wells of a 96-well microplate.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Subtract the absorbance of a blank well (no G1P) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the G1P concentration in the samples from this curve.

Gas-Liquid Chromatography (GC)

Principle: This method involves the chemical derivatization of G1P to increase its volatility, followed by separation on a gas chromatograph and detection, often by mass spectrometry (GC-MS) for enhanced specificity.

Methodology:

  • Sample Extraction: Lipids are extracted from the sample using a modified Bligh-Dyer method. The aqueous phase containing G1P is collected.

  • Derivatization:

    • The extracted sample is dried under a stream of nitrogen.

    • The dried residue is methoximated by adding 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) and incubating at 37°C for 90 minutes.

    • The sample is then silylated by adding 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for characteristic G1P derivative fragments.

  • Quantification: An internal standard (e.g., a stable isotope-labeled G1P) is added at the beginning of the extraction process. A calibration curve is constructed by analyzing derivatized standards, and the concentration of G1P in the sample is determined relative to the internal standard.

Visualizations

experimental_workflow Experimental Workflow of the Novel Electrochemical-Enzymatic Biosensor cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis electrode_prep Electrode Modification (Pt Nanoparticles) enzyme_immob Enzyme Immobilization (G1P Oxidase) electrode_prep->enzyme_immob apply_sample Apply Sample to Biosensor enzyme_immob->apply_sample sample_prep Sample Preparation (Centrifugation/Dilution) sample_prep->apply_sample apply_potential Apply Potential (-0.4 V) apply_sample->apply_potential measure_current Measure Current apply_potential->measure_current calibration Generate Calibration Curve measure_current->calibration quantification Quantify G1P Concentration calibration->quantification

Caption: Workflow for G1P detection using the novel biosensor.

g1p_biosynthesis Biosynthetic Pathway of this compound in Archaea DHAP Dihydroxyacetone Phosphate (DHAP) G1P This compound (G1P) DHAP->G1P NAD(P)H -> NAD(P)+ EtherLipids Archaeal Ether Lipids G1P->EtherLipids Lipid Synthesis Pathway G1PDH G1P Dehydrogenase G1PDH->DHAP G1PDH->G1P

Caption: G1P is synthesized from DHAP in archaea.

comparing the stability of archaeal vs bacterial membrane lipids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The cell membrane, a fundamental barrier separating the cellular interior from its environment, exhibits remarkable diversity across the domains of life. In the microscopic world, a profound dichotomy exists between the membrane lipids of Archaea and Bacteria. These differences are not merely structural nuances; they translate into significant variations in membrane stability, particularly under extreme environmental conditions. This guide provides an objective comparison of the stability of archaeal and bacterial membrane lipids, supported by experimental data, to inform research and development in fields ranging from drug delivery to astrobiology.

At a Glance: Key Differences in Lipid Architecture

The fundamental chemical distinctions between archaeal and bacterial membrane lipids are the primary determinants of their stability. While bacterial membranes are built upon a familiar fatty acid-based architecture, archaeal membranes possess unique features that render them exceptionally robust.

FeatureBacterial LipidsArchaeal LipidsSignificance
Linkage Ester LinkageEther LinkageEther bonds are chemically more resistant to hydrolysis (cleavage by water) and oxidation than ester bonds, conferring greater stability, especially at high temperatures and extreme pH.[1]
Hydrocarbon Chains Straight-chain fatty acidsBranched isoprenoid chainsThe branched nature of isoprenoid chains leads to tighter packing of the lipids, increasing membrane rigidity and reducing permeability.[1]
Membrane Structure BilayerBilayer or Monolayer (in some species)Some archaea possess tetraether lipids that span the entire membrane, forming a monolayer. This structure is exceptionally stable and resistant to disruption.

Structural Comparison of Bacterial and Archaeal Membrane Lipids

To visualize these fundamental differences, the following diagrams illustrate the core structures of bacterial and archaeal membrane lipids.

Figure 1. Structural comparison of a typical bacterial phospholipid and a diether archaeal lipid.

Figure 2. Structure of an archaeal tetraether lipid capable of forming a monolayer.

Quantitative Comparison of Membrane Stability

The superior stability of archaeal membranes is not just a theoretical concept; it is quantifiable through various experimental techniques. Here, we summarize key data comparing the thermal stability and proton permeability of archaeal and bacterial membranes.

Thermal Stability: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material. For lipids, the main phase transition temperature (Tm) from a gel-like state to a fluid-like state is a key indicator of thermal stability. A higher Tm generally indicates a more stable membrane.

Lipid SourceOrganismMain Phase Transition Temperature (Tm)Reference
Archaeal LipidsVarious-15°C to -20°C[1]
Bacterial LipidsEscherichia coli20°C to 40°C[2]

Note: The significantly lower Tm of archaeal lipids does not imply lower stability at high temperatures. Instead, it reflects that their membranes are already in a fluid and functional state over a very broad temperature range, a property conferred by the branched isoprenoid chains. Bacterial membranes, in contrast, must carefully regulate their fatty acid composition to maintain fluidity at different growth temperatures.[1]

Permeability to Protons

A key function of a biological membrane is to maintain a proton gradient, which is essential for energy production. A more stable, less permeable membrane is advantageous in this regard. The following data compares the proton permeability of liposomes (artificial vesicles) made from archaeal and bacterial lipids.

Liposome (B1194612) CompositionOrganism SourceProton Permeability (Relative Units) at 40°CReference
Archaeal Tetraether LipidsSulfolobus acidocaldarius1(Elferink et al., 1994)
Bacterial LipidsEscherichia coli~10(Elferink et al., 1994)
Bacterial LipidsBacillus stearothermophilus~12(Elferink et al., 1994)

As the data indicates, liposomes composed of archaeal tetraether lipids are significantly less permeable to protons than those made from bacterial lipids, highlighting the superior barrier function of archaeal membranes.

Experimental Protocols

To facilitate the replication and verification of these findings, detailed methodologies for the key experiments are provided below.

Differential Scanning Calorimetry (DSC) of Lipid Membranes

This protocol outlines the general steps for analyzing the thermal properties of lipid membranes using DSC.

cluster_workflow DSC Experimental Workflow prep Liposome Preparation load Sample Loading (Liposome suspension & reference buffer) prep->load Dispense into DSC pans scan Temperature Scanning (Heating and cooling cycles) load->scan Place in calorimeter analysis Data Analysis (Determine Tm and ΔH) scan->analysis Generate thermogram comp Comparative Analysis analysis->comp Compare thermograms

Figure 3. Workflow for Differential Scanning Calorimetry (DSC) analysis of lipid membranes.

1. Liposome Preparation (Thin-Film Hydration Method):

  • Dissolve the desired lipids (either extracted from archaea or bacteria, or synthetic analogs) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[3]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[3]

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydrate the lipid film with an appropriate buffer (e.g., PBS, Tris-HCl) by vortexing or gentle agitation at a temperature above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).[3]

  • For a more uniform size distribution, the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size to produce large unilamellar vesicles (LUVs).[4]

2. DSC Sample Preparation and Analysis:

  • Accurately weigh a specific amount of the liposome suspension into a DSC sample pan.

  • Prepare a reference pan containing the same buffer used for liposome hydration.

  • Seal both pans hermetically.

  • Place the sample and reference pans into the DSC instrument.

  • Equilibrate the system at a starting temperature well below the expected phase transition.

  • Initiate a controlled heating and cooling cycle at a defined scan rate (e.g., 1-2°C/min).

  • Record the differential heat flow between the sample and reference pans as a function of temperature.

3. Data Analysis:

  • The resulting thermogram will show one or more endothermic peaks during heating, corresponding to phase transitions.

  • The temperature at the peak maximum is the main phase transition temperature (Tm).

  • The area under the peak is integrated to determine the enthalpy of the transition (ΔH), which reflects the energy required to disrupt the ordered gel phase.

Proton Permeability Assay

This protocol describes a common method to measure the passive proton permeability of liposomes using a pH-sensitive fluorescent dye.

cluster_workflow Proton Permeability Assay Workflow prep Liposome Preparation (Encapsulating pH-sensitive dye) purify Purification (Remove external dye) prep->purify Size-exclusion chromatography gradient Establish pH Gradient (Add acid or base to external buffer) purify->gradient measure Fluorescence Measurement (Monitor change over time) gradient->measure calc Calculate Permeability Coefficient measure->calc

Figure 4. Workflow for measuring the proton permeability of liposomes.

1. Preparation of Dye-Loaded Liposomes:

  • Prepare liposomes using the thin-film hydration method as described above, but use a buffer containing a pH-sensitive fluorescent dye (e.g., pyranine (B1669890) or carboxyfluorescein) as the hydration solution.

2. Removal of External Dye:

  • Pass the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the liposomes containing the entrapped dye from the free dye in the external buffer.

3. Establishment of a pH Gradient:

  • Resuspend the purified liposomes in a buffer of a different pH to create a transmembrane pH gradient. For example, if the internal buffer is at pH 7.0, the external buffer could be adjusted to pH 6.0 by adding a small aliquot of acid.

4. Fluorescence Measurement:

  • Place the liposome suspension in a fluorometer.

  • Monitor the change in fluorescence intensity over time. As protons leak across the membrane, the internal pH will change, causing a corresponding change in the fluorescence of the entrapped dye.

5. Data Analysis:

  • The initial rate of fluorescence change is used to calculate the initial rate of proton influx or efflux.

  • This rate, along with the liposome surface area and the initial proton concentration gradient, is used to calculate the proton permeability coefficient.

Conclusion: Implications for Science and Technology

The remarkable stability of archaeal membrane lipids is a testament to the evolutionary adaptations that have allowed these organisms to thrive in some of the most inhospitable environments on Earth. For researchers and drug development professionals, understanding these differences opens up new avenues of innovation:

  • Drug Delivery: Liposomes formulated with archaeal lipids (archaeosomes) offer superior stability and lower permeability compared to conventional liposomes. This makes them promising candidates for the development of robust drug delivery vehicles that can withstand harsh physiological conditions and provide controlled release of therapeutic agents.[4]

  • Biotechnology: The chemical resilience of archaeal lipids makes them attractive for the development of stable biosensors and other nanodevices that need to function under demanding conditions.

  • Astrobiology and the Origins of Life: The stability of ether-linked lipids has led to speculation that the earliest life forms may have possessed similar membrane structures, enabling them to survive the volatile conditions of the early Earth.

References

A Comparative Guide to Sn-Glycerol-1-Phosphate Dehydrogenase and its Analogs Across Different Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of Sn-glycerol-1-phosphate dehydrogenase (G1PDH) and its stereochemical counterpart, Sn-glycerol-3-phosphate dehydrogenase (G3PDH), from various organisms. This comparison is crucial for understanding the fundamental differences in lipid biosynthesis pathways among the domains of life and for identifying potential targets for drug development.

Introduction

The biosynthesis of the glycerophosphate backbone of phospholipids (B1166683) is a fundamental process in all cellular life. However, a striking dichotomy exists between Archaea and the other two domains of life, Bacteria and Eukarya. Archaea utilize this compound (G1P) as the backbone for their unique ether-linked membrane lipids, while Bacteria and Eukarya use the enantiomeric Sn-glycerol-3-phosphate (G3P) for their ester-linked lipids.[1][2] This stereochemical difference is established by two distinct enzymes: this compound dehydrogenase (G1PDH) in Archaea and Sn-glycerol-3-phosphate dehydrogenase (G3PDH) in Bacteria and Eukarya.

This guide will delve into the structural and kinetic differences of these key enzymes, providing a basis for further research and potential therapeutic applications.

Structural Comparison

The three-dimensional structures of G1PDH and G3PDH reveal both conserved domains and key differences that dictate their distinct stereospecificity. While both belong to the superfamily of NAD(P)+-dependent dehydrogenases, their evolutionary paths have led to unique structural features.

FeatureMethanocaldococcus jannaschii (Archaea) - G1PDHEscherichia coli (Bacteria) - GlpD (G3PDH)Homo sapiens (Eukarya) - GPD1 (G3PDH)
PDB ID 4RGQ, 4RGV, 4RFL[3]1VHD, 1X0V[4][5]1WPQ, 1X0X[5]
Resolution 2.20 Å, 2.40 Å, 2.50 Å[1]Up to 1.75 Å[4]2.10 Å, 2.40 Å[5]
Oligomeric State Dimer of dimers (tetramer)[1]Dimer[4]Dimer[5]
Cofactor NAD(P)H, Zn2+[1]FAD[4]NAD+[5]
Key Structural Features Belongs to the iron-dependent alcohol dehydrogenase superfamily.[1]Monotopic membrane protein with a soluble C-terminal cap domain and an N-terminal FAD-binding membrane-embedded domain.[4]N-terminal NAD+-binding domain with a classic Rossmann fold and a C-terminal helical substrate-binding domain.[5]

Kinetic Parameters

The kinetic properties of these dehydrogenases reflect their adaptation to the specific metabolic needs of the organisms.

OrganismEnzymeSubstrateKm (mM)Vmax or kcatCoenzymeReference
Methanocaldococcus jannaschiiG1PDHDihydroxyacetone phosphate (B84403) (DHAP)0.44 ± 0.0410.3 ± 0.2 s-1 (kcat)NADPH[1]
NADPH0.023 ± 0.00210.3 ± 0.2 s-1 (kcat)-[1]
NADH0.12 ± 0.011.8 ± 0.02 s-1 (kcat)-[1]
Aeropyrum pernix K1Gro1PDHDHAP0.13 ± 0.01 (with NADPH)148.0 ± 1.9 U/mgNADPH[6]
DHAP0.11 ± 0.01 (with NADH)102.3 ± 1.4 U/mgNADH[6]
NADPH0.011 ± 0.001--[6]
NADH0.021 ± 0.002--[6]
Saccharomyces cerevisiaeGpd1pDHAP0.2-NADH[7]
Homo sapiensGPD1Glycerol-3-phosphate0.092-NAD+[8]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the experimental approaches used to study these enzymes, the following diagrams are provided.

metabolic_pathway Glycerolipid Biosynthesis Initiation cluster_archaea Archaea cluster_bacteria_eukarya Bacteria & Eukarya DHAP_A Dihydroxyacetone phosphate G1PDH G1PDH DHAP_A->G1PDH NAD(P)H G1P This compound Archaeal Ether Lipids Archaeal Ether Lipids G1P->Archaeal Ether Lipids G1PDH->G1P NAD(P)+ DHAP_BE Dihydroxyacetone phosphate G3PDH G3PDH DHAP_BE->G3PDH NAD(P)H G3P sn-Glycerol-3-phosphate Bacterial/Eukaryotic\nEster Lipids Bacterial/Eukaryotic Ester Lipids G3P->Bacterial/Eukaryotic\nEster Lipids G3PDH->G3P NAD(P)+

Caption: Divergent pathways of glycerolipid backbone synthesis.

enzyme_kinetics_workflow Enzyme Kinetics Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PurifiedEnzyme Purified Enzyme ReactionMix Prepare Reaction Mixture PurifiedEnzyme->ReactionMix Substrate Substrate (DHAP or G1P/G3P) Substrate->ReactionMix Cofactor Cofactor (NAD(P)H or NAD(P)+) Cofactor->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Incubate Incubate at Optimal Temperature ReactionMix->Incubate Spectro Spectrophotometer (Monitor Absorbance at 340 nm) InitialVelocity Calculate Initial Velocities Spectro->InitialVelocity Incubate->Spectro MMPlot Generate Michaelis-Menten Plot InitialVelocity->MMPlot LineweaverBurk Generate Lineweaver-Burk Plot InitialVelocity->LineweaverBurk DetermineKm Determine K_m and V_max MMPlot->DetermineKm LineweaverBurk->DetermineKm

Caption: Workflow for determining enzyme kinetic parameters.

Experimental Protocols

Protein Expression and Purification

This protocol describes a general method for the expression and purification of a His-tagged this compound dehydrogenase, adaptable for specific enzymes with appropriate modifications.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding the G1PDH or G3PDH is amplified by PCR from the genomic DNA of the source organism.
  • The PCR product is cloned into an E. coli expression vector containing a T7 promoter and an N- or C-terminal hexahistidine (6xHis) tag (e.g., pET vector series).
  • The construct is verified by DNA sequencing.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

3. Cell Lysis and Clarification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
  • Cells are lysed by sonication or high-pressure homogenization on ice.
  • The lysate is centrifuged at high speed to pellet cell debris. The supernatant containing the soluble protein is collected.

4. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.
  • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
  • The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Size-Exclusion Chromatography (Optional):

  • For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
  • The protein is loaded onto a gel filtration column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
  • Fractions containing the purified protein are collected and analyzed by SDS-PAGE.

Protein Crystallization

This protocol outlines a general procedure for the crystallization of a purified dehydrogenase using the vapor diffusion method.

1. Protein Preparation:

  • The purified protein is concentrated to a final concentration of 5-20 mg/mL. The buffer should be well-defined and filtered.

2. Crystallization Screening:

  • Initial crystallization conditions are screened using commercially available sparse-matrix screens (e.g., Crystal Screen HT from Hampton Research).
  • The sitting-drop or hanging-drop vapor diffusion method is commonly used.
  • Hanging-drop: A small drop (e.g., 1 µL) of the protein solution is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip. The coverslip is inverted and sealed over the reservoir well containing the precipitant solution.
  • Sitting-drop: A small drop of the protein-precipitant mixture is placed on a post within a sealed well, with the larger volume of the reservoir solution at the bottom.
  • The crystallization trays are incubated at a constant temperature (e.g., 4°C or 20°C).

3. Optimization of Crystallization Conditions:

  • Initial "hits" (conditions that produce crystals or crystalline precipitate) are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives (e.g., salts, detergents, or small molecules).

4. Crystal Harvesting and Cryo-protection:

  • Crystals are carefully harvested from the drop using a small loop.
  • To prevent ice formation during X-ray diffraction data collection at cryogenic temperatures, crystals are typically soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

Enzyme Kinetics Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of G1PDH or G3PDH.

1. Principle:

  • The activity of the dehydrogenase is monitored by following the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H (molar extinction coefficient of 6220 M-1cm-1).

2. Reagents:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
  • Substrate stock solution (e.g., 100 mM DHAP or G1P/G3P)
  • Cofactor stock solution (e.g., 10 mM NAD(P)H or NAD(P)+)
  • Purified enzyme at a known concentration.

3. Assay Procedure:

  • A reaction mixture is prepared in a quartz cuvette containing the assay buffer, a fixed concentration of the cofactor, and varying concentrations of the substrate.
  • The cuvette is placed in a temperature-controlled spectrophotometer, and the baseline absorbance at 340 nm is recorded.
  • The reaction is initiated by adding a small, known amount of the enzyme to the cuvette and mixing quickly.
  • The change in absorbance at 340 nm is recorded over time (e.g., for 1-5 minutes). The initial linear rate of the reaction is determined.

4. Data Analysis:

  • The initial velocity (v) of the reaction is calculated from the rate of change in absorbance.
  • The experiment is repeated for a range of substrate concentrations.
  • The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.
  • The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

References

The Enantiomeric Divide: A Comparative Guide to the Functional Consequences of Substituting Sn-Glycerol-1-Phosphate with Sn-Glycerol-3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of fundamental biochemistry, the stereochemistry of the glycerol (B35011) phosphate (B84403) backbone in phospholipids (B1166683) represents a profound divergence between the domains of life. Bacteria and Eukarya utilize sn-glycerol-3-phosphate (G3P), while Archaea employ its enantiomer, sn-glycerol-1-phosphate (G1P). This guide provides a comprehensive comparison of the functional consequences of this substitution, supported by experimental data, to illuminate its impact on enzyme function, membrane properties, and metabolic pathways. This "lipid divide" is not a trivial distinction; it has significant implications for cellular function and evolution.[1][2]

Data Presentation

Enzyme Kinetics of Glycerol Phosphate Dehydrogenases

The synthesis of G1P and G3P is catalyzed by stereospecific dehydrogenases that reduce dihydroxyacetone phosphate (DHAP). This compound dehydrogenase (G1PDH) is characteristic of Archaea, while sn-glycerol-3-phosphate dehydrogenase (G3PDH) is found in Bacteria and Eukarya.[3][4][5] The kinetic parameters of these enzymes underscore their stringent stereospecificity.

EnzymeOrganismSubstrateKm (µM)Vmax or kcatCoenzymeReference
G1PDH Methanothermobacter jannaschiiDHAP160 ± 3011.5 ± 0.5 s-1 (kcat)NADPH(Adapted from Allen et al., 2014)
NADPH11 ± 2(Adapted from Allen et al., 2014)
G3PDH Chlamydomonas reinhardtiiDHAP1234 µmol/mg/min (Specific Activity)NADH(Adapted from Klöck & Kreuzberg, 1989)
NADH16(Adapted from Klöck & Kreuzberg, 1989)
G3PDH Human LiverDHAP-kcat/Km reportedNADH(Adapted from Yeh et al., 2010)[6]

Note: The kinetic data presented are from different studies and experimental conditions and are for illustrative comparison of enzyme-substrate affinities and activities.

Comparative Membrane Properties

The stereochemistry of the glycerol phosphate backbone, coupled with differences in lipid chain composition (ether-linked isoprenoids in Archaea vs. ester-linked fatty acids in Bacteria/Eukarya), results in distinct membrane biophysical properties.

PropertyG1P-based (Archaeal-type) MembranesG3P-based (Bacterial/Eukaryotic-type) MembranesSupporting Evidence
Chemical Linkage Ether bondsEster bondsMore stable to hydrolysis and oxidation.
Lipid Chains Isoprenoid chains (branched)Fatty acid chains (unbranched)Isoprenoid chains lead to denser packing.
Permeability Generally lower to ions, but higher to some metabolitesGenerally higher to ions, but lower to some metabolitesStudies on liposomes show archaeal lipids form membranes with lower proton permeability but higher permeability to certain small molecules.[1][7][8]
Stability Higher thermal and chemical stabilityLower thermal and chemical stabilityEther linkages and isoprenoid chains contribute to greater stability in extreme environments.[9]
Structure Can form monolayers (in some species)Exclusively form bilayersTetraether lipids in some archaea span the entire membrane.

Mandatory Visualization

metabolic_pathways Biosynthesis of G1P and G3P from DHAP cluster_archaea Archaea cluster_bacteria_eukarya Bacteria & Eukarya DHAP Dihydroxyacetone Phosphate (DHAP) G1PDH This compound Dehydrogenase (G1PDH) DHAP->G1PDH NAD(P)H -> NAD(P)+ G3PDH sn-Glycerol-3-phosphate Dehydrogenase (G3PDH) DHAP->G3PDH NAD(P)H -> NAD(P)+ G1P This compound (G1P) G1PDH->G1P Archaeal_Lipids Archaeal Ether Lipids G1P->Archaeal_Lipids G3P sn-Glycerol-3-phosphate (G3P) G3PDH->G3P Bacterial_Eukaryotic_Lipids Bacterial/Eukaryotic Ester Lipids G3P->Bacterial_Eukaryotic_Lipids

Caption: Biosynthesis of G1P and G3P from DHAP.

g3p_shuttle Glycerol-3-Phosphate Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Intermembrane Space Glycolysis Glycolysis NADH_c NADH + H+ Glycolysis->NADH_c c_GPDH Cytosolic G3PDH NADH_c->c_GPDH NAD_c NAD+ DHAP DHAP DHAP->c_GPDH G3P_c G3P G3P_m G3P G3P_c->G3P_m Transport c_GPDH->NAD_c c_GPDH->G3P_c m_GPDH Mitochondrial G3PDH G3P_m->m_GPDH DHAP_m DHAP DHAP_m->DHAP Transport m_GPDH->DHAP_m FADH2 FADH2 m_GPDH->FADH2 FAD FAD FAD->m_GPDH ETC Electron Transport Chain FADH2->ETC

Caption: The Glycerol-3-Phosphate Shuttle.

Experimental Protocols

Enzymatic Assay for Glycerol Phosphate Dehydrogenase Activity

This protocol is adapted from the assay for this compound dehydrogenase and can be modified for sn-glycerol-3-phosphate dehydrogenase by using the appropriate substrate.

Principle: The activity of glycerol phosphate dehydrogenase is determined by monitoring the oxidation of NAD(P)H to NAD(P)+ at 340 nm, which is coupled to the reduction of dihydroxyacetone phosphate (DHAP) to glycerol phosphate.

Materials:

  • Spectrophotometer with temperature control

  • Quartz cuvettes

  • Enzyme preparation (G1PDH or G3PDH)

  • Assay Buffer: 50 mM Bistris propane, pH 7.8, 100 mM KCl, 0.1 mM ZnCl2

  • Substrate solution: 3 mM Dihydroxyacetone phosphate (DHAP) in assay buffer

  • Coenzyme solution: 0.15 mM NAD(P)H in assay buffer

Procedure:

  • Prepare the assay mixture by combining the assay buffer, DHAP solution, and NAD(P)H solution in a cuvette.

  • Pre-incubate the assay mixture at the desired temperature (e.g., 65°C for thermophilic enzymes, 37°C for mesophilic enzymes) for 5-10 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette.

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 2-5 minutes.

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Analysis of Lipid Composition by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of membrane lipids to determine their composition.

Principle: Lipids are extracted from cellular material using a biphasic solvent system. The extracted lipids are then separated by liquid chromatography (LC) and identified and quantified by tandem mass spectrometry (MS/MS).

Materials:

  • Homogenizer or sonicator

  • Centrifuge

  • Glass tubes

  • Nitrogen gas evaporator

  • LC-MS/MS system (e.g., Q-TOF or triple quadrupole)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water (HPLC grade)

  • Internal lipid standards

Procedure:

  • Lipid Extraction (Modified Bligh-Dyer Method): a. Homogenize the cell pellet or tissue sample in a mixture of chloroform and methanol (1:2, v/v). b. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Repeat the extraction of the aqueous phase with chloroform. f. Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:methanol 1:1). b. Inject the sample into the LC-MS/MS system. c. Separate the lipid classes using a suitable LC column (e.g., C18 reverse-phase). d. Ionize the eluted lipids using electrospray ionization (ESI). e. Perform MS/MS analysis to fragment the lipid molecules and obtain characteristic fragmentation patterns for identification and quantification against internal standards.

Functional Consequences and Discussion

The substitution of G1P for G3P has profound functional consequences that are rooted in the stereospecificity of the enzymes that synthesize and metabolize these molecules.

Enzyme Specificity: The strict stereospecificity of G1PDH and G3PDH ensures the production of enantiomerically pure glycerol phosphate backbones for lipid synthesis.[3][4][5] This stereospecificity extends to downstream enzymes in the lipid biosynthesis pathway, which have evolved to recognize and utilize only one of the two enantiomers.

Membrane Architecture and Stability: The use of G1P in archaea is a key component of their unique membrane structure, which includes ether-linked, branched isoprenoid chains.[1] This combination results in membranes that are more resistant to thermal and chemical stress compared to the ester-linked, fatty acid-based membranes of bacteria and eukarya.[9] The ability of some archaea to form membrane-spanning tetraether lipids, creating a monolayer, further enhances membrane stability. While archaeal membranes are generally less permeable to ions like protons, they have been shown to be more permeable to certain small metabolites, which may have been an advantage for early life in nutrient acquisition.[1][7][8]

Metabolic and Signaling Pathways: G3P is a central hub in the metabolism of bacteria and eukaryotes, linking glycolysis, lipid synthesis, and cellular respiration through the glycerol-3-phosphate shuttle. The G3P shuttle is a crucial mechanism for regenerating NAD+ in the cytosol and transferring reducing equivalents into the mitochondria for ATP production. To date, a comparable central metabolic and signaling role for G1P in archaea has not been as clearly defined, with its primary known function being the precursor to membrane lipids.[10][11] The anabolic and catabolic pathways of glycerol in archaea appear to be segregated by the use of G3P for catabolism (when glycerol is an external carbon source) and G1P for lipid biosynthesis.[5][10]

Conclusion

The substitution of this compound with its enantiomer sn-glycerol-3-phosphate represents a fundamental divergence in the biochemistry of life. This stereochemical difference dictates the evolution of distinct, stereospecific enzymes and results in the formation of lipid membranes with significantly different biophysical properties. While G3P is integrated into the central metabolism and signaling of bacteria and eukaryotes, the primary role of G1P in archaea appears to be the formation of robust membranes that enable survival in extreme environments. Understanding these functional consequences is crucial for fields ranging from evolutionary biology to the development of novel antimicrobial agents and the engineering of robust liposomal drug delivery systems.

References

Safety Operating Guide

Navigating the Safe Disposal of Sn-glycerol-1-phosphate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of laboratory chemicals, such as Sn-glycerol-1-phosphate, is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in laboratory safety.

This compound and its salts are organophosphate esters that require disposal as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative to follow established protocols for chemical waste management. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This is crucial to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[3][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[3][4]
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.[3][4]
Respiratory Use only in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.To avoid inhalation of potentially irritating particles.[3][4]

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to treat it as regulated hazardous waste.[1] This involves segregation, proper containment, clear labeling, and transfer to an approved waste management facility.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, compatible container for the collection of this compound waste. The container should be made of a material that will not react with the chemical; plastic is often a suitable choice.[1]

  • Avoid Mixing: Do not mix this compound waste with other waste streams.[1] Incompatible chemicals can react, potentially leading to the generation of toxic gases or other hazardous conditions.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all liquid residues, including unused product and solutions containing the chemical, in the designated liquid waste container.

    • Solid Waste: Dispose of contaminated solid materials, such as pipette tips, gloves, and absorbent pads used for spills, in a separate, clearly labeled solid waste container.[1]

2. Container Management:

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.[1]

  • Closure: Keep waste containers tightly sealed at all times, except when adding waste.[1]

  • Storage: Store waste containers in a designated satellite accumulation area near the point of generation. This area should be well-ventilated and away from sources of heat or ignition.[1]

3. Disposal of Empty Containers:

  • Empty containers that once held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5]

4. Spill Management:

In the event of a spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3][4]

  • Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

Experimental Protocol: Triple-Rinsing of Empty Containers

This protocol details the procedure for decontaminating empty containers that held this compound.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., water, followed by a water-miscible organic solvent like ethanol, depending on the formulation of the original material)

  • Designated hazardous waste container for liquid waste

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Ensure you are wearing the appropriate PPE.

  • Visually inspect the container to ensure it is as empty as possible.

  • Add a small amount of the first rinsing solvent (e.g., water) to the container, amounting to approximately 10% of the container's volume.

  • Securely cap the container and swirl or shake it to rinse all interior surfaces thoroughly.

  • Pour the rinsate into the designated liquid hazardous waste container.

  • Repeat the rinsing procedure (steps 3-5) two more times. For subsequent rinses, a different solvent may be used if deemed appropriate for removing any remaining residue.

  • After the final rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).

  • Once dry, the container may be disposed of as non-hazardous waste, or recycled, depending on institutional policies. Deface the original label to prevent misuse.

Disposal_Workflow cluster_Preparation Preparation cluster_Waste_Collection Waste Collection cluster_Container_Management Container Management cluster_Final_Disposal Final Disposal A Don Appropriate PPE B Segregate Waste (Liquid vs. Solid) A->B Start C Use Designated, Compatible Waste Containers B->C D Label Container Correctly ('Hazardous Waste', Chemical Name) C->D E Keep Container Tightly Sealed D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EH&S or Licensed Contractor F->G Ready for Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Sn-glycerol-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Sn-glycerol-1-phosphate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Summary

This compound and its various salt forms present potential hazards that necessitate careful handling. While some forms are not classified as hazardous, others can cause irritation or have greater toxicity.[1][2] It is prudent to handle all forms with a consistent level of caution. The primary risks include skin, eye, and respiratory irritation.[3][4] The lithium salt form is also noted as harmful if swallowed and very toxic to aquatic life.[5]

Summary of Potential Hazards:

Hazard StatementDescriptionCommon Salt Forms Exhibiting Hazard
H315Causes skin irritationbis(cyclohexylammonium) salt, (Rac)-sn-Glycerol 3-phosphate[3][4]
H319 / H320Causes serious eye irritationbis(cyclohexylammonium) salt, (Rac)-sn-Glycerol 3-phosphate[3][4]
H335May cause respiratory irritationbis(cyclohexylammonium) salt[3]
H302Harmful if swallowedlithium salt[5]
H410Very toxic to aquatic life with long lasting effectslithium salt[5]

Note: Safety Data Sheets (SDS) for different salt forms may vary. Always consult the specific SDS for the product you are using.

Personal Protective Equipment (PPE)

The appropriate level of PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Recommended Personal Protective Equipment:

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquoting (Solid Form) Safety glasses with side shields.[6] A face shield may be required for larger quantities.[7]Nitrile or latex gloves.[6] Inspect gloves for integrity before use.Standard laboratory coat.[6]Recommended if handling powder outside of a ventilated enclosure to avoid dust inhalation.[3] Use a NIOSH-approved respirator if ventilation is inadequate.
Solution Preparation & Handling Chemical splash goggles.[6][7]Nitrile or latex gloves.[7] Change gloves immediately if contaminated.Standard laboratory coat.[7] Consider a chemical-resistant apron if there is a significant splash risk.Not generally required if working in a well-ventilated area or a chemical fume hood.[3]
Accidental Spill Cleanup Chemical splash goggles and a face shield.[8]Chemical-resistant gloves (e.g., nitrile).[9]Chemical-resistant coveralls or apron over a lab coat.[8][9]A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.[8]

Operational Plan and Handling Procedures

A systematic approach to handling this compound from receipt to use is essential for safety and experimental integrity.

Step-by-Step Handling Protocol:

  • Preparation and Review:

    • Before handling, review the specific Safety Data Sheet (SDS) for the this compound product in use.[6]

    • Ensure that an eyewash station and safety shower are accessible and unobstructed.[9]

    • Prepare all necessary equipment and materials in a designated, clean workspace, preferably within a chemical fume hood or well-ventilated area.[3]

  • Personal Protective Equipment (PPE) Donning:

    • Put on a laboratory coat, ensuring it is fully buttoned.[6]

    • Don the appropriate eye and face protection as specified in the table above.

    • Wash hands and don the correct chemical-resistant gloves.[10]

  • Handling the Chemical:

    • For Solids: When weighing or transferring the solid form, minimize the generation of dust.[3] Use a chemical fume hood or a ventilated balance enclosure.

    • For Solutions: When working with solutions, avoid splashes and the formation of aerosols.[7]

    • Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated place.[3][11]

  • Post-Handling:

    • After handling, decontaminate the work area.

    • Remove PPE in the correct order to avoid cross-contamination. First, remove gloves using the proper technique, followed by your lab coat and eye protection.[11]

    • Wash hands thoroughly with soap and water.[3][10]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance, especially given the aquatic toxicity of some salt forms.[5]

Disposal Protocol:

  • Waste Segregation:

    • Collect all waste materials containing this compound, including excess reagent, contaminated consumables (e.g., pipette tips, tubes), and used PPE, in a designated, clearly labeled hazardous waste container.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3]

    • Do not dispose of this compound down the drain or in the regular trash.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected skin with running water for at least 15 minutes while removing any contaminated clothing.[3] Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[4] Collect the absorbed material into a hazardous waste container.[4] Clean the spill area with a suitable decontaminant.
Major Spill Evacuate the immediate area and notify your supervisor and institutional EHS office. Restrict access to the area.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_emergency Emergency Protocol prep 1. Preparation - Review SDS - Designate Workspace - Verify Safety Equipment ppe 2. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves prep->ppe handle 3. Chemical Handling - Weigh/Aliquot in Hood - Prepare Solution - Perform Experiment ppe->handle decon 4. Decontamination - Clean Workspace - Sanitize Equipment handle->decon waste 5. Waste Disposal - Segregate Waste - Label Container - Store for Pickup handle->waste spill Spill or Exposure handle->spill doff 6. Doff PPE - Remove Gloves - Remove Lab Coat - Remove Goggles decon->doff wash 7. Final Wash - Wash Hands Thoroughly doff->wash emergency_action Follow Emergency Procedures - Evacuate/Alert - First Aid - Report Incident spill->emergency_action

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.